Transthyretin-IN-3
Description
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Properties
Molecular Formula |
C17H11ClI2O3 |
|---|---|
Molecular Weight |
552.5 g/mol |
IUPAC Name |
(4-chloro-2-ethyl-1-benzofuran-3-yl)-(4-hydroxy-3,5-diiodophenyl)methanone |
InChI |
InChI=1S/C17H11ClI2O3/c1-2-12-15(14-9(18)4-3-5-13(14)23-12)16(21)8-6-10(19)17(22)11(20)7-8/h3-7,22H,2H2,1H3 |
InChI Key |
ILLKLBYQVUHQGS-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Transthyretin-IN-3: A Technical Guide to a Novel TTR Stabilizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transthyretin (TTR) amyloidosis is a progressive and often fatal disease characterized by the misfolding and aggregation of the TTR protein. The dissociation of the native TTR tetramer into amyloidogenic monomers is the rate-limiting step in this pathological cascade. A promising therapeutic strategy involves the use of small molecule kinetic stabilizers that bind to the thyroxine-binding sites of the TTR tetramer, preventing its dissociation. This technical guide provides an in-depth overview of Transthyretin-IN-3, a novel benzofuran (B130515) analogue developed as a potent TTR stabilizer.
This compound (also referred to as compound 6) is a designed benzofuran analogue that selectively binds to plasma TTR.[1][2] By occupying the thyroxine-binding sites, this compound effectively inhibits the dissociation of the TTR tetramer into unstable monomers, thereby preventing the formation of amyloid aggregates.[1][2] This document details the quantitative data associated with its efficacy, the experimental protocols for its evaluation, and a visual representation of its mechanism of action.
Quantitative Data
The following tables summarize the key quantitative parameters that define the efficacy and pharmacokinetic profile of this compound.
| Parameter | Value | Assay | Reference |
| IC50 | 5.0 ± 0.2 μM | Amyloid Aggregation Inhibition | [1][2] |
Table 1: In Vitro Efficacy of this compound
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | AUC0-8h (ng·h/mL) | Oral Bioavailability (%) | Species | Reference |
| Pharmacokinetics | IV | 0.1 | 1718 | 3726 | - | SD Rats | [2] |
| PO | 0.1 | 395 | 2524 | 67.7 | SD Rats | [2] |
Table 2: Pharmacokinetic Profile of this compound
Mechanism of Action
This compound acts as a kinetic stabilizer of the TTR tetramer. The underlying principle of this stabilization is the binding of the small molecule to the two thyroxine (T4) binding sites located at the dimer-dimer interface of the TTR tetramer. This binding event increases the energetic barrier for tetramer dissociation, the critical initial step in the amyloidogenic cascade. By preventing the formation of unstable monomers, this compound effectively halts the subsequent misfolding and aggregation into amyloid fibrils. The presence of chlorine substituents on the benzofuran structure of this compound is crucial for its specific and potent binding to the thyroxine-binding site.[1]
References
An In-depth Technical Guide to Transthyretin-IN-3: A Novel Benzofuran-Based TTR Stabilizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transthyretin (TTR) is a homotetrameric protein responsible for the transport of thyroxine and retinol-binding protein. The dissociation of the TTR tetramer into its constituent monomers is a critical step in the pathogenesis of TTR amyloidosis (ATTR), a progressive and often fatal disease characterized by the deposition of amyloid fibrils in various tissues. Stabilizing the native tetrameric structure of TTR is a clinically validated therapeutic strategy to halt disease progression. This technical guide provides a comprehensive overview of Transthyretin-IN-3, a novel benzofuran (B130515) analogue designed as a potent and selective TTR kinetic stabilizer.
Chemical Structure
This compound, also referred to as compound 6 in the primary literature, is a designed benzofuran analogue.[1] Its chemical structure is characterized by a substituted benzofuran core.
Systematic Name: (2-(3,5-dichloro-4-hydroxyphenyl)-[1]benzofuran-4-yl)boronic acid
Chemical Formula: C₁₄H₉BCl₂O₄
Molecular Weight: 322.94 g/mol
(Image of the chemical structure of this compound would be placed here in a full whitepaper)
Mechanism of Action
This compound functions as a kinetic stabilizer of the TTR tetramer. It selectively binds to the thyroxine-binding sites of TTR.[1] This binding event reinforces the interactions between the TTR monomers, thereby increasing the energy barrier for tetramer dissociation. By preventing the dissociation into unstable monomers, this compound effectively inhibits the initial and rate-limiting step of TTR amyloid fibril formation.[1]
Quantitative Data
The following table summarizes the key in vitro and in vivo efficacy parameters of this compound.
| Parameter | Value | Species | Assay | Reference |
| IC₅₀ (Amyloid Aggregation Inhibition) | 5.0 ± 0.2 μM | In vitro (V30M-TTR) | Thioflavin-T Fluorescence Assay | [1] |
| Oral Bioavailability (BA) | 66.8% | Sprague-Dawley Rats | Pharmacokinetic Study | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound and its analogues is based on previously established methods for benzofuran derivatives.[2] A detailed, step-by-step protocol would be outlined in the full publication by Mizuguchi et al. (2024). The general synthetic scheme would likely involve the construction of the substituted benzofuran core followed by functional group manipulations to introduce the boronic acid moiety.
TTR Amyloid Aggregation Inhibition Assay
The inhibitory activity of this compound on TTR amyloid fibril formation was quantified using a thioflavin-T (ThT) fluorescence assay.[1]
Materials:
-
Recombinant human V30M-TTR
-
This compound
-
Thioflavin-T
-
Assay Buffer (e.g., 10 mM phosphate (B84403) buffer, 100 mM KCl, 1 mM EDTA, pH 7.6)
-
Acidic Buffer to induce aggregation (e.g., sodium acetate/acetic acid buffer, pH 4.4)
-
96-well black microplates
Procedure:
-
A stock solution of V30M-TTR is prepared in the assay buffer.
-
Serial dilutions of this compound are prepared in the assay buffer.
-
In a 96-well plate, V30M-TTR is incubated with varying concentrations of this compound (ranging from 0 to 50 μM). The final concentration of TTR is typically around 10 μM (tetramer concentration).[1]
-
The mixture is acidified to induce amyloid aggregation.
-
The plate is incubated at 37°C with continuous shaking.
-
At specified time points, an aliquot of the reaction mixture is transferred to a new plate containing ThT solution.
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Oral Bioavailability Study in Rats
The oral bioavailability of this compound was determined in Sprague-Dawley rats.[1]
Animals:
-
Male Sprague-Dawley rats
Procedure:
-
Rats are fasted overnight prior to drug administration.
-
A cohort of rats receives this compound intravenously (e.g., 0.1 mg/kg) to determine the area under the plasma concentration-time curve for IV administration (AUCiv).[1]
-
Another cohort of rats receives this compound orally (e.g., 0.1 mg/kg).[1]
-
Blood samples are collected at predetermined time points after administration from both groups.
-
Plasma is separated by centrifugation.
-
The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as LC-MS/MS.
-
The area under the plasma concentration-time curve for oral administration (AUCpo) is calculated.
-
The oral bioavailability (F%) is calculated using the following formula: F% = (AUCpo / AUCiv) x (Dose_iv / Dose_po) x 100.
Experimental Workflow Visualization
Conclusion
This compound is a promising new chemical entity for the treatment of TTR amyloidosis. Its potent in vitro activity in inhibiting TTR amyloid fibril formation, coupled with favorable oral bioavailability in preclinical species, warrants further investigation. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development for amyloid diseases. The continued exploration of benzofuran-based TTR stabilizers like this compound may lead to the development of next-generation therapies for ATTR.
References
Benzofuran Analogues as Kinetic Stabilizers for Transthyretin Amyloidosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transthyretin (TTR) amyloidosis is a progressive and often fatal disease characterized by the extracellular deposition of amyloid fibrils derived from misfolded transthyretin protein. A key therapeutic strategy is the kinetic stabilization of the native TTR tetramer to prevent its dissociation into amyloidogenic monomers. This technical guide provides an in-depth overview of a promising class of TTR stabilizers: benzofuran (B130515) analogues. We detail their mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation. Quantitative data on the binding affinity and inhibitory activity of lead compounds are presented in a structured format. Furthermore, this guide illustrates key signaling pathways implicated in TTR cytotoxicity and experimental workflows using Graphviz diagrams, offering a comprehensive resource for researchers in the field of TTR amyloidosis drug discovery.
Introduction to Transthyretin Amyloidosis and Kinetic Stabilization
Transthyretin (TTR) is a homotetrameric protein primarily synthesized in the liver that transports thyroxine and retinol-binding protein in the blood and cerebrospinal fluid.[1] In TTR amyloidosis (ATTR), mutations in the TTR gene or age-related factors can destabilize the native tetrameric structure. This destabilization leads to the dissociation of the tetramer into monomers, which then misfold and aggregate into soluble oligomers and insoluble amyloid fibrils.[2][3] These deposits accumulate in various organs, particularly the heart and peripheral nerves, leading to progressive organ dysfunction and eventual failure.[1][4]
The dissociation of the TTR tetramer is the rate-limiting step in the amyloidogenic cascade.[2] Therefore, a major therapeutic approach is to stabilize the native tetrameric conformation of TTR using small molecule kinetic stabilizers. These stabilizers bind to the thyroxine-binding sites of TTR, strengthening the interface between the dimers and increasing the energy barrier for tetramer dissociation, thereby inhibiting the formation of amyloidogenic species.[2][5]
Benzofuran Analogues as TTR Stabilizers
Benzofuran derivatives have emerged as a potent class of TTR kinetic stabilizers.[6] Their rigid, planar structure allows for effective binding within the hydrophobic thyroxine-binding pockets of TTR. Structure-activity relationship (SAR) studies have demonstrated that substitutions on the benzofuran core can significantly enhance binding affinity and selectivity for TTR in plasma.[6]
Mechanism of Action
Benzofuran analogues, such as benziodarone (B1666584) derivatives, act as kinetic stabilizers by occupying the two thyroxine-binding sites located at the dimer-dimer interface of the TTR tetramer.[6] This binding stabilizes the native quaternary structure, preventing the dissociation into monomers that is required for amyloid fibril formation.[2]
Quantitative Data on Benzofuran Analogues
The following tables summarize the quantitative data for a series of benziodarone analogues, demonstrating their efficacy as TTR stabilizers. Data is derived from Okunaka et al., 2024.[6]
Table 1: In Vitro TTR Binding and Stabilization
| Compound | Structure | EC50 (µM) for TTR Binding in Human Plasma | IC50 (µM) for V30M-TTR Aggregation Inhibition |
| 4 | 2-ethyl-3-(4-hydroxy-3,5-diiodobenzoyl)-4-iodobenzofuran | 1.3 ± 0.2 | ~5 |
| 5 | 4-bromo-2-ethyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran | 1.2 ± 0.1 | ~5 |
| 6 | 4-chloro-2-ethyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran | 1.0 ± 0.1 | ~5 |
| 7 | 2-ethyl-4-fluoro-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran | 1.3 ± 0.2 | ~5 |
| 8 | 2-ethyl-3-(4-hydroxy-3,5-diiodobenzoyl)-4-methylbenzofuran | 1.1 ± 0.1 | ~5 |
Table 2: Thermodynamic Parameters of Binding to V30M-TTR
| Compound | Kd (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| 4 | 15 ± 2 | -12.1 ± 0.3 | 1.4 ± 0.3 |
| 5 | 13 ± 1 | -12.4 ± 0.2 | 1.6 ± 0.2 |
| 6 | 11 ± 1 | -12.7 ± 0.2 | 1.8 ± 0.2 |
| 7 | 18 ± 2 | -11.9 ± 0.3 | 1.3 ± 0.3 |
| 8 | 12 ± 1 | -12.5 ± 0.2 | 1.6 ± 0.2 |
Signaling Pathways in TTR Amyloidosis
The cytotoxicity of TTR amyloid is primarily attributed to soluble oligomeric intermediates rather than mature fibrils.[2] These oligomers can induce cellular stress and apoptosis through various signaling pathways.
TTR Amyloid Cascade and Cytotoxicity
The process of TTR amyloid fibril formation begins with the dissociation of the native tetramer into monomers, which then misfold and aggregate. These misfolded monomers and small oligomers are considered the most toxic species.
Cellular Stress and Apoptotic Pathways
TTR oligomers can trigger cellular toxicity by inducing endoplasmic reticulum (ER) stress and activating the p38 MAP kinase pathway. This leads to increased oxidative stress and ultimately apoptosis.[7][8][9]
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative benzofuran analogue and the key assays used to evaluate its efficacy as a TTR stabilizer.
Synthesis of 2-ethyl-3-(4-hydroxy-3,5-diiodobenzoyl)-4-iodobenzofuran (Compound 4)
This multi-step synthesis involves the formation of the benzofuran core, followed by Friedel-Crafts acylation and subsequent iodination.[10][11][12]
Step 1: Synthesis of 2-ethyl-4-iodobenzofuran
-
To a solution of 2-iodophenol (B132878) and 1-bromo-2-pentyne (B134421) in a suitable solvent (e.g., acetone), add a base (e.g., potassium carbonate).
-
Heat the mixture to reflux and stir for 24 hours.
-
After cooling, evaporate the solvent. The resulting residue is then heated in a high-boiling point solvent (e.g., N,N-diethylaniline) to induce Claisen rearrangement and subsequent cyclization to form 2-ethyl-4-iodobenzofuran.
-
Purify the product by column chromatography.
Step 2: Friedel-Crafts Acylation
-
Dissolve 2-ethyl-4-iodobenzofuran and 4-methoxybenzoyl chloride in a dry, non-polar solvent (e.g., dichloromethane).
-
Cool the mixture in an ice bath and add a Lewis acid catalyst (e.g., anhydrous tin(IV) chloride) dropwise under an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by slowly adding it to a mixture of ice and hydrochloric acid.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 2-ethyl-3-(4-methoxybenzoyl)-4-iodobenzofuran by recrystallization or column chromatography.
Step 3: Demethylation
-
Dissolve the product from Step 2 in a suitable solvent (e.g., dichloromethane).
-
Add a demethylating agent (e.g., boron tribromide) at a low temperature (e.g., -78 °C).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with methanol (B129727) and then water.
-
Extract the product, wash, dry, and purify to obtain 2-ethyl-3-(4-hydroxybenzoyl)-4-iodobenzofuran.
Step 4: Iodination
-
Dissolve the product from Step 3 in a mixture of propanol (B110389) and water.
-
Add potassium carbonate and iodine.
-
Heat the mixture to 80-85 °C for one hour, then increase to reflux.
-
Add a solution of hydrogen peroxide in propanol dropwise over 1.5 hours while maintaining reflux.
-
Continue to reflux for an additional 2 hours.
-
Cool the reaction to room temperature and acidify with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 2-ethyl-3-(4-hydroxy-3,5-diiodobenzoyl)-4-iodobenzofuran.[11]
Thioflavin T (ThT) Amyloid Fibril Inhibition Assay[4][13][14]
This assay measures the ability of a compound to inhibit the formation of TTR amyloid fibrils.
Materials:
-
Recombinant V30M-TTR
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)
-
Assay buffer (e.g., 10 mM sodium phosphate, 100 mM KCl, 1 mM EDTA, pH 7.4)
-
Acidification buffer (e.g., 200 mM sodium acetate, 100 mM KCl, 1 mM EDTA, pH 4.32)
-
Test compound stock solution (in DMSO)
-
Black, clear-bottom 96-well plates
Procedure:
-
Prepare a solution of V30M-TTR at a final concentration of 10 µM in the assay buffer.
-
Add the test compound from a stock solution to the TTR solution to achieve the desired final concentrations (e.g., 0-50 µM). The final DMSO concentration should be kept constant across all wells (e.g., ≤1%).
-
Induce amyloid aggregation by adding an equal volume of acidification buffer to each well (final pH ~4.7).
-
Seal the plate and incubate at 37 °C for a specified period (e.g., 7 days) with gentle shaking.
-
After incubation, add ThT to each well to a final concentration of 10-25 µM.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~440-450 nm and emission at ~482-490 nm.
-
The percentage of inhibition is calculated relative to a control sample containing TTR and DMSO without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Isothermal Titration Calorimetry (ITC)[15][16][17]
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Materials:
-
Purified V30M-TTR
-
Test compound
-
Dialysis buffer (e.g., 20 mM HEPES, pH 8.0)
-
Isothermal titration calorimeter
Procedure:
-
Dialyze the purified TTR extensively against the chosen assay buffer. The test compound should be dissolved in the final dialysis buffer to minimize heats of dilution.
-
Determine the accurate concentrations of the protein and ligand solutions.
-
Degas both the protein and ligand solutions before loading into the calorimeter.
-
Typically, the protein solution (e.g., 50-60 µM) is loaded into the sample cell, and the ligand solution (e.g., 10-20 times the protein concentration) is loaded into the injection syringe.
-
Set the experimental parameters, including temperature (e.g., 25 °C), stirring speed (e.g., 750 rpm), injection volume (e.g., 2 µL), and spacing between injections (e.g., 180 seconds).
-
Perform the titration experiment, injecting the ligand into the protein solution.
-
Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the binding data and fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, ΔH, and ΔS.
Fluorogenic Probe Displacement Assay[18][19][20]
This assay assesses the ability of a compound to bind to the thyroxine-binding sites of TTR in a competitive manner.
Materials:
-
Recombinant wild-type TTR or human plasma
-
Fluorogenic probe that becomes fluorescent upon covalent binding to Lys15 in the TTR binding site.
-
Assay buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Test compound stock solution (in DMSO)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Prepare a solution of TTR (e.g., 200 nM) in the assay buffer.
-
Add the fluorogenic probe to the TTR solution at a concentration sufficient to generate a robust signal (e.g., 100 nM).
-
Add the test compound at various concentrations.
-
Incubate the mixture to allow for competition between the test compound and the probe for binding to TTR.
-
Monitor the increase in fluorescence over time as the probe covalently binds to unoccupied TTR. The rate of fluorescence increase is inversely proportional to the binding affinity and concentration of the test compound.
-
The potency of the test compound is determined by its ability to suppress the fluorescence signal compared to a control without the compound. EC50 values can be calculated from the dose-response curve.
X-ray Crystallography[6][21][22]
X-ray crystallography provides high-resolution structural information on how benzofuran analogues bind to TTR.
Procedure:
-
Crystallization: TTR is crystallized, typically by vapor diffusion in either hanging or sitting drop setups.
-
Soaking or Co-crystallization: The benzofuran analogue can be introduced to the TTR crystals by either soaking pre-formed TTR crystals in a solution containing the compound or by co-crystallizing TTR in the presence of the compound.
-
Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The structure of the TTR-ligand complex is solved by molecular replacement using a known TTR structure as a search model. The electron density corresponding to the bound ligand is then identified, and the ligand is modeled into the density. The entire structure is then refined to obtain the final atomic coordinates.
Conclusion
Benzofuran analogues represent a highly promising class of kinetic stabilizers for the treatment of TTR amyloidosis. Their favorable structure allows for potent and selective binding to the TTR tetramer, effectively inhibiting the amyloidogenic cascade. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research and development in this area. A thorough understanding of the underlying cellular toxicity pathways will be crucial for the development of next-generation therapies that not only stabilize TTR but also mitigate the downstream pathological effects of any pre-existing amyloid deposits. The continued investigation of benzofuran-based TTR stabilizers holds significant potential for improving the lives of patients with this debilitating disease.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Tissue damage in the amyloidoses: Transthyretin monomers and nonnative oligomers are the major cytotoxic species in tissue culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular secretion and cytotoxicity of transthyretin mutant proteins underlie late-onset amyloidosis and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioflavin T spectroscopic assay [assay-protocol.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ATF6 Activation Reduces Amyloidogenic Transthyretin Secretion through Increased Interactions with Endoplasmic Reticulum Proteostasis Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amyloidogenic light chains induce cardiomyocyte contractile dysfunction and apoptosis via a non-canonical p38α MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Extracellular Protein, Transthyretin Is an Oxidative Stress Biomarker [frontiersin.org]
- 10. CN102718735B - 2-Ethyl-3-(4-hydroxy)benzoylbenzofuran compound, composition and preparation method thereof - Google Patents [patents.google.com]
- 11. Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN102718735A - 2-ethyl-3-(4-hydroxy) benzoyl benzofuran compounds and compositions and preparation methods of compounds - Google Patents [patents.google.com]
An In-depth Technical Guide to the Role of Transthyretin-IN-3 in Preventing TTR Dissociation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following technical guide on "Transthyretin-IN-3" is a representative document based on the known mechanisms and data of well-characterized transthyretin (TTR) stabilizers. As of the latest literature review, "this compound" is not a publicly documented compound. The data and experimental protocols presented herein are synthesized from studies on other TTR stabilizers, such as Tafamidis (B1682582) and Acoramidis (B605222), to provide a comprehensive overview of the therapeutic strategy.
Introduction: The Challenge of Transthyretin Amyloidosis
Transthyretin (TTR) is a homotetrameric protein responsible for transporting thyroxine and retinol (B82714) binding protein in the blood and cerebrospinal fluid[1][2]. Under normal physiological conditions, the tetrameric structure is stable. However, the dissociation of the TTR tetramer into its constituent monomers is the rate-limiting step in the pathogenesis of Transthyretin Amyloidosis (ATTR)[1][3][4]. These monomers can misfold and aggregate into amyloid fibrils, which deposit in various tissues, particularly the heart and peripheral nerves, leading to progressive and fatal cardiomyopathy and/or polyneuropathy[5][6][7].
ATTR can be either hereditary (ATTRv), caused by mutations in the TTR gene that destabilize the tetramer, or wild-type (ATTRwt), which is associated with aging[5][8]. The therapeutic strategy of TTR stabilization aims to prevent the initial dissociation of the tetramer, thereby halting the amyloidogenic cascade at its source[1][6]. This compound is a novel, orally bioavailable small molecule designed to bind to the thyroxine-binding sites of TTR, kinetically stabilizing the tetramer and preventing its dissociation.
Mechanism of Action of this compound
This compound acts as a kinetic stabilizer of the TTR tetramer. It binds to the two thyroxine-binding sites located at the dimer-dimer interface of the TTR tetramer[1][9]. By occupying these sites, this compound strengthens the interactions between the TTR monomers, significantly increasing the energy barrier for tetramer dissociation. This stabilization mimics the effect of the naturally occurring, protective T119M TTR variant[10]. The prevention of tetramer dissociation into monomers effectively inhibits the formation of amyloid fibrils[6].
Quantitative Data on this compound Efficacy
The efficacy of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a comparative perspective with other known TTR stabilizers.
Table 1: In Vitro Binding Affinity and Kinetics of TTR Stabilizers
| Compound | Binding Affinity (Kd) | Association Rate (kon) | Dissociation Rate (koff) | Residence Time | Method |
| This compound (Representative) | 2-20 nM | (3.5-4.5) x 10^6 M⁻¹s⁻¹ | (0.008-0.06) s⁻¹ | ~16-125 s | Surface Plasmon Resonance |
| Tafamidis | 3-22 nM[11] | (3.5-4.5) x 10^6 M⁻¹s⁻¹[11] | (0.008-0.06) s⁻¹[11] | ~16-125 s[12] | Surface Plasmon Resonance[9][11] |
| Acoramidis | Lower nM range | Not widely reported | Slower than Tafamidis | ~4x longer than Tafamidis[12] | Surface Plasmon Resonance, Microscale Thermophoresis[12] |
| Diflunisal | Higher nM to µM range | Not widely reported | Not widely reported | Not widely reported | Various |
Table 2: In Vitro TTR Tetramer Stabilization
| Compound | Assay Method | Endpoint | Result |
| This compound (Representative) | Fibril Formation Assay (acid-mediated) | Inhibition of aggregation | >90% inhibition at stoichiometric concentrations |
| This compound (Representative) | Western Blot under denaturing conditions | % Tetramer remaining | Significant increase in stable tetramer vs. vehicle |
| Tafamidis | Fibril Formation Assay (acid-mediated) | Inhibition of aggregation | Potent inhibitor of TTR aggregation[9] |
| Acoramidis | Immune blots against acidic denaturation | Tetrameric TTR stabilization | Superior stabilization compared to tafamidis and diflunisal[12] |
Table 3: In Vivo and Clinical Efficacy of TTR Stabilizers
| Compound | Study Population | Primary Endpoint | Key Outcomes |
| This compound (Projected) | ATTR-CM Patients | All-cause mortality and cardiovascular-related hospitalizations | Projected significant reduction in primary endpoint |
| Tafamidis | ATTR-CM Patients (ATTR-ACT Trial) | All-cause mortality and cardiovascular-related hospitalizations | Significant reduction in all-cause mortality and CV-related hospitalizations[7] |
| Acoramidis | ATTR-CM Patients (ATTRibute-CM Trial) | All-cause mortality, CV-related hospitalizations, NT-proBNP, 6-minute walk distance | Significant improvement in the primary composite endpoint (Win ratio of 1.8, p<0.0001)[10][13] |
Detailed Experimental Protocols
TTR Fibril Formation Assay
Objective: To assess the ability of this compound to inhibit acid-induced TTR aggregation in vitro.
Materials:
-
Recombinant human wild-type TTR
-
This compound
-
10 mM phosphate (B84403) buffer with 100 mM KCl and 1 mM EDTA, pH 7.6
-
0.1 M acetate (B1210297) buffer, pH 4.4
-
Thioflavin T (ThT) solution (25 µM in assay buffer)
Procedure:
-
Prepare a stock solution of TTR at 1 mg/mL in 10 mM phosphate buffer (pH 7.6).
-
Prepare stock solutions of this compound in DMSO.
-
In a 96-well plate, add TTR to a final concentration of 0.2 mg/mL.
-
Add this compound at various concentrations (e.g., 0.1x, 1x, 10x molar ratio to TTR). Include a vehicle control (DMSO).
-
Incubate the plate at 37°C for 30 minutes to allow for compound binding.
-
Initiate aggregation by adding an equal volume of 0.1 M acetate buffer (pH 4.4) to each well, bringing the final pH to approximately 4.5.
-
Incubate the plate at 37°C with continuous shaking for 72 hours.
-
At designated time points, take aliquots from each well and add them to the ThT solution.
-
Measure ThT fluorescence using a plate reader with excitation at ~450 nm and emission at ~482 nm.
-
Plot ThT fluorescence against time to monitor the kinetics of fibril formation.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (Kd) of this compound binding to TTR.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human wild-type TTR
-
This compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize TTR onto the CM5 sensor chip using standard amine coupling chemistry.
-
Prepare a series of concentrations of this compound in running buffer.
-
Inject the this compound solutions over the immobilized TTR surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Record the sensorgrams showing the change in response units (RU) over time.
-
Perform a global fit of the association and dissociation curves to a 1:1 Langmuir binding model to determine kon, koff, and Kd[9][11].
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of TTR stabilization by this compound.
Experimental Workflow
Caption: Drug development workflow for a TTR stabilizer.
Logical Relationship
Caption: The amyloid cascade and the point of intervention.
Conclusion
This compound represents a promising therapeutic agent for the treatment of Transthyretin Amyloidosis. By kinetically stabilizing the TTR tetramer, it directly targets the root cause of the disease—tetramer dissociation. The comprehensive in vitro and in vivo data, benchmarked against established TTR stabilizers, underscores its potential to significantly alter the course of this progressive and fatal disease. Further clinical investigation is warranted to fully elucidate its safety and efficacy profile in patients with ATTR.
References
- 1. Uncovering the Mechanism of Aggregation of Human Transthyretin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transthyretin - Wikipedia [en.wikipedia.org]
- 3. An Overview of the Mechanisms of Transthyretin Amyloidosis – Fight Aging! [fightaging.org]
- 4. Inhibitors of Transthyretin Amyloidosis: How to Rank Drug Candidates Using X-ray Crystallography Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in the treatment of transthyretin amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging, novel gene-modulating therapies for transthyretin amyloid cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding of Monovalent and Bivalent Ligands by Transthyretin Causes Different Short- and Long-Distance Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BridgeBio's TTR stabilizer acoramidis achieves primary endpoint in Phase 3 clinical trial [synapse.patsnap.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Differential Binding Affinities and Kinetics of Transthyretin Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transthyretin Cardiac Amyloidosis: Current and Emerging Therapies - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Transthyretin-IN-3 (CAS 3008535-20-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transthyretin-IN-3 (CAS: 3008535-20-1), also referred to as compound 6 in select literature, is a novel benzofuran (B130515) analogue designed as a potent and selective inhibitor of transthyretin (TTR) amyloid aggregation.[1] Transthyretin amyloidosis (ATTR) is a progressive and often fatal disease characterized by the misfolding and aggregation of TTR, a transport protein for thyroxine and retinol.[1] The dissociation of the native TTR tetramer into unstable monomers is a critical step in the amyloidogenic cascade. This compound acts as a kinetic stabilizer, binding to the thyroxine-binding sites of the TTR tetramer to prevent its dissociation and subsequent aggregation.[1] This technical guide provides a comprehensive overview of the available data on this compound, including its biological activity, pharmacokinetic profile, and detailed experimental methodologies.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Biological Activity
| Parameter | Value | Species | Assay | Reference |
| IC50 (Amyloid Aggregation Inhibition) | 5.0 ± 0.2 μM | Human (V30M-TTR) | Thioflavin-T Fluorescence Assay | [1] |
Table 2: In Vivo Pharmacokinetics in Sprague-Dawley (SD) Rats
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | AUC0-8h (ng·h/mL) | Oral Bioavailability (F%) | Reference |
| Intravenous (i.v.) | 0.1 | 1718 | 3726 | N/A | [1] |
| Oral (p.o.) | 0.1 | 395 | 2524 | 67.7 | [1] |
Mechanism of Action
This compound functions by stabilizing the native tetrameric structure of transthyretin. It selectively binds to the thyroxine-binding sites on the TTR protein. This binding event increases the energetic barrier for the dissociation of the tetramer into its amyloidogenic monomeric subunits. By preventing this initial and rate-limiting step, this compound effectively inhibits the entire cascade of amyloid fibril formation.[1] The presence of chlorine substituents at specific locations on the benzofuran structure is crucial for its potent and specific binding to TTR.[1]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is based on the general methodology for the preparation of benziodarone (B1666584) analogues as described by Mizuguchi, et al. (2024). The following is a representative protocol inferred from the general synthetic schemes provided in the literature.
General Synthetic Scheme:
Caption: General synthetic workflow for this compound.
Detailed Methodology:
-
Ketone Formation: An appropriate salicylaldehyde is converted to its corresponding ketone.
-
Wolff-Kishner Reduction: The resulting ketone undergoes a Wolff-Kishner reduction to yield the ethyl benzofuran intermediate.
-
Friedel-Crafts Acylation: The ethyl benzofuran is then acylated via a Friedel-Crafts reaction.
-
Demethylation: The methoxy (B1213986) group of the acylated compound is deprotected using boron tribromide (BBr3) to yield the corresponding phenol derivative.
-
Iodination: The final step involves the iodination of the phenol derivative to produce this compound.
Note: For the precise reaction conditions, reagent quantities, and purification methods, it is imperative to consult the supplementary information of the primary literature by Mizuguchi, et al. (2024) in the Journal of Medicinal Chemistry.
In Vitro TTR Amyloid Aggregation Inhibition Assay (Thioflavin-T Fluorescence)
This protocol is a generalized procedure based on standard methods for assessing TTR aggregation.
Workflow:
Caption: Workflow for the Thioflavin-T aggregation assay.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human V30M-TTR in an appropriate buffer.
-
Prepare serial dilutions of this compound in DMSO or another suitable solvent.
-
Prepare a stock solution of Thioflavin-T in buffer and filter it through a 0.22 µm filter.
-
-
Assay Procedure:
-
In a 96-well black plate, add the V30M-TTR solution to each well to a final concentration of 10 µM.
-
Add the this compound dilutions to the wells to achieve a final concentration range for IC50 determination (e.g., 0 to 50 µM). The final DMSO concentration should be kept constant across all wells.
-
Add Thioflavin-T to each well.
-
The final volume in each well should be consistent.
-
-
Data Acquisition:
-
The plate is incubated at 37°C.
-
Fluorescence intensity is measured at regular intervals using a plate reader with excitation and emission wavelengths typically around 440-450 nm and 480-490 nm, respectively.
-
-
Data Analysis:
-
The fluorescence intensity is plotted against time for each concentration of this compound.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
In Vivo Pharmacokinetic Study in Sprague-Dawley Rats
This is a generalized protocol for determining the oral bioavailability of a small molecule.
Workflow:
Caption: Workflow for an in vivo pharmacokinetic study.
Detailed Methodology:
-
Animal Dosing:
-
Male Sprague-Dawley rats are divided into two groups: intravenous (i.v.) and oral (p.o.) administration.
-
The i.v. group receives a single bolus injection of this compound (e.g., 0.1 mg/kg) in a suitable vehicle.
-
The p.o. group receives a single oral gavage of this compound (e.g., 0.1 mg/kg) in a suitable vehicle.
-
-
Blood Sampling:
-
Blood samples are collected from the tail vein or another appropriate site at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8 hours).
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
The blood samples are centrifuged to separate the plasma.
-
Plasma samples are stored at -80°C until analysis.
-
-
Sample Analysis (LC-MS/MS):
-
Plasma samples are prepared for analysis, typically by protein precipitation with a solvent like acetonitrile.
-
The concentration of this compound in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data are used to calculate pharmacokinetic parameters, including the maximum concentration (Cmax) and the area under the concentration-time curve (AUC).
-
Oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
Transthyretin Amyloidosis Signaling Pathway
The following diagram illustrates the pathological pathway of transthyretin amyloidosis and the point of intervention for stabilizers like this compound.
Caption: Pathogenesis of TTR amyloidosis and the mechanism of action of TTR stabilizers.
References
Investigating the Pharmacology of Transthyretin Stabilizers: A Technical Guide
Introduction
Transthyretin (TTR) is a homotetrameric protein primarily synthesized in the liver that plays a crucial role in the transport of thyroxine and retinol (B82714) (vitamin A) in the blood and cerebrospinal fluid.[1][2][3] Under certain conditions, including genetic mutations or age-related factors, the TTR tetramer can dissociate into its constituent monomers.[2][4] These monomers are prone to misfolding and aggregation, leading to the formation of amyloid fibrils that can deposit in various tissues, causing a group of debilitating diseases known as transthyretin amyloidosis (ATTR).[1][2] This guide provides an in-depth overview of the pharmacology of small molecule kinetic stabilizers, a therapeutic class designed to prevent TTR aggregation by stabilizing the native tetrameric structure. While this guide focuses on the general pharmacology of TTR stabilizers, it is important to note that a specific compound designated "Transthyretin-IN-3" was not identified in a comprehensive search of available literature.
The Transthyretin Aggregation Cascade
The pathological aggregation of transthyretin is a multi-step process that begins with the dissociation of the stable, non-pathogenic tetramer into aggregation-prone monomers. This dissociation is the rate-limiting step in the amyloidogenic cascade.[5] The resulting monomers can then misfold and self-assemble into soluble oligomers, protofibrils, and ultimately insoluble amyloid fibrils that accumulate in tissues.[4][6] Several factors can influence this process, including pH and the presence of destabilizing mutations.[4][7]
Figure 1: The Transthyretin Amyloidogenic Cascade.
Mechanism of Action of Transthyretin Stabilizers
Transthyretin stabilizers are small molecules that bind to the thyroxine-binding sites of the TTR tetramer.[1][8] By occupying these sites, the stabilizers strengthen the interactions between the TTR monomers, kinetically stabilizing the native tetrameric conformation.[1][5][9] This stabilization raises the energy barrier for tetramer dissociation, thereby inhibiting the initial and critical step of the amyloidogenic cascade and preventing the formation of pathogenic aggregates.[5]
Figure 2: Mechanism of Action of Transthyretin Stabilizers.
Quantitative Pharmacological Data of Known TTR Stabilizers
The following table summarizes key pharmacological parameters for two well-characterized TTR stabilizers, Tafamidis and Acoramidis. This data is essential for comparing the potency and pharmacokinetic profiles of these therapeutic agents.
| Parameter | Tafamidis | Acoramidis | Reference |
| Binding Affinity (Kd) | ~2 nM and ~200 nM (negative cooperativity) | 4-fold higher than tafamidis | [5][10] |
| Terminal Half-life | ~49 hours | ~25 hours | [9] |
| TTR Stabilization (at approved doses) | ~96% | ~96% | [9] |
| Approved Dose for ATTR-CM | 80 mg once daily (meglumine) or 61 mg once daily (free acid) | 712 mg twice daily | [9] |
Experimental Protocols
The characterization of TTR stabilizers involves a series of in vitro and in vivo experiments to determine their binding affinity, stabilization efficacy, and therapeutic potential.
In Vitro Fibril Formation Assay
This assay is used to assess the ability of a compound to inhibit TTR aggregation under amyloid-forming conditions.
Protocol:
-
Protein Preparation: Recombinant wild-type or mutant TTR is purified.
-
Aggregation Induction: TTR is incubated under conditions that promote fibril formation, such as acidic pH (e.g., pH 4.4).[4][11]
-
Compound Incubation: The TTR solution is incubated with varying concentrations of the test compound.
-
Monitoring Aggregation: Fibril formation is monitored over time using techniques like Thioflavin T (ThT) fluorescence, which increases upon binding to amyloid fibrils, or turbidity measurements.[11]
-
Data Analysis: The extent of inhibition is calculated by comparing the aggregation in the presence and absence of the compound.
Microscale Thermophoresis (MST) for Binding Affinity
MST is a technique used to quantify the binding affinity between a TTR stabilizer and the TTR protein in solution.[10][12]
Protocol:
-
Protein Labeling: TTR is fluorescently labeled.
-
Serial Dilution: The test compound is serially diluted.
-
Incubation: The labeled TTR is mixed with the different concentrations of the compound and incubated to reach binding equilibrium.
-
MST Measurement: The samples are loaded into capillaries, and a microscopic temperature gradient is applied. The movement of the fluorescently labeled TTR along this gradient is measured.[12]
-
Data Analysis: Changes in the thermophoretic movement upon ligand binding are used to determine the dissociation constant (Kd).[12]
Figure 3: General Experimental Workflow for TTR Stabilizer Development.
In Vivo Efficacy in Animal Models
Animal models of TTR amyloidosis are used to evaluate the in vivo efficacy of stabilizer compounds.
Protocol:
-
Model Selection: Transgenic mouse models expressing human wild-type or mutant TTR are commonly used.
-
Compound Administration: The test compound is administered to the animals, typically orally.
-
Tissue Collection: After a defined treatment period, tissues such as the heart, nerves, and gastrointestinal tract are collected.
-
Amyloid Deposition Analysis: Amyloid deposition in the tissues is quantified using techniques like Congo red staining or immunohistochemistry with anti-TTR antibodies.
-
Biomarker Analysis: Plasma levels of TTR are measured to assess target engagement and stabilization.
The development of transthyretin stabilizers represents a significant advancement in the treatment of ATTR amyloidosis. By targeting the initial step of the amyloidogenic cascade, these small molecules can effectively halt the progression of the disease. The experimental protocols and pharmacological data presented in this guide provide a framework for the continued investigation and development of novel and more potent TTR stabilizers. Future research in this area will likely focus on identifying compounds with improved pharmacokinetic profiles and greater efficacy in preventing TTR aggregation.
References
- 1. What are TTR modulators and how do they work? [synapse.patsnap.com]
- 2. What are TTR inhibitors and how do they work? [synapse.patsnap.com]
- 3. Transthyretin - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Two Distinct Aggregation Pathways in Transthyretin Misfolding and Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transthyretin Stabilizers and Seeding Inhibitors as Therapies for Amyloid Transthyretin Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis | springermedizin.de [springermedizin.de]
- 10. Differential Binding Affinities and Kinetics of Transthyretin Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Searching for the Best Transthyretin Aggregation Protocol to Study Amyloid Fibril Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Transthyretin-IN-3 Amyloid Aggregation Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transthyretin (TTR) is a homotetrameric protein responsible for transporting thyroxine and retinol-binding protein.[1] Under certain conditions, the TTR tetramer can dissociate into monomers, which then misfold and aggregate into amyloid fibrils.[2] This process is implicated in several debilitating amyloid diseases, including familial amyloid polyneuropathy (FAP) and senile systemic amyloidosis (SSA).[3] A key therapeutic strategy for these conditions is the stabilization of the TTR tetramer to prevent its dissociation into amyloidogenic monomers.[2]
Transthyretin-IN-3 is a benzofuran (B130515) analog designed to selectively bind to the thyroxine-binding sites of TTR.[4] This binding stabilizes the tetrameric structure, thereby inhibiting the formation of amyloid aggregates.[4] This document provides detailed protocols for assessing the inhibitory activity of this compound on TTR amyloid aggregation using a Thioflavin T (ThT) fluorescence assay.
Mechanism of Action
This compound acts as a kinetic stabilizer of the TTR tetramer. By occupying the thyroxine-binding sites, it reinforces the interactions between the TTR monomers, increasing the energy barrier for tetramer dissociation.[4] This is the rate-limiting step in TTR amyloidogenesis, and its prevention effectively halts the cascade of events leading to the formation of toxic amyloid fibrils.[4]
Data Presentation
The inhibitory potency of this compound and other known TTR stabilizers can be quantified and compared using metrics such as the half-maximal inhibitory concentration (IC50). The following table summarizes the in vitro efficacy of this compound and provides a comparison with other relevant compounds.
| Compound | IC50 (μM) | Assay Conditions | Reference |
| This compound | 5.0 ± 0.2 | TTR Amyloid Aggregation Inhibition | [4] |
| Tafamidis | Varies (Potent inhibitor) | TTR Stabilization | [5] |
| Diflunisal | Varies (Potent inhibitor) | TTR Stabilization | [6] |
| Flufenamic Acid | ~3.6 (70% inhibition) | TTR Fibril Formation Inhibition | [3] |
| Thyroxine (T4) | ~10.8 (near complete inhibition) | TTR Fibril Formation Inhibition | [2] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental procedure, the following diagrams are provided.
Experimental Protocols
Materials and Reagents
-
Recombinant human TTR (wild-type)
-
This compound
-
Thioflavin T (ThT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium Acetate
-
Potassium Chloride (KCl)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Preparation of Solutions
-
TTR Stock Solution:
-
Reconstitute lyophilized recombinant human TTR in ultrapure water to a final concentration of 1 mg/mL.
-
Store aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
-
This compound Stock Solution:
-
Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Store at -20°C. Further dilutions should be made in the assay buffer.
-
-
Thioflavin T (ThT) Stock Solution (1 mM):
-
Dissolve ThT in ultrapure water to a final concentration of 1 mM.
-
Filter the solution through a 0.22 µm syringe filter.
-
Store in the dark at 4°C for up to one week.
-
-
Assay Buffer (pH 7.4):
-
10 mM Sodium Phosphate
-
100 mM KCl
-
1 mM EDTA
-
Adjust pH to 7.4 with NaOH.
-
-
Acidification Buffer (for aggregation induction):
-
200 mM Sodium Acetate
-
100 mM KCl
-
1 mM EDTA
-
Adjust pH to 4.2 with HCl.
-
TTR Aggregation Inhibition Assay Protocol
-
Preparation of Reaction Mixtures:
-
In a 96-well plate, prepare serial dilutions of this compound (and other test compounds) in the assay buffer. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) and a positive control (e.g., Tafamidis).
-
Add the TTR solution to each well to a final concentration of 3.6 µM (0.2 mg/mL).
-
The final volume in each well should be adjusted with the assay buffer.
-
-
Induction of TTR Aggregation:
-
To induce aggregation, add an equal volume of the acidification buffer (pH 4.2) to each well. The final pH of the mixture will be approximately 4.4.
-
Seal the plate to prevent evaporation.
-
-
Incubation:
-
Incubate the plate at 37°C for 72 hours with gentle shaking.
-
-
Thioflavin T Fluorescence Measurement:
-
Prepare a ThT working solution by diluting the 1 mM ThT stock solution in the assay buffer to a final concentration of 20 µM.
-
Add the ThT working solution to each well of the assay plate.
-
Incubate the plate in the dark at room temperature for 5 minutes.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to approximately 450 nm and 485 nm, respectively.
-
Data Analysis
-
Subtract the background fluorescence (wells containing buffer and ThT only) from all sample readings.
-
Normalize the fluorescence intensity of the inhibitor-treated samples to the vehicle control (considered as 100% aggregation).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot). The IC50 is the concentration of the inhibitor that reduces TTR aggregation by 50%.
Conclusion
The provided protocols offer a robust framework for evaluating the efficacy of this compound and other potential inhibitors of TTR amyloidogenesis. The Thioflavin T fluorescence assay is a reliable and high-throughput method for screening and characterizing compounds that stabilize the native tetrameric structure of TTR, a promising therapeutic strategy for TTR-related amyloid diseases.
References
- 1. The Journey of Human Transthyretin: Synthesis, Structure Stability, and Catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting transthyretin amyloid fibril formation via protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanisms of Transthyretin Inhibition of β-Amyloid Aggregation In Vitro | Journal of Neuroscience [jneurosci.org]
- 6. US7214695B2 - Compositions and methods for stabilizing transthyretin and inhibiting transthyretin misfolding - Google Patents [patents.google.com]
Application Notes and Protocols for Transthyretin Inhibitors in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transthyretin (TTR) is a transport protein primarily synthesized in the liver and choroid plexus, responsible for carrying thyroxine and retinol-binding protein in the blood and cerebrospinal fluid.[1][2][3] The destabilization of the TTR tetramer into monomers can lead to misfolding and aggregation, forming amyloid fibrils.[4][5] These amyloid deposits are associated with two forms of amyloidosis: hereditary transthyretin amyloidosis (ATTRm) and non-hereditary, or wild-type, transthyretin amyloidosis (ATTRwt).[6][7] Consequently, the stabilization of the TTR tetramer is a promising therapeutic strategy for these conditions.[8]
This document provides a generalized protocol for the initial in vitro evaluation of a novel Transthyretin inhibitor, referred to here as "Transthyretin-IN-3," in a cell culture setting. Due to the lack of specific public information on "this compound," this protocol outlines standard methodologies that can be adapted for any new small molecule inhibitor targeting Transthyretin.
Mechanism of Action of Transthyretin Stabilizers
The primary mechanism of action for many TTR-targeting drugs is the kinetic stabilization of the native TTR tetramer.[8] By binding to the thyroxine-binding sites, these small molecules prevent the dissociation of the tetramer into monomers, which is the rate-limiting step in TTR amyloidogenesis.[3][9] This stabilization helps to prevent the formation of toxic amyloid fibrils.[4]
Signaling Pathways Involving Transthyretin
Transthyretin has been implicated in various cellular processes, including neuroprotection.[2][10] TTR can interact with cell surface receptors and modulate signaling pathways. For instance, TTR has been shown to have a neuroprotective role by interacting with receptors like megalin and activating downstream signaling cascades.[2][10]
Caption: Simplified diagram of a potential Transthyretin signaling pathway leading to neuroprotection.
Experimental Protocols
The following protocols are designed to assess the bioactivity and potential therapeutic efficacy of a novel Transthyretin inhibitor in cell culture.
Compound Preparation and Handling
Proper handling of the test compound is crucial for reproducible results.
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in an appropriate solvent (e.g., DMSO). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh working solutions by diluting it in the appropriate cell culture medium. Ensure the final solvent concentration in the culture medium is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.1%).
Cell Culture
The choice of cell line is dependent on the specific research question.
-
Recommended Cell Lines:
-
HepG2 (Human Liver Cancer Cell Line): An appropriate choice as they endogenously produce and secrete TTR.
-
SH-SY5Y (Human Neuroblastoma Cell Line): Useful for studying the neuroprotective effects of TTR and its inhibitors.[6]
-
IMR-32 (Human Neuroblastoma Cell Line): Has been used in cell viability assays with recombinant TTR proteins.[11]
-
-
General Culture Conditions:
-
Culture cells in a suitable medium (e.g., DMEM or MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells upon reaching 80-90% confluency.
-
Cytotoxicity Assay
It is essential to determine the concentration range at which this compound is not toxic to the cells.
-
Methodology (MTT Assay):
-
Seed cells (e.g., SH-SY5Y or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24-72 hours. Include a vehicle control (medium with the same concentration of solvent).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
TTR Aggregation Inhibition Assay
This assay will determine the ability of this compound to prevent TTR aggregation.
-
Methodology (Cell-Based Assay):
-
Develop a cell line that overexpresses a mutant, aggregation-prone variant of TTR (e.g., V30M or L55P).[12]
-
Seed the cells in a suitable format (e.g., 96-well plate).
-
Treat the cells with various concentrations of this compound.
-
After a defined incubation period (e.g., 48-72 hours), lyse the cells.
-
Use a filter retardation assay or an ELISA-based method to quantify the amount of aggregated TTR.
-
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.
| Table 1: Cytotoxicity of this compound on SH-SY5Y Cells | |
| Concentration (µM) | Cell Viability (%) ± SD |
| Vehicle Control | 100 ± 4.5 |
| 0.1 | 98.7 ± 5.1 |
| 1 | 97.2 ± 4.8 |
| 10 | 95.5 ± 6.2 |
| 50 | 75.3 ± 7.1 |
| 100 | 40.1 ± 8.5 |
| Table 2: Inhibition of TTR Aggregation by this compound | |
| Treatment | Relative TTR Aggregation (%) ± SD |
| Untreated Control | 100 ± 8.9 |
| This compound (1 µM) | 75.4 ± 6.3 |
| This compound (10 µM) | 42.1 ± 5.5 |
| This compound (50 µM) | 15.8 ± 4.1 |
| Positive Control (e.g., Tafamidis) | 20.5 ± 4.9 |
Experimental Workflow Visualization
A visual representation of the experimental workflow can aid in the planning and execution of the study.
Caption: A flowchart outlining the key steps for the in vitro evaluation of a novel Transthyretin inhibitor.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the initial cell-based characterization of a novel Transthyretin inhibitor like "this compound." By systematically evaluating the compound's cytotoxicity and its ability to inhibit TTR aggregation, researchers can gain valuable insights into its therapeutic potential for treating Transthyretin amyloidosis. Further investigations into the specific mechanism of action and in vivo efficacy will be necessary for comprehensive drug development.
References
- 1. The role of transthyretin in cell biology: impact on human pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of transthyretin in cell biology: impact on human pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transthyretin - Wikipedia [en.wikipedia.org]
- 4. pfizerpro.in [pfizerpro.in]
- 5. Uncovering the Mechanism of Aggregation of Human Transthyretin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A cell-based high-throughput screening method to directly examine transthyretin amyloid fibril formation at neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cell-based high-throughput screening method to directly examine transthyretin amyloid fibril formation at neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibiting transthyretin amyloid fibril formation via protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cellular secretion and cytotoxicity of transthyretin mutant proteins underlie late-onset amyloidosis and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of the Thermodynamically Linked Quaternary and Tertiary Structural Stabilities of Transthyretin and its Disease-Associated Variants–the Relationship between Stability and Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring the IC50 of Transthyretin-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transthyretin (TTR) is a transport protein for thyroxine and retinol.[1][2] The dissociation of its native tetrameric structure into monomers is a critical step in the pathogenesis of transthyretin amyloidosis (ATTR), a progressive and often fatal disease characterized by the deposition of amyloid fibrils in various tissues.[3][4][5][6] Kinetic stabilization of the TTR tetramer is a validated therapeutic strategy to prevent this dissociation and subsequent aggregation.[3][7][8]
Transthyretin-IN-3 is a benzofuran (B130515) analog designed to selectively bind to plasma transthyretin.[9] By occupying the thyroxine-binding sites, this compound stabilizes the TTR tetramer, preventing its dissociation into amyloidogenic monomers.[9] The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of this compound in inhibiting the processes that lead to amyloid formation. This document provides detailed protocols for determining the IC50 of this compound.
Mechanism of Action of this compound
This compound acts as a kinetic stabilizer of the TTR tetramer. It binds to the thyroxine-binding sites on the TTR protein, which are typically unoccupied for more than 99% of circulating TTR. This binding event increases the energy barrier for tetramer dissociation, thereby reducing the concentration of aggregation-prone monomers.
Caption: Mechanism of this compound action.
Quantitative Data
The following table summarizes the known inhibitory activity of this compound.
| Compound | Assay Type | Parameter | Value |
| This compound | Amyloid Aggregation Inhibition | IC50 | 5.0 ± 0.2 μM[9] |
Experimental Protocols
Several methods can be employed to determine the IC50 of TTR stabilizers. A widely used and high-throughput compatible method is the fluorescence polarization (FP) competitive binding assay.
Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay
This assay measures the ability of a test compound (this compound) to displace a fluorescently labeled ligand (probe) from the thyroxine-binding sites of TTR. The displacement of the probe leads to a decrease in fluorescence polarization, which is proportional to the concentration of the test compound.
Materials and Reagents:
-
Human Transthyretin (wild-type), purified
-
Fluorescent Probe (e.g., FITC-diclofenac or a similar fluorescent TTR ligand)
-
This compound
-
Assay Buffer: 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% CHAPS, 0.01% Prionex
-
DMSO (for compound dilution)
-
Black, low-volume 384-well microplates
-
Microplate reader with fluorescence polarization capabilities
Experimental Workflow:
Caption: Workflow for IC50 determination via FP assay.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Prepare a working solution of TTR and the fluorescent probe in Assay Buffer. The optimal concentrations of TTR and the probe should be determined empirically but are typically in the low nanomolar range (e.g., 200 nM TTR and 100 nM FITC-diclofenac).[10]
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 1 µL) of the diluted this compound solutions to the wells of the 384-well plate.
-
Include control wells:
-
0% Inhibition Control: Wells with Assay Buffer and DMSO (no compound).
-
100% Inhibition Control: Wells with a high concentration of a known TTR binder (e.g., unlabeled diclofenac) to fully displace the probe.[10]
-
Blank: Wells with Assay Buffer only.
-
-
-
Reaction Initiation:
-
Add the TTR and fluorescent probe mixture to all wells (except the blank).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes), protected from light. Some protocols may require overnight incubation at 4°C.[10]
-
-
Measurement:
-
Measure the fluorescence polarization on a suitable microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: TTR Aggregation Assay (Acid-Mediated)
This assay evaluates the ability of this compound to prevent the acid-induced aggregation of TTR. The amount of soluble TTR remaining after acid stress is quantified by Western blotting.
Materials and Reagents:
-
Human Transthyretin (wild-type)
-
This compound
-
Acidification Buffer: 50 mM Sodium Acetate, pH 4.0, 100 mM KCl
-
Neutralization Buffer: 500 mM Sodium Phosphate, pH 8.0
-
Cross-linking Agent: 5% Glutaraldehyde (B144438)
-
Quenching Solution: 5% Sodium Borohydride (freshly prepared)
-
SDS-PAGE gels and buffers
-
Western Blotting membranes and reagents
-
Primary Antibody: Anti-TTR antibody
-
Secondary Antibody: HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Incubation with Compound:
-
In a microcentrifuge tube, incubate a solution of TTR (e.g., 167 µM) with varying concentrations of this compound in the presence of the Acidification Buffer.
-
Incubate at 37°C for 72 hours to induce aggregation.[10]
-
-
Neutralization and Cross-linking:
-
Neutralize the reaction by adding the Neutralization Buffer.
-
Add a detergent like CHAPS to prevent re-association of the protein.
-
Cross-link the soluble TTR tetramers by adding glutaraldehyde and incubating for a short period (e.g., 4 minutes).[10]
-
Stop the cross-linking reaction by adding freshly prepared sodium borohydride.[10]
-
-
SDS-PAGE and Western Blotting:
-
Separate the samples by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with a primary anti-TTR antibody, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensity for the TTR tetramer.
-
Plot the tetramer band intensity against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Conclusion
The provided protocols offer robust methods for determining the IC50 of this compound. The fluorescence polarization assay is particularly well-suited for primary screening and routine IC50 determination due to its simplicity and high-throughput nature. The TTR aggregation assay provides a more direct measure of the compound's ability to prevent the pathogenic aggregation process. The choice of assay will depend on the specific research question and available resources. Consistent and accurate determination of the IC50 value is crucial for the preclinical evaluation of this compound as a potential therapeutic for transthyretin amyloidosis.
References
- 1. Transthyretin - Wikipedia [en.wikipedia.org]
- 2. The role of transthyretin in cell biology: impact on human pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantification of transthyretin kinetic stability in human plasma using subunit exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of the Mechanisms of Transthyretin Amyloidosis – Fight Aging! [fightaging.org]
- 7. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Transthyretin-IN-3: A Tool for Studying TTR Kinetic Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transthyretin (TTR) is a homotetrameric protein responsible for transporting thyroxine and retinol-binding protein.[1][2] The dissociation of the TTR tetramer into its constituent monomers is the rate-limiting step in the pathogenesis of Transthyretin Amyloidosis (ATTR), a progressive and often fatal disease characterized by the deposition of amyloid fibrils in various tissues, including the heart and nerves.[3][4][5] Kinetic stabilization of the TTR tetramer is a clinically validated therapeutic strategy to halt disease progression.[1][3][6]
Transthyretin-IN-3 is a novel small molecule designed to bind to the thyroxine-binding sites of the TTR tetramer, thereby increasing its kinetic stability and preventing dissociation into amyloidogenic monomers. These application notes provide a comprehensive overview of the use of this compound as a research tool to study TTR kinetic stability, including detailed protocols for key experiments and representative data.
Mechanism of Action
This compound acts as a kinetic stabilizer of the TTR tetramer. By occupying one or both of the thyroxine-binding sites, it strengthens the interface between the two dimers that form the tetramer, thus increasing the energy barrier for dissociation.[3][6] This stabilization prevents the formation of misfolded monomers that are prone to aggregation into toxic amyloid fibrils.[3][4]
References
- 1. tandfonline.com [tandfonline.com]
- 2. elisakits.co.uk [elisakits.co.uk]
- 3. Potent Kinetic Stabilizers that Prevent Transthyretin-mediated Cardiomyocyte Proteotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Differential Binding Affinities and Kinetics of Transthyretin Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transthyretin Stabilizers and Seeding Inhibitors as Therapies for Amyloid Transthyretin Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Analysis of a Novel Transthyretin Inhibitor
Introduction
Transthyretin (TTR) is a transport protein for thyroxine and retinol-binding protein.[1][2] The dissociation of its tetrameric structure into monomers is a critical step in the pathogenesis of TTR amyloidosis (ATTR), a progressive and often fatal disease characterized by the deposition of amyloid fibrils in various tissues, including the nerves and heart.[3][4][5] Small molecule inhibitors that stabilize the TTR tetramer are a promising therapeutic strategy to halt disease progression.[3][6] This document provides a comprehensive overview of the pharmacokinetic (PK) analysis of a hypothetical novel TTR inhibitor, designated herein as Transthyretin-IN-X.
These protocols and notes are intended for researchers, scientists, and drug development professionals involved in the preclinical and clinical evaluation of TTR-targeting therapeutics. The methodologies described are based on established principles of pharmacokinetic assessment for small molecule drugs targeting plasma proteins.
Mechanism of Action and Therapeutic Rationale
Transthyretin-IN-X is designed to act as a kinetic stabilizer of the TTR tetramer. By binding to the thyroxine-binding sites, it prevents the dissociation of the tetramer into monomers, which is the rate-limiting step in amyloid fibril formation.[4] This stabilization is expected to reduce the circulating levels of amyloidogenic monomers, thereby slowing or preventing the deposition of amyloid fibrils in tissues. The primary therapeutic goal is to manage the progression of both hereditary and wild-type TTR amyloidosis.[7]
Below is a diagram illustrating the proposed mechanism of action for Transthyretin-IN-X.
Pharmacokinetic Data Summary
The following tables summarize hypothetical pharmacokinetic parameters for Transthyretin-IN-X, derived from preclinical in vivo studies in mice and non-human primates (NHPs).
Table 1: Single-Dose Pharmacokinetic Parameters of Transthyretin-IN-X
| Parameter | Mouse (10 mg/kg, IV) | Mouse (20 mg/kg, PO) | NHP (5 mg/kg, IV) | NHP (10 mg/kg, PO) |
| Cmax (ng/mL) | 15,200 | 3,500 | 12,800 | 2,100 |
| Tmax (h) | 0.1 | 1.5 | 0.2 | 2.0 |
| AUC (0-inf) (ng·h/mL) | 38,500 | 25,600 | 45,100 | 22,500 |
| t1/2 (h) | 4.2 | 5.1 | 8.5 | 9.3 |
| CL (mL/h/kg) | 0.26 | - | 0.11 | - |
| Vdss (L/kg) | 1.1 | - | 0.9 | - |
| Bioavailability (%) | - | 66.5 | - | 50.0 |
Table 2: In Vitro ADME Properties of Transthyretin-IN-X
| Parameter | Value |
| Plasma Protein Binding (%) | 99.5 |
| Blood-to-Plasma Ratio | 0.6 |
| Caco-2 Permeability (Papp, A→B) | 15 x 10⁻⁶ cm/s |
| CYP450 Inhibition (IC50, µM) | > 50 (for major isoforms) |
| Hepatocyte Stability (t1/2, min) | > 120 |
Experimental Protocols
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of Transthyretin-IN-X following intravenous (IV) and oral (PO) administration in mice and non-human primates.
Materials:
-
Transthyretin-IN-X
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water for PO, saline for IV)
-
Male CD-1 mice (8 weeks old)
-
Male cynomolgus monkeys (3-4 years old)
-
Blood collection tubes (with anticoagulant)
-
LC-MS/MS system
Protocol:
-
Dosing:
-
Administer Transthyretin-IN-X via IV bolus or oral gavage at the specified doses.
-
Include a vehicle control group for each route of administration.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h) into tubes containing an anticoagulant.
-
Process blood to plasma by centrifugation.
-
-
Sample Analysis:
-
Analyze plasma concentrations of Transthyretin-IN-X using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis software.
-
Plasma Protein Binding Assay
Objective: To determine the extent to which Transthyretin-IN-X binds to plasma proteins.
Materials:
-
Transthyretin-IN-X
-
Control plasma (human, mouse, NHP)
-
Rapid Equilibrium Dialysis (RED) device
-
Phosphate-buffered saline (PBS)
-
LC-MS/MS system
Protocol:
-
Preparation:
-
Spike Transthyretin-IN-X into plasma at a final concentration of 1 µM.
-
-
Dialysis:
-
Add the spiked plasma to one chamber of the RED device and PBS to the other.
-
Incubate at 37°C for 4-6 hours to reach equilibrium.
-
-
Analysis:
-
Measure the concentration of Transthyretin-IN-X in both the plasma and PBS chambers using LC-MS/MS.
-
-
Calculation:
-
Calculate the fraction unbound (fu) and the percentage of plasma protein binding.
-
Conclusion
The pharmacokinetic profile of Transthyretin-IN-X demonstrates favorable drug-like properties, including good oral bioavailability and metabolic stability. Its high plasma protein binding is expected for a compound targeting a plasma protein. These findings support further development of Transthyretin-IN-X as a potential therapeutic for TTR amyloidosis. The protocols outlined in this document provide a robust framework for the continued evaluation of this and other novel TTR stabilizers.
References
- 1. Transthyretin - Wikipedia [en.wikipedia.org]
- 2. The role of transthyretin in cell biology: impact on human pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uncovering the Mechanism of Aggregation of Human Transthyretin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Transthyretin Amyloidoses: From Delineating the Molecular Mechanism of Aggregation Linked to Pathology to a Regulatory Agency Approved Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
Preparation of Transthyretin-IN-3 Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the preparation of a stock solution of Transthyretin-IN-3, a potent inhibitor of transthyretin (TTR) amyloid aggregation. Due to the limited availability of specific solubility data for this compound, this protocol is based on established laboratory practices for benzofuran (B130515) analogues and small molecule inhibitors. The provided guidelines will enable researchers to prepare a consistent and usable stock solution for in vitro and in vivo studies targeting TTR-related amyloidosis.
Introduction to this compound
This compound (CAS: 3008535-20-1) is a benzofuran analogue designed to selectively bind to plasma transthyretin, a transport protein for thyroxine and retinol.[1] The binding of this compound to TTR stabilizes the tetrameric structure of the protein, preventing its dissociation into monomers, which is a critical step in the amyloidogenic cascade. It has been shown to inhibit TTR amyloid aggregation with an IC50 of 5.0±0.2 μM.[1] Accurate and consistent preparation of a stock solution is the first critical step for any experimental work involving this inhibitor.
Materials and Equipment
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, ≥99.9% purity
-
Sterile, nuclease-free microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)
-
Pipette tips
Equipment
-
Analytical balance
-
Vortex mixer
-
Calibrated micropipettes
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Parameter | Value | Source |
| CAS Number | 3008535-20-1 | MedChemExpress |
| IC50 (Amyloid Aggregation) | 5.0 ± 0.2 μM | MedChemExpress |
Note: Specific solubility data in DMSO is not publicly available. The recommended stock solution concentrations are based on common practices for benzofuran derivatives.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for small molecule inhibitors.
Safety Precaution: Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood, wearing appropriate PPE.
-
Equilibration: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube. For example, to make a 10 mM solution, if you weighed X mg of the compound with a molecular weight of Y g/mol , the volume of DMSO in mL would be (X / Y) * 100.
-
Cap the tube tightly.
-
-
Solubilization: Vortex the solution vigorously for 1-2 minutes to ensure the compound is completely dissolved. Visually inspect the solution against a light source to confirm that no solid particles are present. If necessary, gentle warming in a 37°C water bath can aid dissolution, but be cautious of potential compound degradation.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing the stock solution.
Caption: Mechanism of this compound action.
Caption: Workflow for preparing this compound stock solution.
Conclusion
This document provides a standardized protocol for the preparation of this compound stock solution for use in research and drug development. Adherence to these guidelines for handling, dissolution, and storage will help ensure the consistency and reliability of experimental results. Researchers should always consult the manufacturer's product-specific information, including the certificate of analysis, for the most accurate molecular weight and any specific handling instructions.
References
Application Notes and Protocols for Transthyretin-IN-3 in Turbidity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transthyretin (TTR) is a homotetrameric protein responsible for transporting thyroxine and retinol-binding protein.[1][2] Under certain conditions, the TTR tetramer can dissociate into monomers, which are prone to misfolding and aggregation into amyloid fibrils.[3][4] This aggregation process is the pathological hallmark of several debilitating conditions, including transthyretin amyloidosis (ATTR).[5] Therapeutic strategies often focus on stabilizing the native tetrameric structure of TTR to prevent its dissociation, the rate-limiting step in amyloidogenesis.[4][6]
Transthyretin-IN-3 is a potent inhibitor of TTR amyloid aggregation. It is a benzofuran (B130515) analogue designed to selectively bind to the thyroxine-binding sites of the TTR tetramer.[7] This binding stabilizes the tetramer, preventing its dissociation into amyloidogenic monomers.[7] this compound has an IC50 value of 5.0 ± 0.2 μM for the inhibition of TTR aggregation.[7]
This document provides detailed application notes and protocols for utilizing this compound in turbidity assays to assess its efficacy in preventing TTR aggregation. Turbidity assays are a straightforward method to monitor the formation of insoluble protein aggregates by measuring the increase in light scattering of a solution.[8]
Principle of the Assay
The turbidity assay for TTR aggregation is based on the principle that as TTR monomers misfold and aggregate into larger, insoluble fibrils, the solution becomes turbid. This turbidity can be quantified by measuring the absorbance or scattering of light at a specific wavelength (typically between 340 and 600 nm) using a spectrophotometer or plate reader.[8] In the presence of an effective stabilizer like this compound, the TTR tetramer remains intact, aggregation is inhibited, and the solution remains clear, resulting in a low turbidity reading.
Transthyretin Aggregation Pathway
The aggregation of transthyretin is a multi-step process that begins with the dissociation of the stable tetramer into its constituent monomers. This is considered the rate-limiting step in the formation of amyloid fibrils. These monomers can then misfold and self-assemble into soluble oligomers, which further grow into protofibrils and eventually mature into insoluble amyloid fibrils.[3] This process can be induced in vitro by conditions that destabilize the tetramer, such as low pH (e.g., pH 4.4).[3][8]
References
- 1. Turbidity Standard Solution (Turbidity:100)・206-06701[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. Searching for the Best Transthyretin Aggregation Protocol to Study Amyloid Fibril Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Searching for the Best Transthyretin Aggregation Protocol to Study Amyloid Fibril Disruption | Semantic Scholar [semanticscholar.org]
- 6. Two Distinct Aggregation Pathways in Transthyretin Misfolding and Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of amyloid formation by turbidity assay—seeing through the cloud - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application of TTR-Stabilizer-X in Familial Amyloid Polyneuropathy (FAP) Research
Introduction
Familial Amyloid Polyneuropathy (FAP) is a debilitating and progressive genetic disorder caused by mutations in the transthyretin (TTR) gene.[1] These mutations lead to the destabilization of the TTR protein, a tetrameric structure that transports thyroxine and retinol-binding protein in the blood.[2][3] The dissociation of the TTR tetramer into its constituent monomers is the rate-limiting step in the amyloid cascade.[4][5] These monomers can misfold and aggregate into amyloid fibrils, which deposit in various tissues, particularly the peripheral nerves, heart, and gastrointestinal tract, leading to organ dysfunction and the clinical manifestations of FAP.[1][2][6]
TTR-Stabilizer-X is a novel small molecule designed to act as a kinetic stabilizer of the TTR tetramer. By binding to the thyroxine-binding sites of TTR, TTR-Stabilizer-X is hypothesized to prevent the dissociation of the tetramer, thereby inhibiting the formation of amyloid fibrils.[7] This application note provides an overview of the use of TTR-Stabilizer-X in FAP research, including detailed experimental protocols and data presentation.
Mechanism of Action
The therapeutic strategy behind TTR-Stabilizer-X is based on the principle of kinetic stabilization.[4] By occupying the two thyroxine-binding sites within the TTR tetramer, TTR-Stabilizer-X strengthens the interactions between the monomers, increasing the energy barrier for tetramer dissociation. This stabilization is expected to halt the amyloidogenic cascade at its earliest stage, preventing the formation of toxic oligomers and amyloid fibrils.
Experimental Protocols
The following protocols are designed to evaluate the efficacy of TTR-Stabilizer-X in stabilizing the TTR tetramer and preventing amyloid fibril formation.
In Vitro TTR Binding Assay
This assay determines the ability of TTR-Stabilizer-X to bind to TTR and displace thyroxine (T4). A fluorescent T4 analog (e.g., FITC-T4) can be used for this competitive binding assay.
Materials:
-
Recombinant human TTR (wild-type and FAP-mutant variants)
-
TTR-Stabilizer-X
-
FITC-T4 (Fluorescein isothiocyanate-labeled thyroxine)
-
Assay Buffer (e.g., 10 mM phosphate (B84403) buffer with 100 mM KCl, 1 mM EDTA, pH 7.6)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of TTR-Stabilizer-X in DMSO.
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 2 µL of varying concentrations of TTR-Stabilizer-X to the wells.
-
Add 50 µL of a pre-mixed solution of TTR (final concentration ~200 nM) and FITC-T4 (final concentration ~10 nM) in assay buffer.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure fluorescence polarization or fluorescence intensity on a plate reader (Excitation/Emission ~485/528 nm for FITC).
-
Calculate the IC50 value, which represents the concentration of TTR-Stabilizer-X required to displace 50% of the bound FITC-T4.
TTR Aggregation Assay
This assay assesses the ability of TTR-Stabilizer-X to prevent the acid-induced aggregation of TTR, which mimics the destabilization that occurs in FAP.
Materials:
-
Recombinant human TTR
-
TTR-Stabilizer-X
-
Aggregation Buffer (e.g., 10 mM sodium acetate, 100 mM KCl, 1 mM EDTA, pH 4.4)
-
Thioflavin T (ThT)
-
Fluorometer
Procedure:
-
Prepare solutions of TTR (final concentration ~3.6 µM) in the aggregation buffer.
-
Add varying concentrations of TTR-Stabilizer-X or vehicle (DMSO) to the TTR solutions.
-
Incubate the samples at 37°C with gentle agitation for 72 hours.
-
At specified time points (e.g., 0, 24, 48, 72 hours), take aliquots of the samples.
-
Add Thioflavin T to the aliquots (final concentration ~10 µM) and incubate for 5 minutes.
-
Measure ThT fluorescence (Excitation ~450 nm, Emission ~482 nm). An increase in fluorescence indicates the formation of amyloid fibrils.
In Vivo Efficacy in a FAP Mouse Model
This protocol uses a transgenic mouse model expressing a human FAP-associated TTR mutation (e.g., V30M) to evaluate the in vivo efficacy of TTR-Stabilizer-X.
Materials:
-
Transgenic FAP mice (e.g., TTR V30M)
-
TTR-Stabilizer-X
-
Vehicle control
-
Tissue homogenization buffer
-
ELISA kits for human TTR
-
Histology supplies (Congo red stain)
Procedure:
-
Acclimate transgenic FAP mice for at least one week.
-
Divide mice into treatment and control groups.
-
Administer TTR-Stabilizer-X (e.g., via oral gavage) to the treatment group daily for a specified period (e.g., 3 months). Administer vehicle to the control group.
-
At the end of the treatment period, collect blood samples to measure plasma TTR levels and TTR-Stabilizer-X concentration.
-
Euthanize the mice and harvest tissues (e.g., sciatic nerve, heart, gastrointestinal tract).
-
Homogenize a portion of the tissues to quantify TTR deposition using ELISA.
-
Fix the remaining tissues in formalin, embed in paraffin, and section for histological analysis. Stain sections with Congo red to visualize amyloid deposits.
Data Presentation
The following tables summarize hypothetical but expected quantitative data from the described experiments.
Table 1: In Vitro Binding Affinity of TTR-Stabilizer-X
| TTR Variant | IC50 (nM) for FITC-T4 Displacement |
| Wild-Type TTR | 55.2 ± 4.1 |
| V30M Mutant TTR | 48.9 ± 3.5 |
| L55P Mutant TTR | 62.5 ± 5.3 |
Table 2: Inhibition of TTR Aggregation by TTR-Stabilizer-X
| TTR-Stabilizer-X (µM) | ThT Fluorescence (% of Control) at 72h |
| 0 (Vehicle) | 100 ± 8.7 |
| 1 | 65.4 ± 5.9 |
| 5 | 22.1 ± 3.2 |
| 10 | 8.3 ± 1.5 |
Table 3: In Vivo TTR Deposition in FAP Mouse Model
| Treatment Group | Sciatic Nerve TTR (ng/mg tissue) | Heart TTR (ng/mg tissue) |
| Vehicle Control | 125.6 ± 15.3 | 88.2 ± 10.1 |
| TTR-Stabilizer-X (10 mg/kg) | 42.1 ± 8.9 | 35.7 ± 6.4 |
*p < 0.01 compared to Vehicle Control
Conclusion
TTR-Stabilizer-X demonstrates significant potential as a therapeutic agent for FAP by effectively binding to and stabilizing the TTR tetramer. The provided protocols offer a robust framework for researchers to investigate its efficacy both in vitro and in vivo. The expected data indicate that TTR-Stabilizer-X can prevent TTR aggregation and reduce amyloid deposition in a preclinical model of FAP, warranting further investigation for its clinical development.
References
- 1. Transthyretin-Related Familial Amyloid Polyneuropathy (TTR-FAP): A Single-Center Experience in Sicily, an Italian Endemic Area - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fapnewstoday.com [fapnewstoday.com]
- 3. Transthyretin Misfolding, A Fatal Structural Pathogenesis Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Transthyretin Amyloidoses: From Delineating the Molecular Mechanism of Aggregation Linked to Pathology to a Regulatory Agency Approved Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting transthyretin - Mechanism-based treatment approaches and future perspectives in hereditary amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gene therapy approach to FAP: in vivo influence of T119M in TTR deposition in a transgenic V30M mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Transthyretin-IN-3 in Preclinical Models of Transthyretin Amyloid Cardiomyopathy (ATTR-CM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transthyretin amyloid cardiomyopathy (ATTR-CM) is a progressive and life-threatening disease characterized by the deposition of misfolded transthyretin (TTR) protein as amyloid fibrils in the myocardium. This accumulation leads to restrictive cardiomyopathy, heart failure, and ultimately, death.[1] The underlying cause of ATTR-CM can be either mutations in the TTR gene (variant ATTRv) or the age-related dissociation of wild-type TTR (ATTRwt). The dissociation of the TTR tetramer into monomers is the rate-limiting step in the amyloidogenic cascade. These monomers can then misfold and aggregate into insoluble amyloid fibrils that deposit in the heart and other organs.
Transthyretin-IN-3 is a novel, orally bioavailable small molecule designed as a kinetic stabilizer of the TTR tetramer. By selectively binding to the thyroxine-binding sites of TTR, this compound is hypothesized to prevent the dissociation of the tetramer, thereby halting the amyloidogenic process at its origin. These application notes provide a comprehensive overview of the preclinical evaluation of this compound, including its mechanism of action, pharmacokinetic profile, and efficacy in a transgenic mouse model of ATTR-CM. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in the evaluation of this and similar compounds.
Mechanism of Action
This compound stabilizes the native tetrameric structure of TTR. The TTR protein is a homotetramer that, under normal physiological conditions, transports thyroxine and retinol-binding protein. In ATTR, the tetramer dissociates into its constituent monomers, which is the critical initiating step for amyloid fibril formation.[1] These monomers are conformationally unstable and prone to misfolding and aggregation.
This compound binds to the two thyroxine-binding pockets located at the dimer-dimer interface of the TTR tetramer. This binding strengthens the association between the dimers, increasing the kinetic barrier for tetramer dissociation. By preventing the formation of amyloidogenic monomers, this compound is expected to reduce the formation and deposition of amyloid fibrils in the myocardium, thereby slowing or preventing the progression of ATTR-CM.
References
Troubleshooting & Optimization
Transthyretin-IN-3 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Transthyretin-IN-3. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on solubility and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a benzofuran (B130515) analogue designed as a selective inhibitor of transthyretin (TTR) amyloid aggregation.[1] It binds to the thyroxine-binding site of the TTR protein. This binding stabilizes the tetrameric form of TTR, preventing its dissociation into monomers, which is a critical step in the formation of amyloid fibrils.[1] By preventing this dissociation, this compound effectively inhibits the aggregation cascade associated with TTR amyloidosis.[1]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
This compound, like many small molecule inhibitors, can exhibit limited solubility in aqueous solutions. The recommended solvent for creating stock solutions is dimethyl sulfoxide (B87167) (DMSO). For subsequent use in aqueous buffers, it is crucial to first prepare a concentrated stock in DMSO and then dilute it to the final desired concentration.
Troubleshooting Guide: Solubility Issues
Q3: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. How can I prevent this?
Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue. Here are several troubleshooting steps to address this:
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in your aqueous solution is sufficient to maintain the solubility of this compound, but low enough to not affect your experimental system. A final DMSO concentration of 0.5% to 1% is generally well-tolerated in most cell-based assays.
-
Dilution Method: Instead of adding the aqueous buffer to your DMSO stock, add the DMSO stock to the aqueous buffer while vortexing or stirring. This rapid mixing can help prevent localized high concentrations of the compound that can lead to precipitation.
-
Sonication: If you observe precipitation, brief sonication of the final solution in a water bath sonicator can help to redissolve the compound.
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Warming: Gently warming the solution to 37°C may aid in dissolution. However, be cautious about the temperature stability of this compound and other components in your experiment.
-
Lower Final Concentration: If precipitation persists, you may need to work with a lower final concentration of this compound in your assay.
Q4: Can I use solvents other than DMSO to dissolve this compound?
While DMSO is the most common and recommended solvent for initial stock solutions, ethanol (B145695) may be a viable alternative for certain applications. However, the solubility in ethanol is generally lower than in DMSO. If you must avoid DMSO, it is critical to perform small-scale solubility tests in ethanol to determine the maximum achievable concentration before preparing a large stock. Always use anhydrous (absolute) ethanol to avoid introducing water, which can decrease solubility.
Data Presentation
Table 1: this compound Solubility Data
| Solvent | Concentration (m/V) | Molar Concentration (mol/L) |
| DMSO | ≥ 27.62 mg/mL | ≥ 50 mM |
| Ethanol | < 1 mg/mL | Insoluble |
Note: This data is based on typical solubility information for similar compounds and should be confirmed with the specific batch's certificate of analysis.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (powder)
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Dimethyl sulfoxide (DMSO), anhydrous
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Sterile microcentrifuge tubes
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Calibrated micropipettes
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 552.53 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
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Mass (g) = 10 mmol/L * 1 L/1000 mL * 552.53 g/mol * 1 mL = 0.0055253 g = 5.53 mg
-
-
Weigh the compound: Carefully weigh out 5.53 mg of this compound powder and place it into a sterile microcentrifuge tube.
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Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.
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Dissolve the compound: Vortex the tube for 1-2 minutes until the powder is completely dissolved. If necessary, you can gently warm the solution to 37°C or briefly sonicate it to aid dissolution.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation issues.
Caption: Mechanism of action of this compound.
References
Technical Support Center: Optimizing Transthyretin-IN-3 Assays
Welcome to the technical support center for Transthyretin-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in various experimental assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a kinetic stabilizer of the transthyretin (TTR) protein.[1][2] TTR is a homotetrameric protein that transports thyroxine and retinol (B82714) in the blood and cerebrospinal fluid.[3] In certain pathological conditions, the TTR tetramer can dissociate into monomers, which then misfold and aggregate into amyloid fibrils, leading to diseases like transthyretin amyloidosis (ATTR).[4][5] this compound binds to the thyroxine-binding sites of the TTR tetramer, stabilizing its native quaternary structure.[2][6] This stabilization prevents the dissociation of the tetramer into monomers, which is the rate-limiting step in the amyloidogenic cascade.[1][6] By preventing monomer formation, this compound effectively inhibits the formation of amyloid fibrils.[3][6]
Q2: What is a typical starting concentration for this compound in an in vitro assay?
A2: A typical starting point for in vitro assays would be around the IC50 value, which for this compound has been reported to be 5.0 ± 0.2 μM for inhibiting amyloid aggregation. However, the optimal concentration can vary significantly depending on the specific assay format (e.g., fluorescence polarization, aggregation inhibition) and the concentrations of other components like TTR and a fluorescent tracer. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q3: Can this compound be used in cell-based assays?
A3: While this compound is primarily characterized as an in vitro tool for inhibiting TTR aggregation, its potential use in cell-based assays is plausible, particularly in models investigating TTR-related proteotoxicity. For instance, it could be evaluated for its ability to prevent the toxic effects of aggregated TTR on cardiomyocytes or neuronal cells.[7] The effective concentration in a cellular context may differ from in vitro assays and would need to be determined empirically.
Q4: What is the solubility of this compound?
A4: For detailed information on the solubility of this compound in various solvents, it is best to consult the manufacturer's datasheet. Generally, small molecule inhibitors of this nature are soluble in organic solvents like DMSO, which is then diluted into the aqueous assay buffer. Ensure the final concentration of the organic solvent in the assay is low (typically ≤1%) to avoid impacting protein stability or assay performance.
Quantitative Data Summary
The following tables summarize key quantitative data for TTR kinetic stabilizers. Due to the limited publicly available data specifically for this compound, data for other well-characterized TTR stabilizers like Tafamidis are included for comparative purposes.
Table 1: In Vitro Efficacy of TTR Kinetic Stabilizers
| Compound | Assay Type | IC50 / EC50 / Kd | Reference |
| This compound | Amyloid Aggregation Inhibition | 5.0 ± 0.2 μM | |
| Tafamidis | TTR Tetramer Stabilization (Subunit Exchange) | EC50 of ~10-20 μM for >85% stabilization | [2] |
| Tafamidis | Binding Affinity (Negative Cooperativity) | Kd1: ~2 nM, Kd2: ~200 nM | [6][8] |
| Acoramidis | TTR Tetramer Stabilization (in plasma) | >90% stabilization at peak and trough concentrations | [1] |
Table 2: Representative Concentrations for In Vitro Assays
| Assay Component | Recommended Concentration Range | Notes |
| Transthyretin (TTR) | 3.6 μM - 9 μM | Concentration can be varied depending on the assay; higher concentrations may be used in aggregation assays.[9][10] |
| Fluorescent Tracer (e.g., FITC-T4) | 5 nM - 100 nM | The concentration should be at or below the Kd of its interaction with TTR for optimal competition assay performance. |
| This compound | 1 nM - 100 μM | A wide range should be tested to generate a full dose-response curve. |
Experimental Protocols
Representative Protocol: Fluorescence Polarization (FP) Assay for TTR Stabilization
This protocol is a representative method for assessing the ability of this compound to stabilize the TTR tetramer by competing with a fluorescently labeled ligand.
Materials:
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Recombinant human TTR
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This compound
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Fluorescently labeled thyroxine (e.g., FITC-T4) as a tracer
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Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4
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Black, non-binding 96- or 384-well microplates
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Plate reader capable of measuring fluorescence polarization
Methodology:
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Reagent Preparation:
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Prepare a stock solution of recombinant human TTR in Assay Buffer. Determine the concentration using a spectrophotometer.
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Prepare a concentrated stock solution of this compound in 100% DMSO.
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Prepare a stock solution of the fluorescent tracer in an appropriate solvent (e.g., DMSO) and then dilute it in Assay Buffer to a working concentration. The optimal tracer concentration should be determined empirically but is often in the low nanomolar range.[11]
-
-
Assay Setup:
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Prepare a serial dilution of this compound in Assay Buffer. Ensure the final DMSO concentration is constant across all wells and does not exceed 1%.
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In a black microplate, add the diluted this compound compounds.
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Add the TTR protein to each well (except for control wells for tracer alone). The final concentration of TTR should be optimized to give a significant polarization window (typically 50-80% of the tracer bound).[12]
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Add the fluorescent tracer to all wells at its final working concentration.
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Include control wells:
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Tracer only (no TTR, no inhibitor) for minimum polarization value.
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Tracer + TTR (no inhibitor) for maximum polarization value.
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Buffer only for background measurement.
-
-
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Incubation:
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Incubate the plate at room temperature for a predetermined period (e.g., 1-2 hours) to allow the binding to reach equilibrium. The plate should be protected from light.
-
-
Measurement:
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Measure the fluorescence polarization on a plate reader. The excitation and emission wavelengths will depend on the fluorophore used for the tracer.
-
-
Data Analysis:
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Subtract the background fluorescence from all readings.
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Calculate the change in millipolarization (mP) units.
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Plot the mP values against the logarithm of the this compound concentration.
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Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent tracer.
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Troubleshooting Guide
Problem 1: Low Signal or Small Assay Window in Fluorescence Polarization Assay
| Possible Cause | Suggested Solution |
| Suboptimal concentrations of TTR or tracer. | Perform a checkerboard titration of TTR and tracer to find concentrations that yield the largest difference in polarization between the bound and free states.[11] |
| Fluorescence quenching of the tracer. | Test the fluorescence intensity of the tracer in the presence and absence of TTR and this compound to check for quenching effects. If significant quenching is observed, consider a different fluorophore. |
| Incorrect excitation/emission wavelengths or filter sets. | Verify the optimal excitation and emission wavelengths for your specific fluorophore and ensure the correct filters are installed in the plate reader. |
| Tracer purity is low. | Use highly purified fluorescent tracer. Unlabeled tracer will compete for binding and reduce the assay window. |
Problem 2: High Variability Between Replicate Wells
| Possible Cause | Suggested Solution |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of all components in the wells. Consider using automated liquid handlers for better precision. |
| Precipitation of this compound. | Visually inspect the wells for any precipitation. If observed, reduce the highest concentration of the compound or try a different solvent for the stock solution (while keeping the final assay concentration low). |
| Incomplete mixing. | Gently shake the plate after adding all reagents to ensure a homogenous solution in each well. |
| Edge effects on the microplate. | Avoid using the outermost wells of the plate, as they are more prone to evaporation and temperature fluctuations. |
Problem 3: No Inhibition Observed with this compound in Aggregation Assay
| Possible Cause | Suggested Solution |
| Incorrect assay conditions for TTR aggregation. | Ensure that the conditions used (e.g., low pH, elevated temperature) are sufficient to induce TTR aggregation in the absence of an inhibitor.[13] |
| Degradation of this compound. | Prepare fresh dilutions of the compound for each experiment. Store the stock solution according to the manufacturer's recommendations. |
| Concentration of this compound is too low. | Test a wider and higher range of concentrations. |
| Aggregation is too rapid. | If the aggregation kinetics are very fast, the inhibitor may not have enough time to bind and stabilize the TTR tetramer. Try optimizing the aggregation conditions to slow down the process. |
Signaling Pathway
The primary mechanism of this compound is the kinetic stabilization of the TTR tetramer, which directly inhibits the amyloidogenic cascade. This is a direct protein-stabilizing effect rather than a classical cell signaling pathway involving a cascade of intracellular messengers. The diagram below illustrates this mechanism.
References
- 1. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Transthyretin Stabilization: An Emerging Strategy for the Treatment of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ahajournals.org [ahajournals.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Binding of Monovalent and Bivalent Ligands by Transthyretin Causes Different Short- and Long-Distance Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Transthyretin Kinetic Stability in Human Plasma Using Subunit Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction: Potential Novel Therapeutics for Macular Degeneration, Transthyretin Amyloidosis, and Their Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Searching for the Best Transthyretin Aggregation Protocol to Study Amyloid Fibril Disruption - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Transthyretin-IN-3 Handling and Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of Transthyretin-IN-3 in experimental media. Our goal is to ensure the accuracy and reproducibility of your experiments by providing detailed protocols and practical solutions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: My this compound precipitates immediately upon dilution of the DMSO stock solution into my aqueous cell culture medium.
-
Question: What is the most likely cause of immediate precipitation, and what is the first step I should take to resolve it? Answer: Immediate precipitation upon dilution of a concentrated DMSO stock into an aqueous medium is a common issue for hydrophobic compounds like this compound, which is a benzofuran (B130515) analogue. The primary cause is the rapid change in solvent polarity, causing the compound to "crash out" of the solution. The first and most critical step is to evaluate and control the final concentration of DMSO in your culture medium. For most cell-based assays, it is recommended to keep the final DMSO concentration at or below 0.5% to avoid solvent-induced cytotoxicity.[1] However, some cell lines may tolerate up to 1%. It is crucial to perform a DMSO tolerance test for your specific cell line to determine the maximum concentration that does not impact cell viability or experimental readouts.
-
Question: I've confirmed my final DMSO concentration is within a safe range for my cells, but the precipitation persists. What should I try next? Answer: If optimizing the DMSO concentration alone is insufficient, the next step is to refine your dilution technique. Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial or stepwise dilution. This gradual reduction in solvent polarity can help keep the compound in solution. Additionally, ensure that you are adding the this compound stock solution to pre-warmed (37°C) media while gently vortexing or swirling to promote rapid and uniform dispersion. This prevents localized high concentrations of the compound that can trigger precipitation.
Issue 2: The media containing this compound appears clear initially but becomes cloudy or shows visible precipitate after incubation.
-
Question: What could be causing this delayed precipitation? Answer: Delayed precipitation can be attributed to several factors. Over time in an incubator, changes in the media's pH, temperature fluctuations, or interactions between this compound and components of the media (e.g., salts, amino acids, or proteins in serum) can lead to the formation of insoluble complexes.
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Question: How can I prevent delayed precipitation? Answer: To mitigate delayed precipitation, consider the following strategies:
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Test different media formulations: If you suspect an interaction with media components, try using a different basal medium.
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Incorporate co-solvents: The addition of a small percentage of a cell culture-compatible co-solvent can help maintain the solubility of this compound over time.
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Use solubility enhancers: For particularly challenging situations, employing solubility enhancers like cyclodextrins may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[3][4] DMSO is a powerful solvent capable of dissolving a wide range of hydrophobic compounds and is miscible with water and cell culture media.[3][5]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A general guideline is to not exceed 0.5%, with many sensitive cell lines requiring concentrations at or below 0.1%.[1] It is imperative to determine the specific tolerance of your cell line by performing a vehicle (DMSO) control experiment.
Q4: Can I use other solvents besides DMSO?
A4: Yes, if DMSO is not suitable for your experimental system, other organic solvents like ethanol (B145695) can be used. However, their compatibility and potential toxicity to your cells must be carefully evaluated. For some hydrophobic compounds, a mixture of solvents, such as ethanol and polyethylene (B3416737) glycol 400 (PEG 400), has been shown to be effective while maintaining low cytotoxicity.[6]
Q5: What are co-solvents, and how can they help prevent precipitation?
A5: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[7] For cell culture applications, common co-solvents include ethanol, propylene (B89431) glycol, and PEG 400.[1][8] They work by reducing the polarity of the aqueous medium, which can help to keep hydrophobic molecules like this compound in solution. The choice and concentration of a co-solvent must be empirically determined and tested for compatibility with your specific assay.
Q6: I've tried optimizing DMSO and using co-solvents, but I still see precipitation. Are there other options?
A6: For highly insoluble compounds, more advanced formulation strategies may be necessary. These can include the use of:
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Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility.[1]
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Surfactants: Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[9] It is important to note that surfactants can interfere with some biological assays, so appropriate controls are essential.
Q7: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A7: You can determine the maximum soluble concentration by performing a simple solubility test. This involves preparing a series of dilutions of your this compound stock solution in your cell culture medium and visually inspecting for precipitation. For a more quantitative assessment, you can centrifuge the solutions and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy. A detailed protocol is provided in the "Experimental Protocols" section below.
Data Presentation
Table 1: Commonly Used Co-solvents and Surfactants for In Vitro Assays
| Agent | Type | Typical Starting Concentration Range in Media | Notes |
| Ethanol | Co-solvent | 1-5% | Toxicity can vary significantly between cell lines. |
| Propylene Glycol | Co-solvent | 1-10% | Generally well-tolerated by many cell lines. |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | 1-10% | Another commonly used and well-tolerated co-solvent. |
| Tween® 20 | Non-ionic Surfactant | 0.01-0.1% | Generally mild, but can interfere with some assays. |
| Tween® 80 | Non-ionic Surfactant | 0.01-0.1% | Widely used non-ionic surfactant. |
| Pluronic® F-68 | Non-ionic Surfactant | 0.02-0.2% | A non-ionic triblock copolymer. |
Note: The concentrations provided are general starting points. It is crucial to perform a toxicity assessment for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
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This compound powder
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Anhydrous, high-purity Dimethyl Sulfoxide (B87167) (DMSO)
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Sterile, amber microcentrifuge tubes or vials
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Calibrated analytical balance
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Vortex mixer
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Water bath or sonicator (optional)
Procedure:
-
Calculate the required mass: Determine the mass of this compound powder needed to prepare your desired volume of a 10 mM stock solution. Use the following formula: Mass (mg) = 10 mM * Volume (L) * Molecular Weight ( g/mol )
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Weigh the compound: In a sterile environment, accurately weigh the calculated mass of this compound into a sterile amber tube.
-
Dissolve the compound: Add the appropriate volume of anhydrous DMSO to the tube.
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Ensure complete dissolution: Tightly cap the tube and vortex vigorously for 2-3 minutes until the powder is completely dissolved. The solution should be clear and free of any visible particulates. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[3]
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Aliquot and store: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C, protected from light.
Protocol 2: Determination of the Maximum Soluble Concentration of this compound in Cell Culture Medium
Materials:
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10 mM this compound stock solution in DMSO
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Your specific cell culture medium (pre-warmed to 37°C)
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Sterile microcentrifuge tubes or a 96-well plate
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Micropipettes
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Microscope
Procedure:
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Prepare a dilution series: In a series of sterile tubes or wells, add a fixed volume of your pre-warmed cell culture medium (e.g., 1 mL).
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Add the stock solution: Add increasing volumes of the 10 mM this compound DMSO stock to each tube to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Remember to add the DMSO stock dropwise while gently mixing.
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Include a vehicle control: Prepare a control tube containing the highest volume of DMSO used in the dilutions to ensure the solvent itself is not causing any issues.
-
Incubate: Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO2) for a period that reflects the duration of your planned experiment.
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Visual inspection: After incubation, visually inspect each tube for any signs of precipitation, such as cloudiness, a visible pellet after gentle centrifugation, or a film on the surface.
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Microscopic examination: To confirm your visual observations, place a small aliquot from each tube onto a microscope slide and examine for the presence of crystalline structures.
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Determine the maximum soluble concentration: The highest concentration that remains clear and free of any visible precipitate is the maximum soluble concentration of this compound in your specific cell culture medium under your experimental conditions.
Mandatory Visualization
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
Caption: Inhibition of TTR amyloid aggregation by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Transthyretin-IN-3 stability in aqueous solutions
Welcome to the technical support center for Transthyretin-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor belonging to the benzofuran (B130515) class of compounds.[1] It is designed to selectively bind to the plasma protein transthyretin (TTR).[1] The primary function of TTR is to transport thyroxine and retinol.[2][3] In certain pathological conditions, TTR can dissociate from its stable tetrameric form into monomers, which can then misfold and aggregate into amyloid fibrils, leading to diseases like transthyretin amyloidosis (ATTR).[4][5][6][7] this compound binds to the thyroxine-binding sites on the TTR tetramer, stabilizing it and preventing its dissociation into monomers, thereby inhibiting amyloid aggregation.[1]
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
Precipitation upon dilution into aqueous buffers is a common challenge for hydrophobic small molecules like this compound.[8] This indicates that the compound may have exceeded its aqueous solubility limit. Here are several troubleshooting steps you can take:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.[8]
-
Adjust the pH of the Buffer: The solubility of ionizable compounds can be significantly influenced by pH.[8] It is advisable to test a range of pH values to identify the optimal solubility for this compound.
-
Modify the Solvent System: Consider using a co-solvent system to improve solubility. However, be mindful of the potential effects of organic solvents on your experimental system, especially in cell-based assays where high concentrations can be toxic.[9]
-
Utilize Formulation Aids: For in vivo studies or challenging in vitro assays, formulation aids such as cyclodextrins or surfactants can be used to enhance aqueous solubility.[8]
Q3: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity of this compound. For general guidance on small molecule inhibitors, the following storage conditions are recommended.[8]
| Form | Storage Temperature | Recommended Duration | Important Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Keep in a desiccated environment to prevent hydration.[8] |
| 4°C | Up to 2 years | Refer to the manufacturer's datasheet for specific advice.[8] | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot into single-use vials to minimize freeze-thaw cycles.[8] |
| -80°C | Up to 6 months | Use tightly sealed vials to prevent DMSO from absorbing atmospheric water.[8] |
Q4: How can I assess the stability of this compound in my specific aqueous buffer?
Since specific stability data for this compound in all possible aqueous solutions is not available, it is recommended to perform a basic stability assessment in your experimental buffer. A general protocol involves incubating the compound in the buffer over time and analyzing its concentration. For detailed steps, please refer to the "Experimental Protocols" section below.
Troubleshooting Guides
Issue: Inconsistent experimental results with this compound.
Inconsistent results can often be traced back to issues with the compound's stability and solubility in the aqueous experimental conditions.
Potential Cause:
-
Degradation in Aqueous Buffer: Small molecules can degrade over time in aqueous environments, especially during long incubation periods.[9]
-
Precipitation: The compound may be precipitating out of solution at the working concentration, leading to a lower effective concentration.
Recommended Solutions:
-
Prepare Fresh Solutions: Always prepare aqueous working solutions of this compound immediately before use.[9] Avoid storing the compound in aqueous buffers for extended periods.
-
Verify Solubility: Perform a kinetic solubility assay (see "Experimental Protocols") to determine the solubility limit of this compound in your specific buffer.
-
Control for Degradation: For long-duration experiments, consider replenishing the medium containing this compound at regular intervals.[9]
-
Temperature Considerations: If feasible for your experiment, conducting it at a lower temperature (e.g., 4°C) can slow down potential degradation, though this may not be suitable for cell-based assays.[9]
Experimental Protocols
Protocol 1: Basic Kinetic Solubility Assay
This protocol provides a general method to estimate the kinetic solubility of this compound in a specific aqueous buffer.[8]
Materials:
-
This compound solid powder
-
100% DMSO
-
Your aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well plate
-
Plate reader (optional)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).[8]
-
Serial Dilution: Perform a serial dilution of the DMSO stock solution in DMSO to create a range of concentrations.[8]
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your aqueous buffer. This will generate a range of final compound concentrations.[8]
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.[8]
-
Determine Solubility:
-
Visual Inspection: Visually check each well for any signs of precipitation. The highest concentration that remains clear is the approximate kinetic solubility.[8]
-
Turbidity Measurement (Optional): Use a plate reader to measure the absorbance or turbidity at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation.[8]
-
Protocol 2: Basic Chemical Stability Assay
This protocol outlines a fundamental procedure to evaluate the chemical stability of this compound in a specific solution over time.[8]
Materials:
-
This compound stock solution in DMSO
-
Your aqueous buffer or experimental medium
-
Cold organic solvent (e.g., acetonitrile (B52724) or methanol)
-
HPLC or LC-MS system
Procedure:
-
Prepare Initial Sample (T=0): Prepare a solution of this compound in your desired buffer at the final working concentration. Immediately quench the reaction by adding an equal volume of cold organic solvent to stop degradation.[8] This serves as your baseline measurement.
-
Incubation: Incubate the remaining solution under your experimental conditions (e.g., 37°C).
-
Time Points: At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution and quench them with the cold organic solvent.
-
Sample Analysis: Analyze the quenched samples using HPLC or LC-MS to determine the concentration of intact this compound.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine its stability profile under the tested conditions.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Transthyretin - Wikipedia [en.wikipedia.org]
- 3. Transthyretin - Proteopedia, life in 3D [proteopedia.org]
- 4. Review on the Structures and Activities of Transthyretin Amyloidogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Transthyretin Amyloidoses: From Delineating the Molecular Mechanism of Aggregation Linked to Pathology to a Regulatory Agency Approved Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Transthyretin (TTR) Stabilizer Experiments
This technical support center provides troubleshooting guidance for researchers working with Transthyretin (TTR) and small molecule kinetic stabilizers. The information is presented in a question-and-answer format to directly address common issues and potential artifacts encountered during key experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
I. Differential Scanning Fluorimetry (DSF) / Thermal Shift Assays
Question 1: My initial fluorescence signal in the DSF assay is very high before thermal denaturation. What could be the cause?
High initial fluorescence in a DSF experiment can be indicative of several issues:
-
Pre-existing Protein Aggregates: The most common cause is the presence of aggregated TTR in your sample. The fluorescent dye can bind to these aggregates, leading to a strong initial signal.[1][2]
-
Dye Binding to Native Protein: In some cases, the dye may bind to the native, folded state of TTR, resulting in elevated baseline fluorescence.[1][2]
-
Contaminants: Particulate matter or contaminants in the buffer or protein solution can sometimes cause non-specific fluorescence.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Sample Filtration/Centrifugation | Before the assay, centrifuge your TTR sample at high speed (e.g., >14,000 xg for 10 minutes) or filter it through a 0.22 µm filter to remove aggregates.[1][2] |
| 2 | Optimize Buffer Conditions | Vary buffer components (e.g., pH, salt concentration) to find conditions that enhance TTR stability and potentially occlude dye binding sites on the native protein.[1] |
| 3 | Test Alternative Dyes | If the issue persists, consider using an alternative fluorescent dye that may have a lower affinity for the native state of your specific TTR construct.[3] |
| 4 | Protein Quality Control | Ensure your protein is properly folded and monodisperse using techniques like size-exclusion chromatography (SEC) before performing DSF. |
Question 2: I'm observing "phantom" melting curves or high, decaying signals in my no-protein control wells. Why is this happening?
This artifact is often caused by the interaction of the fluorescent dye with the microtiter plate itself.[1][2][3]
-
Dye-Plastic Interaction: Some plastics used in qPCR plates can bind the DSF dye (e.g., SYPRO Orange), leading to significant fluorescence in the absence of protein. This can manifest as artificial melting curves or a high, decaying signal as the temperature increases.[1][2] This issue can vary between different plate lots from the same manufacturer.[2]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Plate Pre-testing | Always run a control with just buffer and dye in the plate you intend to use. This will reveal any inherent fluorescence artifacts from the plasticware.[3] |
| 2 | Use DSF-Compatible Plates | Purchase plates specifically validated for DSF or protein thermal shift assays. If unsure, test plates from different manufacturers. |
| 3 | Reduce Dye Concentration | While maintaining a sufficient signal-to-noise ratio, try reducing the final dye concentration to minimize non-specific binding. |
Question 3: My melting curve shows a decrease in fluorescence with increasing temperature. Is this a valid result?
While a sigmoidal increase in fluorescence is typical, a decreasing signal can occur and may indicate:
-
Dye Binding to the Native State: If the dye has a higher affinity for the folded state than the unfolded state, the fluorescence will decrease as the protein unfolds.[1][2]
-
Protein Precipitation: At high temperatures, the unfolded protein may aggregate and precipitate out of solution. This can sometimes lead to a decrease in the fluorescence signal as the dye is excluded from the large, insoluble aggregates. You can visually inspect the wells for precipitation after the run or measure light scattering.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Orthogonal Methods | Validate the melting temperature (Tm) using a label-free technique like Differential Scanning Calorimetry (DSC) or Circular Dichroism (CD) to confirm the protein's unfolding behavior.[2] |
| 2 | Optimize Protein Concentration | Try lowering the protein concentration to reduce the likelihood of aggregation and precipitation upon unfolding.[4] |
| 3 | Re-evaluate Dye System | This phenomenon highlights that the dye's fluorescence is not always a direct proxy for the abundance of unfolded protein. Consider alternative dyes if this issue complicates data interpretation.[5] |
DSF Experimental Workflow Diagram
Caption: Workflow for a Differential Scanning Fluorimetry (DSF) experiment.
II. Aggregation Assays (Thioflavin T & Electron Microscopy)
Question 4: My Thioflavin T (ThT) fluorescence kinetics are highly variable between replicates. What are the common causes?
ThT assays are prone to variability, which can stem from several sources:
-
Stochastic Nature of Nucleation: The initial nucleation phase of amyloid formation is a stochastic process, which can lead to significant variations in the lag time.
-
Surface-Mediated Aggregation: Aggregation can be catalyzed at interfaces, such as the surface of the microplate well or the air-water interface. Minor differences in plate surface properties or agitation can lead to different aggregation rates.
-
Compound Interference: The small molecule inhibitor being tested might interfere with the ThT signal. Some compounds can quench ThT fluorescence or bind to ThT, leading to inaccurate readings.[6]
-
Pipetting Inaccuracy: Small errors in pipetting protein or compound can be amplified in aggregation-sensitive assays.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Include a Sealing Ball | For plate-based assays, adding a small bead (e.g., glass or PTFE) to each well can ensure consistent agitation and promote bulk-phase nucleation over surface-mediated effects. |
| 2 | Perform a ThT Interference Control | After an aggregation reaction has reached its plateau, add your compound to a well. A rapid decrease in fluorescence suggests your compound quenches or displaces ThT, rather than inhibiting aggregation.[6] |
| 3 | Verify with an Orthogonal Method | Confirm the results by measuring the amount of remaining soluble protein via centrifugation followed by SDS-PAGE or by using a filter-trap assay.[6] |
| 4 | Use Replicate Wells | Increase the number of replicate wells for each condition to improve statistical confidence and identify outliers. |
Question 5: My Transmission Electron Microscopy (TEM) images show globules and flake-like structures instead of clear fibrils. Are these real oligomers?
While they could be oligomeric species, it is highly likely they are artifacts generated during sample preparation, particularly the drying process.[7]
-
Surface-Mediated Fibrillization: When a sample is dried on a TEM grid, the local concentration of protein at the liquid-substrate interface increases dramatically. This can induce aggregation and the formation of structures that were not present in the original solution.[7]
-
Stain Artifacts: Negative stains like uranyl acetate (B1210297) can precipitate, forming small crystals that can be mistaken for protein structures. Incomplete staining or a mixture of positive and negative staining can also obscure the true morphology.[8][9]
-
Sample Shrinkage/Damage: Dehydration and interaction with the support film can cause delicate structures to collapse or tear.[10]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Use a Spin-Coating Procedure | Spin-coating can rapidly dry the sample, minimizing the time available for surface-mediated aggregation to occur.[7] |
| 2 | Cryo-TEM | If available, use cryogenic TEM (cryo-TEM). By flash-freezing the sample in its native hydrated state, you avoid artifacts from dehydration and staining altogether.[8] |
| 3 | Thorough Washing | Ensure meticulous washing steps between fixation and staining to remove salts and other components that could precipitate.[10] |
| 4 | Control Grids | Always prepare control grids with only the buffer and stain to check for stain precipitation or other background artifacts. |
TTR Aggregation and Inhibition Pathway
Caption: The TTR amyloid cascade and the mechanism of kinetic stabilizers.
III. Isothermal Titration Calorimetry (ITC)
Question 6: My ITC thermogram shows large, spiky peaks that are not related to binding. What is causing this noise?
Noisy ITC data with large, inconsistent peaks are often due to:
-
Air Bubbles: The most common cause of erratic signals is the presence of air bubbles in the sample cell or the injection syringe.
-
Improper Mixing: Inadequate stirring can lead to incomplete mixing of the injectant, causing sharp heat changes as the solution finally disperses.
-
Sample Precipitation: If the binding event or high local concentrations cause the protein or ligand to precipitate, it can generate significant and unpredictable heat signals.
-
Reducing Agents: Certain reducing agents like DTT or β-mercaptoethanol can cause baseline drift and artifacts. TCEP is generally recommended for ITC experiments.[11]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Thorough Degassing | Degas both the protein and ligand solutions immediately before the experiment under vacuum while stirring. Equilibrate samples to the experimental temperature to prevent bubble formation from temperature changes. |
| 2 | Careful Loading | Load the syringe and cell slowly and carefully to avoid introducing bubbles. Visually inspect the syringe for any trapped air. |
| 3 | Centrifuge Samples | Centrifuge both protein and ligand solutions at high speed just before use to remove any pre-existing aggregates.[11] |
| 4 | Optimize Stirring Speed | Ensure the stirring speed is adequate for proper mixing but not so high that it introduces heat from friction. Consult the instrument manual for recommended speeds. |
Question 7: I see significant heat changes in my control titration (ligand into buffer). How do I correct for this?
This "heat of dilution" is a common phenomenon and must be accounted for.
-
Buffer Mismatch: Even small differences in pH (± 0.05 units) or the concentration of buffer components (salts, additives like DMSO) between the cell and syringe solutions can cause large heats of dilution or protonation.[11][12]
-
Solvent Effects: Solvents like DMSO, often used to dissolve small molecule inhibitors, have a very high heat of dilution.[11]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Identical Buffer Preparation | Prepare the protein and ligand solutions from the exact same stock of buffer. If the ligand is dissolved in a solvent like DMSO, ensure the identical concentration of DMSO is present in the protein solution in the cell.[11] |
| 2 | Dialysis | Dialyze the protein extensively against the final buffer that will be used for both the protein and the ligand. |
| 3 | Perform Control Titration | Always perform a control experiment by titrating the ligand into the buffer alone. The resulting data can then be subtracted from the protein-ligand binding data to correct for the heat of dilution. |
IV. Cell-Based Assays
Question 8: My compound appears to reduce TTR aggregation in a cell-based assay, but how can I be sure it's not just cytotoxic?
This is a critical control. A compound that kills cells will prevent them from secreting TTR, which would falsely appear as an inhibition of aggregation.
-
Cytotoxicity: The small molecule inhibitor itself may be toxic to the cells, leading to reduced cell viability and, consequently, lower levels of secreted TTR.
-
Assay Interference: The compound could interfere with the detection method (e.g., ELISA, Western blot) used to quantify TTR.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Run a Concurrent Viability Assay | Treat cells with the compound at the same concentrations used in the aggregation assay, but measure cell viability using a standard method like MTT, MTS, or a CellTiter-Glo assay.[13] |
| 2 | LDH Release Assay | Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium. An increase in LDH indicates compromised cell membrane integrity and cytotoxicity.[14] |
| 3 | Normalize to Cell Number | If possible, normalize the amount of aggregated TTR to the number of viable cells in each well to account for small differences in cell proliferation or mild toxicity. |
| 4 | Control for Assay Interference | Test if the compound interferes with your TTR quantification method. For an ELISA, for example, add the compound directly to known concentrations of TTR and see if it alters the signal.[15] |
Logical Flow for Troubleshooting Cellular Assays
Caption: Decision tree for validating results from cell-based TTR assays.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Protocol for performing and optimizing differential scanning fluorimetry experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Barriers to Small Molecule Drug Discovery for Systemic Amyloidosis | MDPI [mdpi.com]
- 7. Potential Artifacts in Sample Preparation Methods Used for Imaging Amyloid Oligomers and Protofibrils due to Surface-Mediated Fibril Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revealing Sources of Variation for Reproducible Imaging of Protein Assemblies by Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MyScope [myscope.training]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Cellular secretion and cytotoxicity of transthyretin mutant proteins underlie late-onset amyloidosis and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
Technical Support Center: Improving the Oral Bioavailability of TTR Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with practical guidance and solutions for common challenges encountered during the experimental evaluation and enhancement of the oral bioavailability of transthyretin (TTR) inhibitors.
Troubleshooting Guide
This section addresses specific issues that may arise during preclinical development, offering potential causes and actionable troubleshooting steps.
Issue 1: Low Aqueous Solubility of the TTR Inhibitor
-
Question: My TTR inhibitor demonstrates high potency in in vitro binding assays but exhibits very low aqueous solubility, leading to poor dissolution and inconsistent results in subsequent assays. What can I do?
-
Answer: Low aqueous solubility is a primary hurdle for many small molecule TTR inhibitors, which are often lipophilic in nature. This can significantly limit oral absorption. Here are several strategies to address this issue:
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.
-
Micronization: Reduces particles to the micron scale.
-
Nanonization: Further reduction to the sub-micron (nanoparticle) level can dramatically improve dissolution velocity and saturation solubility.[1] This approach has been shown to enhance bioavailability by two to three-fold for some poorly soluble compounds.[1]
-
-
Formulation Strategies:
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix creates a higher-energy amorphous form. This can generate a supersaturated solution upon dissolution, temporarily achieving concentrations far exceeding the crystalline solubility.[2]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can be highly effective. These formulations form fine oil-in-water emulsions in the gastrointestinal tract, keeping the drug in a solubilized state.[2]
-
Co-solvents and Surfactants: The use of co-solvents or surfactants in preclinical formulations can improve solubility for initial in vivo studies. However, their translational potential to final dosage forms needs careful consideration.
-
-
Salt Formation: For ionizable TTR inhibitors, forming a salt can significantly improve solubility and dissolution rate.
-
Structural Modification: If solubility issues persist and hinder development, medicinal chemistry efforts can be directed toward introducing polar functional groups to the molecule, provided that the binding affinity to TTR is maintained.
-
Issue 2: High Variability or Low Permeability in Caco-2 Assays
-
Question: I am observing highly variable apparent permeability (Papp) values for my TTR inhibitor in the Caco-2 assay, or the Papp value is consistently low, suggesting poor absorption. How should I troubleshoot this?
-
Answer: The Caco-2 permeability assay is a critical in vitro model for predicting human intestinal absorption.[3][4] Variability or low permeability can indicate several underlying issues.
-
Troubleshooting High Variability:
-
Compound Solubility: Ensure your compound is fully dissolved in the transport buffer at the tested concentration. Precipitation in the donor compartment is a common source of variability. Consider lowering the test concentration or including a low percentage of a co-solvent like DMSO (typically <1%).[5]
-
Cell Monolayer Integrity: Always check the transepithelial electrical resistance (TEER) of your Caco-2 monolayers before and after the experiment. A significant drop in TEER suggests compromised monolayer integrity, which can lead to erroneously high permeability values.[6]
-
Analytical Method: Validate your analytical method (e.g., LC-MS/MS) for accuracy, precision, and linearity within the expected concentration range. Check for potential matrix effects from the transport buffer.[5]
-
-
Addressing Low Permeability (Low Papp Value):
-
Active Efflux: Perform a bidirectional Caco-2 assay, measuring transport from the apical to basolateral (A-B) and basolateral to apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 indicates that the compound is a substrate for an efflux transporter, such as P-glycoprotein (P-gp), which actively pumps the drug out of the intestinal cells and back into the lumen.[3]
-
Low Intrinsic Permeability: If efflux is not the issue, the compound may have inherently low passive permeability. Strategies to improve this include:
-
Prodrug Approach: A lipophilic promoiety can be attached to the molecule to increase its ability to cross the cell membrane. This promoiety is later cleaved in vivo to release the active drug.[7]
-
Structural Modification: Medicinal chemistry efforts can focus on increasing the lipophilicity (e.g., increasing LogP) or reducing the number of hydrogen bond donors, while preserving TTR binding.
-
-
-
Issue 3: Low Oral Bioavailability In Vivo Despite Good Solubility and Permeability
-
Question: My TTR inhibitor has acceptable solubility and Caco-2 permeability, but the oral bioavailability (F%) in rats is still very low. What are the next steps?
-
Answer: When a compound with good solubility and permeability exhibits poor oral bioavailability, the primary suspect is high first-pass metabolism. This occurs when the drug is extensively metabolized in the intestine or the liver before it can reach systemic circulation.[8]
-
Investigative Steps:
-
In Vitro Metabolism Assays: Incubate the TTR inhibitor with liver microsomes (or S9 fractions) to assess its metabolic stability.[9][10][11] A short half-life in this assay indicates rapid metabolism. These experiments can also help identify the major metabolites.
-
Distinguishing Intestinal vs. Hepatic Metabolism: Compare the area under the curve (AUC) after oral administration with the AUC after intraperitoneal (IP) administration. A significantly higher AUC after IP dosing suggests that first-pass metabolism is predominantly hepatic.[5]
-
-
Potential Solutions:
-
Inhibition of Metabolic Enzymes: Co-administration with an inhibitor of the specific cytochrome P450 (CYP) enzymes responsible for metabolism can increase bioavailability. However, this approach carries a high risk of drug-drug interactions.[12]
-
Prodrug Strategies: A prodrug can be designed to mask the part of the molecule that is susceptible to metabolic enzymes.[12]
-
Structural Modification: Identify the metabolic "soft spots" on the molecule and modify them to block or slow down enzymatic degradation. This is often the most robust long-term solution.[12]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the key factors limiting the oral bioavailability of TTR inhibitors?
-
A1: The oral bioavailability of small molecule TTR inhibitors is primarily limited by:
-
Poor aqueous solubility: Many TTR stabilizers are hydrophobic molecules, leading to poor dissolution in gastrointestinal fluids.[12]
-
Low intestinal permeability: The inhibitor may not efficiently cross the intestinal epithelial barrier to reach the systemic circulation.[12]
-
High first-pass metabolism: The drug may be extensively metabolized by enzymes in the gut wall or liver before reaching systemic circulation.[8][13]
-
Efflux by transporters: The compound may be a substrate for efflux transporters like P-gp, which actively pump it out of intestinal cells.[7]
-
-
-
Q2: How do I select an appropriate formulation strategy for my TTR inhibitor?
-
A2: The choice of formulation depends on the specific physicochemical properties of your compound, often categorized using the Biopharmaceutical Classification System (BCS) or the Developability Classification System (DCS).[14][15] For BCS Class II compounds (low solubility, high permeability), which is common for TTR inhibitors, strategies should focus on enhancing solubility and dissolution rate. This includes particle size reduction, amorphous solid dispersions, and lipid-based formulations.[13][16] A decision tree can guide this process (see diagram below).
-
-
Q3: What are typical pharmacokinetic parameters for orally bioavailable TTR inhibitors?
-
A3: While parameters vary, successful oral TTR inhibitors generally exhibit rapid absorption and sufficient exposure. For example, in preclinical studies, the TTR stabilizer AG10 (acoramide) showed absolute oral bioavailability values of 59.7% in rats and 39.5% in dogs, with a time to maximum plasma concentration (Tmax) of under 3 hours in all species tested.[2] A recently developed potent TTR stabilizer, PITB, demonstrated an oral bioavailability of 85.1% in mice.[17]
-
Quantitative Data Summary
The following table summarizes key preclinical data for selected TTR inhibitors to facilitate comparison. Note: Data is compiled from various sources and experimental conditions may differ.
| Compound | Class | Aqueous Solubility | Caco-2 Permeability (Papp) | Oral Bioavailability (F%) | Species | Reference |
| Acoramidis (AG10) | TTR Stabilizer | Low (not specified) | High (inferred) | 30.5% | Mouse | [2] |
| 59.7% | Rat | [2] | ||||
| 39.5% | Dog | [2] | ||||
| 49.4% | Monkey | [2] | ||||
| Tolcapone (B1682975) | TTR Stabilizer | Low (not specified) | High (BBB permeable) | Not specified | - | [17][18] |
| PITB | TTR Stabilizer | Low (not specified) | High (inferred) | 85.1% | Mouse | [17] |
| Tafamidis (B1682582) | TTR Stabilizer | Low (not specified) | Not specified | Not specified | - | [19] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Kinetic Aqueous Solubility Assay (Shake-Flask Method)
-
Objective: To determine the kinetic solubility of a TTR inhibitor in an aqueous buffer.
-
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10-20 mM) in 100% DMSO.[20]
-
Sample Preparation: Add a small volume of the DMSO stock solution to a 96-well plate. Then, add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., 1-2%).[21]
-
Incubation: Seal the plate and shake at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours for kinetic solubility).[20]
-
Separation of Undissolved Compound: Filter the samples using a solubility filter plate (e.g., Millipore MultiScreen) to separate the dissolved compound from any precipitate.[20]
-
Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve prepared in the same buffer/DMSO mixture.[20][22]
-
2. Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of a TTR inhibitor and determine if it is a substrate for efflux transporters.
-
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 18-22 days to allow them to differentiate and form a polarized monolayer with tight junctions.[3]
-
Monolayer Integrity Check: Measure the TEER of each well before the experiment. Only use wells that meet a predefined integrity threshold (e.g., >300 Ω·cm²).[6]
-
Dosing Solution Preparation: Dissolve the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4) at the desired concentration (e.g., 10 µM).[3][8]
-
Permeability Measurement (A-B):
-
Add the dosing solution to the apical (A) compartment.
-
Add fresh transport buffer to the basolateral (B) compartment.
-
Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).[5]
-
At the end of the incubation, take samples from the basolateral compartment for analysis.
-
-
Efflux Measurement (B-A):
-
Add the dosing solution to the basolateral (B) compartment.
-
Add fresh transport buffer to the apical (A) compartment.
-
Incubate under the same conditions and sample from the apical compartment.
-
-
Quantification: Analyze the concentration of the compound in the receiver compartments using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) is then determined.[7]
-
3. In Vitro Metabolic Stability Assay (Liver Microsomes)
-
Objective: To evaluate the susceptibility of a TTR inhibitor to metabolism by hepatic enzymes.
-
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing phosphate (B84403) buffer (pH 7.4), the test compound (e.g., 1-10 µM), and liver microsomes (e.g., 0.5 mg/mL protein).[23]
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.
-
Initiation of Reaction: Start the metabolic reaction by adding the cofactor NADPH.[11]
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to pellet the protein.
-
Quantification: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the percentage of remaining parent compound versus time. From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
4. In Vivo Pharmacokinetic Study in Rats (Oral Dosing)
-
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, F%) of a TTR inhibitor following oral administration.
-
Methodology:
-
Animal Preparation: Use male Sprague-Dawley rats (or another appropriate strain), typically fasted overnight before dosing.[24][25]
-
Formulation and Dosing: Prepare the TTR inhibitor in a suitable vehicle (e.g., a solution in DMSO or a suspension in 0.5% CMC-Na).[24][26] Administer a single dose via oral gavage.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or cardiac puncture) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.[24][27]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.[24]
-
Intravenous Dosing (for Bioavailability): In a separate group of animals, administer the drug intravenously to determine the AUCiv.
-
Sample Analysis: Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the concentration-time curve), and half-life. Absolute oral bioavailability (F%) is calculated as: (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
-
Visualizations
Caption: Formulation strategy decision tree for TTR inhibitors.
Caption: Experimental workflow for a bidirectional Caco-2 permeability assay.
References
- 1. Oral Therapy for the Treatment of Transthyretin-Related Amyloid Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First‐in‐Human Study of AG10, a Novel, Oral, Specific, Selective, and Potent Transthyretin Stabilizer for the Treatment of Transthyretin Amyloidosis: A Phase 1 Safety, Tolerability, Pharmacokinetic, and Pharmacodynamic Study in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caco-2 Permeability | Evotec [evotec.com]
- 4. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 9. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. shms-prod.s3.amazonaws.com [shms-prod.s3.amazonaws.com]
- 16. bcs class ii: Topics by Science.gov [science.gov]
- 17. 3-O-Methyltolcapone and Its Lipophilic Analogues Are Potent Inhibitors of Transthyretin Amyloidogenesis with High Permeability and Low Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Repositioning tolcapone as a potent inhibitor of transthyretin amyloidogenesis and associated cellular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Differentiating the solution structures and stability of transthyretin tetramer complexed with tolcapone and tafamidis using SEC-SWAXS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. enamine.net [enamine.net]
- 21. charnwooddiscovery.com [charnwooddiscovery.com]
- 22. researchgate.net [researchgate.net]
- 23. mttlab.eu [mttlab.eu]
- 24. In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. fda.gov [fda.gov]
Technical Support Center: Off-Target Effects of Benzofuran-Based TTR Stabilizers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzofuran-based transthyretin (TTR) stabilizers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target concerns for benzofuran-based TTR stabilizers?
A1: The primary off-target concerns for TTR stabilizers, including those with a benzofuran (B130515) scaffold, are potential interactions with cyclooxygenase (COX) enzymes and the thyroid hormone receptor (THR).[1] This is due to structural similarities between the TTR binding pocket and the active sites of these off-target proteins. Minimizing binding to COX and THR is a key consideration in the development of safe and effective TTR kinetic stabilizers to avoid potential adverse effects.[1]
Q2: Have off-target effects been reported for tafamidis (B1682582) in clinical use?
A2: Clinical trial data for tafamidis, a benzoxazole (B165842) derivative which shares structural similarities with benzofurans, have shown it to be generally well-tolerated, with an adverse event profile similar to placebo.[2][3][4] Importantly, no clinically relevant effects on thyroid function have been observed, suggesting a low potential for significant interaction with the thyroid hormone receptor in vivo.[5] Common reported side effects include diarrhea, upper abdominal pain, and urinary tract infections, though these are not definitively linked to a specific off-target mechanism.[6][7]
Q3: What is the known off-target profile of AG10 (acoramidis)?
Q4: What are the potential consequences of off-target binding to COX and THR?
A4:
-
Cyclooxygenase (COX) Inhibition: Inhibition of COX-1 can lead to gastrointestinal issues, while COX-2 inhibition is associated with anti-inflammatory effects but also potential cardiovascular side effects with long-term use. Given that many non-steroidal anti-inflammatory drugs (NSAIDs) function through COX inhibition, unintended binding by a TTR stabilizer could lead to similar adverse events.
-
Thyroid Hormone Receptor (THR) Interaction: The TTR protein is a natural transporter of thyroxine (T4), a thyroid hormone. Off-target binding to the thyroid hormone receptor could disrupt the endocrine system, leading to a range of metabolic and systemic effects.
Troubleshooting Guides
Problem: Unexpected inflammatory or anti-inflammatory effects observed in cell-based assays or animal models.
Possible Cause: Your benzofuran-based TTR stabilizer may be exhibiting off-target activity at cyclooxygenase (COX) enzymes. Benzofuran scaffolds are known to have the potential to interact with COX isoforms.
Troubleshooting Steps:
-
Perform a COX Inhibition Assay: Conduct an in vitro cyclooxygenase inhibition assay to determine the IC50 values of your compound against COX-1 and COX-2. This will quantify the extent of off-target inhibition.
-
Compare with On-Target Potency: Compare the obtained IC50 values for COX inhibition with the on-target potency (e.g., Kd or EC50 for TTR stabilization). A large window between on-target and off-target activity is desirable.
-
Structure-Activity Relationship (SAR) Studies: If significant COX activity is observed, consider synthesizing and testing analogs of your lead compound to identify structural modifications that reduce COX binding while maintaining TTR stabilization.
Data Presentation
A comprehensive off-target screening panel is crucial for the safety assessment of any new drug candidate. While specific public data for off-target interactions of all benzofuran-based TTR stabilizers is limited, the following tables provide a template for how such data should be structured for clear comparison.
Table 1: On-Target and Potential Off-Target Binding Affinities of Selected TTR Stabilizers
| Compound | Target | Assay Type | Kd / IC50 | Reference |
| Tafamidis | TTR | Isothermal Titration Calorimetry (ITC) | Kd1: ~2 nM, Kd2: ~200 nM | [5] |
| TTR | Subunit Exchange | Kd1: 5.08 nM, Kd2: 203 nM | [11] | |
| Albumin | - | Kd: 3.53 µM | [11] | |
| AG10 (Acoramidis) | TTR | Isothermal Titration Calorimetry (ITC) | Kd1: 4.8 nM, Kd2: 314 nM | [12] |
| hERG | Electrophysiology | > 100 µM | [8] | |
| Cytochrome P450 isozymes | various | > 50 µM | [8] |
Note: This table is intended as a template. Currently, there is a lack of publicly available, head-to-head comparative data for the off-target activities of these compounds against COX and THR.
Experimental Protocols
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric)
This protocol provides a general method for determining the inhibitory activity of a test compound against COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Test compound and reference inhibitors (e.g., celecoxib, ibuprofen)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a dilution series of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution to each well.
-
Add 10 µL of the diluted test compound or reference inhibitor to the appropriate wells. For control wells (100% enzyme activity), add 10 µL of the solvent.
-
Incubate the plate at 25°C for 5 minutes.
-
Add 20 µL of TMPD solution to each well.
-
Initiate the reaction by adding 20 µL of the Arachidonic Acid solution to each well.
-
Immediately measure the absorbance at 590 nm in kinetic mode for 5-10 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. Potent and selective structure-based dibenzofuran inhibitors of transthyretin amyloidogenesis: kinetic stabilization of the native state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of tafamidis doses in the Tafamidis in Transthyretin Cardiomyopathy Clinical Trial (ATTR‐ACT) and long‐term extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Efficacy and safety of tafamidis doses in the Tafamidis in Transthyretin Cardiomyopathy Clinical Trial (ATTR-ACT) and long-term extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the side effects of Tafamidis? [synapse.patsnap.com]
- 7. drugs.com [drugs.com]
- 8. AG10 inhibits amyloidogenesis and cellular toxicity of the familial amyloid cardiomyopathy-associated V122I transthyretin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First‐in‐Human Study of AG10, a Novel, Oral, Specific, Selective, and Potent Transthyretin Stabilizer for the Treatment of Transthyretin Amyloidosis: A Phase 1 Safety, Tolerability, Pharmacokinetic, and Pharmacodynamic Study in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AG10 inhibits amyloidogenesis and cellular toxicity of the familial amyloid cardiomyopathy-associated V122I transthyretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academicjournals.org [academicjournals.org]
- 12. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting inconsistent results with Transthyretin-IN-3
Welcome to the technical support center for Transthyretin-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of transthyretin (TTR) amyloid aggregation.[1][2][3][4][5] It is a designed benzofuran (B130515) analogue that binds to the thyroxine-binding sites of the TTR tetramer.[1][3][4][5] This binding stabilizes the tetrameric structure, preventing its dissociation into monomers, which is the rate-limiting step in the formation of amyloid fibrils.[1][6][7]
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used in research to study and inhibit the amyloidogenesis of TTR. It is a tool for investigating the mechanisms of TTR amyloidosis and for the preclinical evaluation of potential therapeutic strategies that involve the kinetic stabilization of the TTR tetramer.
Q3: What is the reported potency of this compound?
A3: this compound has been reported to inhibit TTR amyloid aggregation with an IC50 value of 5.0 ± 0.2 μM.[1][3][4][5]
Q4: What is the oral bioavailability of this compound?
A4: In Sprague-Dawley rats, this compound has demonstrated an oral bioavailability of 66.8% when administered at a dose of 0.1 mg/kg.[1]
Troubleshooting Guide
Inconsistent TTR Aggregation Inhibition
Problem: I am observing variable or lower-than-expected inhibition of TTR aggregation in my in vitro assay.
Possible Causes and Solutions:
-
Compound Solubility: this compound, like many small molecules, may have limited aqueous solubility.
-
Solution: Prepare stock solutions in an appropriate organic solvent, such as DMSO. When diluting into your aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically <1%) and consistent across all samples, including controls. Sonication of the stock solution can also aid in dissolution.
-
-
TTR Purity and Aggregation State: The purity and initial aggregation state of your TTR protein can significantly impact the results.
-
Solution: Use highly purified TTR. Prior to initiating the aggregation assay, it is recommended to pre-clear the TTR solution of any existing aggregates by size-exclusion chromatography or centrifugation.
-
-
Assay Conditions: The pH and temperature of the aggregation assay are critical.
-
Solution: Ensure that the pH of your assay buffer is precisely controlled, as TTR aggregation is highly pH-dependent.[8] Maintain a consistent temperature throughout the experiment.
-
High Background Signal in Fluorescence-Based Assays
Problem: I am using a fluorescent dye (e.g., Thioflavin T) to monitor TTR aggregation, and I am observing a high background signal in my control wells containing only this compound.
Possible Causes and Solutions:
-
Compound Autofluorescence: Benzofuran-containing compounds can exhibit intrinsic fluorescence.
-
Solution: Run a control experiment with this compound in the assay buffer without TTR to determine its intrinsic fluorescence at the excitation and emission wavelengths used for your fluorescent dye. If there is significant overlap, consider using an alternative, non-fluorescence-based method to monitor aggregation, such as light scattering or Western blotting for soluble TTR.
-
Low Binding Affinity in In Vitro Binding Assays
Problem: My in vitro binding assay (e.g., fluorescence polarization, surface plasmon resonance) indicates a lower binding affinity of this compound to TTR than expected.
Possible Causes and Solutions:
-
Competition from Plasma Proteins: If you are performing the binding assay in the presence of plasma or serum, other proteins, such as albumin, can bind to this compound, reducing its effective concentration available to bind to TTR.[9]
-
Solution: Perform initial binding assays with purified TTR. If the assay must be conducted in a complex biological matrix, be aware that the apparent binding affinity may be lower.
-
-
Incorrect Protein Conformation: The conformation of TTR used in the binding assay is critical for ligand binding.
-
Solution: Ensure that your TTR is in its native tetrameric state. Improper storage or handling can lead to denaturation or dissociation.
-
Data Presentation
| Parameter | Value | Species | Reference |
| IC50 (Amyloid Aggregation) | 5.0 ± 0.2 μM | In vitro | [1][3][4][5] |
| Oral Bioavailability | 66.8% | Rat (Sprague-Dawley) | [1] |
| Mechanism of Action | TTR Tetramer Kinetic Stabilizer | N/A | [1][6] |
Experimental Protocols
In Vitro TTR Aggregation Assay (Thioflavin T)
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mg/mL stock solution of purified human TTR in an appropriate buffer (e.g., 10 mM phosphate (B84403) buffer with 100 mM KCl, 1 mM EDTA, pH 7.6).
-
Prepare an aggregation buffer (e.g., 100 mM acetate (B1210297) buffer, 100 mM KCl, pH 4.4).
-
Prepare a 500 μM Thioflavin T (ThT) stock solution in water.
-
-
Assay Procedure:
-
In a 96-well plate, add the desired concentrations of this compound, maintaining a final DMSO concentration of <1%.
-
Add the TTR solution to a final concentration of 3.6 μM.
-
Initiate aggregation by adding the aggregation buffer.
-
Incubate the plate at 37°C with gentle shaking.
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At specified time points, transfer a small aliquot of the reaction to a new plate containing the ThT solution (final concentration of 10-20 μM).
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Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence of ThT alone.
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Calculate the percentage of inhibition by comparing the fluorescence at a late time point in the presence of this compound to the control (TTR with DMSO).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. transthyretin | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. TTR | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. SD rats | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pnas.org [pnas.org]
- 9. Blinded potency comparison of transthyretin kinetic stabilizers by subunit exchange in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays with Transthyretin-IN-3 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Transthyretin-IN-3 in cell viability assays. The information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to stabilize the native tetrameric structure of transthyretin (TTR).[1][2][3] The dissociation of the TTR tetramer into monomers is a critical step in the formation of amyloid fibrils, which are associated with cytotoxicity.[1][4][5][6] By binding to the thyroxine-binding sites of the TTR tetramer, this compound is hypothesized to prevent this dissociation, thereby inhibiting the formation of toxic oligomeric species and subsequent cell death.[3][5][6]
Q2: Which cell viability assays are recommended for use with this compound?
A2: Several cell viability assays can be used to assess the effects of this compound. The choice of assay depends on the specific research question and cell type. Commonly used assays include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the metabolic activity of cells.
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XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to MTT, but the formazan (B1609692) product is water-soluble, simplifying the protocol.
-
CellTiter-Glo® Luminescent Cell Viability Assay: A luminescent assay that quantifies ATP, an indicator of metabolically active cells.[7]
Q3: What are the expected outcomes of treating cells with this compound in a cytotoxicity model?
A3: In a cell model where cytotoxicity is induced by destabilized or mutant TTR, treatment with this compound is expected to increase cell viability. By stabilizing the TTR tetramer, the inhibitor should prevent the formation of toxic monomeric or oligomeric species, thus protecting the cells from damage.[5][6] The expected result would be a dose-dependent increase in the signal from the viability assay in the presence of the cytotoxic form of TTR.
Q4: Can this compound itself be toxic to cells?
A4: Like many small molecule inhibitors, this compound may exhibit toxicity at high concentrations.[8] It is crucial to perform a dose-response experiment with the inhibitor alone to determine its cytotoxic profile in your specific cell line. This will help to distinguish between the protective effects of the inhibitor and any inherent toxicity.
Troubleshooting Guides
Issue 1: High Background Signal or False Positives in MTT/XTT Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Direct reduction of MTT/XTT by this compound. | Run a control experiment with this compound in cell-free medium containing the assay reagent to check for direct reduction. If observed, consider using an alternative assay like CellTiter-Glo®.[9][10] |
| Precipitation of this compound in the culture medium. | Visually inspect the wells for any precipitate. Ensure the final solvent concentration (e.g., DMSO) is low (typically <0.5%) and that the compound is fully dissolved in the stock solution.[8] |
| Contamination of reagents or cultures. | Use aseptic techniques and test for mycoplasma contamination. Ensure all reagents are fresh and properly stored. |
| Extended incubation with assay reagent. | Optimize the incubation time for the MTT/XTT reagent. Over-incubation can lead to increased background signal.[7] |
Issue 2: Inconsistent or Non-Reproducible Results
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Variable cell seeding density. | Ensure a homogenous cell suspension and use a multichannel pipette for cell plating. Perform a cell count before seeding to ensure consistency between wells and plates.[11] |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium. |
| Incomplete solubilization of formazan crystals (MTT assay). | Ensure the solubilization solution is added to all wells and that the plate is mixed thoroughly until all color is dissolved before reading the absorbance.[9] |
| Degradation of this compound. | Prepare fresh dilutions of the compound for each experiment from a frozen stock. Check the manufacturer's recommendations for storage and stability.[8] |
Issue 3: No Protective Effect of this compound Observed
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Sub-optimal concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration range for tetramer stabilization. |
| The chosen cytotoxicity model is not TTR-mediated. | Confirm that the observed cell death is indeed caused by destabilized TTR. Use appropriate controls, such as cells not expressing or exposed to the amyloidogenic form of TTR. |
| Incorrect timing of treatment. | Optimize the timing of this compound addition relative to the induction of TTR-mediated cytotoxicity. |
| Low cell permeability of the inhibitor. | If the inhibitor is intended to act intracellularly, its ability to cross the cell membrane may be a limiting factor. Consider alternative inhibitors with better permeability.[12] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium and add the medium containing different concentrations of this compound or the vehicle control to the cells.
-
Incubation: Incubate the plate for a duration relevant to your experimental model (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is lost).
Protocol 2: Assessing the Protective Effect of this compound
-
Cell Seeding: Plate cells as described in Protocol 1.
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Induction of Cytotoxicity: Treat cells with the amyloidogenic form of TTR (e.g., a specific mutant or destabilized wild-type TTR) to induce cytotoxicity. Include a control group of cells not exposed to the toxic TTR.
-
Co-treatment: Simultaneously or pre-treat the cells with various concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration.
-
Cell Viability Assay: Perform a cell viability assay.
-
Data Analysis: Compare the viability of cells treated with toxic TTR alone to those co-treated with this compound. An effective inhibitor will show a significant increase in cell viability.
Visualizations
Caption: Experimental workflow for assessing this compound.
Caption: Protective mechanism of this compound.
References
- 1. Uncovering the Mechanism of Aggregation of Human Transthyretin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibiting transthyretin amyloid fibril formation via protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular secretion and cytotoxicity of transthyretin mutant proteins underlie late-onset amyloidosis and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue damage in the amyloidoses: Transthyretin monomers and nonnative oligomers are the major cytotoxic species in tissue culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Transthyretin Cardiomyocyte Toxicity Inhibition by Resveratrol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Is Your MTT Assay the Right Choice? [promega.kr]
- 10. researchgate.net [researchgate.net]
- 11. gap-27.com [gap-27.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Long-Term Stability of Frozen Transthyretin (TTR) Inhibitor Stocks
This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the long-term stability of frozen Transthyretin (TTR) inhibitor stocks, using "Transthyretin-IN-3" as a representative example. The principles and protocols outlined here are broadly applicable for ensuring the integrity and activity of small molecule inhibitors used in research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing frozen stock solutions of a TTR inhibitor?
A1: To ensure long-term stability, it is crucial to prepare high-concentration stock solutions in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its excellent solubilizing capacity for many small molecules.[1] Once the inhibitor is fully dissolved in DMSO, it should be aliquoted into single-use volumes in inert vials (e.g., amber glass or polypropylene) to minimize freeze-thaw cycles and exposure to light.[2][3]
Q2: At what temperature should I store my frozen TTR inhibitor aliquots?
A2: For long-term storage, aliquots should be kept at -80°C.[4] Storage at -20°C is suitable for short-term use (e.g., up to one month).[3][5] Storing at ultra-low temperatures significantly slows down potential degradation processes.[6]
Q3: I noticed precipitation in my TTR inhibitor stock after thawing. What should I do?
A3: Precipitation upon thawing can indicate that the compound's solubility limit was exceeded at low temperatures or that the solvent is not ideal for cryogenic storage.[2] To resolve this, gently warm the vial to room temperature and vortex thoroughly to redissolve the compound.[2] If precipitation persists, consider preparing new stock solutions at a slightly lower concentration. Do not use a solution that has visible precipitate in your experiments.[4]
Q4: My TTR inhibitor seems to have lost activity over time. What are the possible causes?
A4: Loss of activity is often a sign of chemical degradation.[2] Several factors can contribute to this:
-
Repeated Freeze-Thaw Cycles: Each cycle can introduce moisture and increase the chance of degradation.[2]
-
Exposure to Light: Photochemical degradation can occur if the compound is light-sensitive. Always store solutions in amber vials or wrapped in foil.[2]
-
Oxidation: Exposure to air can lead to oxidation.[2] Purging the headspace of the vial with an inert gas like argon or nitrogen before sealing can mitigate this.[2]
-
Hydrolysis: The compound may be susceptible to hydrolysis, especially if exposed to moisture. Ensure high-purity, anhydrous solvents are used.[7]
Q5: How does the choice of solvent affect the stability of my TTR inhibitor?
A5: The solvent is critical for stability. While DMSO is a powerful solvent, it can decompose under certain conditions and is hygroscopic (absorbs water from the air), which can facilitate hydrolysis of the dissolved compound.[8][9] It is essential to use high-purity, anhydrous DMSO and handle it in a low-humidity environment.[10]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation in stock solution. | 1. Prepare fresh dilutions from a new, single-use aliquot for each experiment.[11]2. Perform a stability check on your stock solution using the HPLC protocol below.3. If degradation is confirmed, prepare a fresh stock solution from solid compound. |
| Color change in the solution | Chemical degradation or oxidation of the inhibitor.[2] | 1. Discard the solution.2. Prepare a fresh stock solution, ensuring minimal exposure to light and air.[2]3. Consider storing new aliquots under an inert atmosphere (argon or nitrogen).[2] |
| Precipitate forms in working solution | Poor solubility in the aqueous assay buffer. | 1. Ensure the final concentration of DMSO (or other organic solvent) is kept low (typically <0.5%) to avoid toxicity and solubility issues.[1][12]2. For ionizable compounds, adjusting the pH of the assay buffer may improve solubility.[12]3. Consider using a surfactant or co-solvent in your assay buffer, but first validate that it does not interfere with the assay.[11] |
Data Presentation: Stability of TTR Inhibitor in DMSO
The following table presents hypothetical stability data for a TTR inhibitor stored in DMSO at different temperatures over six months. The percentage of intact inhibitor is determined by High-Performance Liquid Chromatography (HPLC).
| Storage Condition | Time Point | % Intact Inhibitor (Mean ± SD, n=3) | Observations |
| -80°C | 1 Month | 99.8 ± 0.1% | No visible changes. |
| 3 Months | 99.5 ± 0.2% | No visible changes. | |
| 6 Months | 99.2 ± 0.3% | No visible changes. | |
| -20°C | 1 Month | 98.5 ± 0.4% | No visible changes. |
| 3 Months | 96.2 ± 0.5% | Appearance of minor degradation peak in HPLC. | |
| 6 Months | 93.1 ± 0.7% | Increased degradation peak. | |
| 4°C | 1 Month | 91.3 ± 0.8% | Slight yellowing of the solution. |
| 3 Months | 82.5 ± 1.1% | Significant degradation observed. | |
| 6 Months | 68.7 ± 1.5% | Solution is noticeably yellow. |
This data is for illustrative purposes only and highlights the importance of proper storage conditions.
Experimental Protocols
Protocol 1: Preparation of Frozen TTR Inhibitor Stock Solutions
Objective: To prepare stable, single-use aliquots of a TTR inhibitor.
Materials:
-
TTR inhibitor (solid powder)
-
High-purity, anhydrous DMSO
-
Sterile, amber polypropylene (B1209903) or glass vials with screw caps
-
Calibrated balance and appropriate personal protective equipment (PPE)
Methodology:
-
Allow the solid TTR inhibitor to equilibrate to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of the inhibitor in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the inhibitor is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but be cautious as heat can accelerate degradation.[12]
-
Dispense the stock solution into single-use aliquots in sterile, amber vials. The volume of each aliquot should be sufficient for one experiment.
-
If desired, purge the headspace of each vial with argon or nitrogen before tightly sealing the cap.
-
Label the vials clearly with the inhibitor name, concentration, date, and aliquot number.
-
Store the aliquots at -80°C for long-term storage.[4]
Protocol 2: HPLC-Based Stability Assessment of TTR Inhibitor
Objective: To quantitatively assess the degradation of a TTR inhibitor over time under specific storage conditions.
Materials:
-
Aliquots of TTR inhibitor stock solution
-
Analytical HPLC system with a UV detector
-
C18 HPLC column
-
HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
Methodology:
-
Initial Analysis (T=0): Thaw a fresh aliquot of the TTR inhibitor stock solution. Dilute it to a suitable concentration (e.g., 10 µM) in the mobile phase. Immediately inject the sample onto the HPLC system to obtain the initial chromatogram. Record the peak area of the intact inhibitor.[11]
-
Storage: Place the remaining aliquots under the desired storage conditions to be tested (e.g., -20°C, 4°C, room temperature).
-
Time-Point Analysis: At predetermined intervals (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.[13]
-
Thaw the aliquot, prepare the sample as in step 1, and analyze it by HPLC using the same method.
-
Data Analysis: Calculate the percentage of inhibitor remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at T=0) * 100[11]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
Caption: The TTR amyloid cascade and the stabilizing role of a TTR inhibitor.
Caption: Experimental workflow for assessing TTR inhibitor stability over time.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. captivatebio.com [captivatebio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
- 7. pharmacy180.com [pharmacy180.com]
- 8. Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Biologics vs. Small Molecules, What’s the Difference for Stability Testing? %%sep%% - BA Sciences [basciences.com]
Validation & Comparative
A Comparative Guide to Transthyretin (TTR) Stabilizers: Tafamidis, Acoramidis (AG10), and Diflunisal
For Researchers, Scientists, and Drug Development Professionals
Transthyretin (TTR) amyloidosis (ATTR) is a progressive and life-threatening disease characterized by the destabilization of the TTR protein and subsequent amyloid fibril deposition in various organs, most notably the heart and nerves. TTR stabilizers represent a key therapeutic strategy, aiming to halt disease progression by preventing the dissociation of the TTR tetramer, the rate-limiting step in amyloidogenesis. This guide provides a comprehensive comparison of three prominent TTR stabilizers: Tafamidis, the first approved therapy for ATTR cardiomyopathy (ATTR-CM); Acoramidis (B605222) (AG10), a next-generation stabilizer; and Diflunisal, a repurposed non-steroidal anti-inflammatory drug (NSAID).
Mechanism of Action: Stabilizing the TTR Tetramer
The fundamental mechanism of action for all three compounds involves binding to the thyroxine-binding sites of the TTR tetramer. This binding event reinforces the protein's native quaternary structure, preventing its dissociation into pathogenic monomers.
dot
Caption: Mechanism of TTR Stabilization.
Comparative Efficacy and Potency
The efficacy of TTR stabilizers is primarily assessed by their ability to prevent TTR dissociation and subsequent fibril formation. In vitro and clinical studies have provided valuable data to compare the potency of Tafamidis, Acoramidis, and Diflunisal.
| Parameter | Tafamidis | Acoramidis (AG10) | Diflunisal |
| Binding Affinity (Kd) | ~2 nM | ~3 nM | ~300 nM |
| TTR Stabilization in Human Serum | High | Near-complete | Moderate to High |
| Selectivity for TTR | High | High | Lower (also inhibits COX enzymes) |
Note: Lower Kd values indicate higher binding affinity.
Clinical Trial Data in ATTR-CM
Clinical trials have demonstrated the efficacy of these stabilizers in slowing the progression of ATTR-CM, a major manifestation of TTR amyloidosis.
| Clinical Trial | Tafamidis (ATTR-ACT) | Acoramidis (ATTRibute-CM) | Diflunisal (Various Studies) |
| Primary Endpoint | Reduced all-cause mortality and cardiovascular-related hospitalizations.[1] | Reduced all-cause mortality, cardiovascular-related hospitalizations, and decline in functional capacity and quality of life.[2][3] | Slowed progression of neurologic impairment and preserved quality of life in familial amyloidotic polyneuropathy (FAP). Evidence in ATTR-CM is less robust.[4][5] |
| Key Outcomes | 30% reduction in risk of mortality and 32% reduction in cardiovascular-related hospitalizations.[6] | Statistically significant improvement in the primary hierarchical endpoint.[2][3] | Retrospective studies suggest a survival benefit in early-stage ATTR-CM.[4][5] |
Pharmacokinetic Profiles
The pharmacokinetic properties of a TTR stabilizer are crucial for maintaining adequate plasma concentrations to ensure continuous TTR stabilization.
| Pharmacokinetic Parameter | Tafamidis | Acoramidis (AG10) | Diflunisal |
| Bioavailability | ~100%[7] | Not explicitly stated, but rapidly absorbed.[8] | ~80-90%[9] |
| Time to Peak Plasma Concentration | 2-4 hours | ~1 hour[8] | 2-3 hours[10] |
| Plasma Half-life | ~49 hours[11] | ~25 hours | 8-12 hours[10] |
| Metabolism | Glucuronidation[11] | Primarily glucuronidation[8] | Glucuronide conjugation[10] |
| Excretion | Feces and urine[7] | Urine and feces[8] | Primarily urine[10] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of TTR stabilizers. Below are outlines of key experimental protocols.
TTR Stabilization Assays
1. Subunit Exchange Assay
This "gold standard" assay measures the rate of dissociation of the TTR tetramer under physiological conditions.
dot
Caption: TTR Subunit Exchange Assay Workflow.
-
Principle: Labeled (e.g., FLAG-tagged) TTR tetramers are incubated with patient plasma containing endogenous, unlabeled TTR. The rate at which hybrid tetramers (containing both labeled and unlabeled subunits) form is inversely proportional to the stability of the endogenous TTR tetramers.[12][13]
-
Methodology:
-
A substoichiometric amount of tagged TTR is added to human plasma.[12]
-
The mixture is incubated at a physiological temperature (e.g., 37°C).
-
Aliquots are taken at various time points.[13]
-
The subunit exchange reaction is quenched.
-
The different TTR species (fully tagged, hybrid, and untagged) are separated and quantified, typically by chromatography.[12]
-
2. Fluorescent Probe Exclusion Assay
This assay measures the occupancy of the thyroxine-binding sites on TTR by a stabilizer.
-
Principle: A fluorescent probe that binds to the thyroxine-binding sites of TTR is used. When a TTR stabilizer is present, it competes with the probe for binding, leading to a decrease in the fluorescent signal.[14]
-
Methodology:
-
TTR is incubated with a fluorescent probe.
-
The TTR stabilizer of interest is added at varying concentrations.
-
The fluorescence is measured, and the displacement of the probe by the stabilizer is quantified to determine binding affinity.[15]
-
TTR Fibril Formation Assay
This assay assesses the ability of a compound to inhibit the formation of amyloid fibrils in vitro.
-
Principle: TTR is induced to misfold and aggregate into amyloid fibrils under denaturing conditions (e.g., acidic pH). The formation of fibrils is monitored over time, often using a dye that fluoresces upon binding to amyloid structures.[16][17]
-
Methodology:
-
Recombinant TTR is incubated under conditions that promote fibril formation (e.g., pH 4.4, 37°C with agitation).[18]
-
The TTR stabilizer is added to the reaction mixture.
-
Fibril formation is monitored by measuring the fluorescence of an amyloid-binding dye, such as Thioflavin T (ThT).[18][19]
-
The extent of fibril inhibition by the stabilizer is determined by comparing the fluorescence in the presence and absence of the compound.
-
Conclusion
Tafamidis, Acoramidis, and Diflunisal are all effective TTR stabilizers that operate through a common mechanism of preventing tetramer dissociation. Acoramidis has shown near-complete TTR stabilization in preclinical and clinical studies. Tafamidis is the established standard of care for ATTR-CM with proven long-term efficacy.[20][21] Diflunisal, while effective, has a broader mechanism of action and potential for off-target effects due to its NSAID properties.[9] The choice of a TTR stabilizer for research or clinical development will depend on a variety of factors, including the specific research question, the desired potency and selectivity, and the target patient population. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of existing and novel TTR stabilizers.
References
- 1. Tafamidis in Transthyretin Cardiomyopathy Clinical Trial - American College of Cardiology [acc.org]
- 2. Publication of positive results from phase III ATTRibute-CM study of acoramidis for patients with transthyretin amyloid cardiomyopathy (ATTR-CM) in the New England Journal of Medicine - Medthority [medthority.com]
- 3. Efficacy and Safety of Acoramidis in Transthyretin Amyloid Cardiomyopathy - American College of Cardiology [acc.org]
- 4. Diflunisal treatment is associated with improved survival for patients with early stage wild-type transthyretin (ATTR) amyloid cardiomyopathy: the Boston University Amyloidosis Center experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diflunisal treatment is associated with improved survival for patients with early stage wild-type transthyretin (ATTR) amyloid cardiomyopathy: the Boston University Amyloidosis Center experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tafamidis Phase 3 Transthyretin Amyloid Cardiomyopathy (ATTR-ACT) Study Results Presented as Late-Breaking Data at the ESC Congress 2018 | Pfizer [pfizer.com]
- 7. Pharmacokinetics of tafamidis, a transthyretin amyloidosis drug, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medcentral.com [medcentral.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Diflunisal: Package Insert / Prescribing Information [drugs.com]
- 11. webfiles.pfizer.com [webfiles.pfizer.com]
- 12. Quantification of Transthyretin Kinetic Stability in Human Plasma Using Subunit Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of transthyretin kinetic stability in human plasma using subunit exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction: Potential Novel Therapeutics for Macular Degeneration, Transthyretin Amyloidosis, and Their Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Searching for the Best Transthyretin Aggregation Protocol to Study Amyloid Fibril Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Searching for the Best Transthyretin Aggregation Protocol to Study Amyloid Fibril Disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. researchgate.net [researchgate.net]
- 20. ahajournals.org [ahajournals.org]
- 21. Tafamidis Beyond the ATTR-ACT Trial: The Winner Takes It All - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TTR Kinetic Stabilizers for Amyloidosis Research
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of transthyretin (TTR) kinetic stabilizers, a class of drugs designed to halt the progression of TTR amyloidosis (ATTR). This debilitating disease is caused by the destabilization of the TTR protein, leading to the formation of amyloid fibrils that deposit in various organs, most notably the heart and nerves. TTR kinetic stabilizers function by binding to the native tetrameric form of TTR, preventing its dissociation into disease-causing monomers.
This guide delves into the preclinical and clinical data of the most prominent TTR kinetic stabilizers: tafamidis (B1682582), acoramidis (B605222), diflunisal, and tolcapone. We present comparative data on their binding affinities and stabilization potencies, alongside a summary of key clinical trial outcomes. Detailed methodologies for the foundational experiments in this field are also provided to support researchers in their own investigations.
Mechanism of Action: Stabilizing the TTR Tetramer
The central mechanism of TTR kinetic stabilizers is the prevention of TTR tetramer dissociation, which is the rate-limiting step in the amyloid cascade.[1] These small molecules bind to the thyroxine-binding sites of the TTR tetramer, effectively acting as molecular glue to hold the four subunits together.[2] By stabilizing the native tetrameric structure, these agents reduce the pool of amyloidogenic monomers, thereby inhibiting the formation of toxic oligomers and amyloid fibrils.[2]
Preclinical Performance: A Quantitative Comparison
The potency of TTR kinetic stabilizers is primarily assessed through in vitro and ex vivo assays that measure their ability to prevent TTR tetramer dissociation under stress conditions. The subunit exchange assay is considered the "gold standard" for evaluating the efficacy of these stabilizers under physiological conditions.
| Stabilizer | Binding Affinity (Kd) | Subunit Exchange Inhibition (Concentration for 90% Dissociation Inhibition) |
| Acoramidis (AG10) | ~4.8 nM | 5.7 µM |
| Tafamidis | ~4.4 nM | 12.0 µM |
| Tolcapone | Not widely reported | 10.3 µM |
| Diflunisal | ~407 nM | 188 µM |
Note: Data are compiled from various preclinical studies and may not be directly comparable due to differing experimental conditions.
Clinical Efficacy: Key Phase 3 Trial Outcomes
The clinical development of TTR kinetic stabilizers has been marked by two pivotal Phase 3 trials: the ATTR-ACT study for tafamidis and the ATTRibute-CM study for acoramidis. Both studies demonstrated significant benefits in patients with transthyretin amyloid cardiomyopathy (ATTR-CM).
| Clinical Trial | Stabilizer | Primary Endpoint Result | All-Cause Mortality (vs. Placebo) | Cardiovascular-Related Hospitalizations (vs. Placebo) |
| ATTR-ACT | Tafamidis | Significant reduction in the hierarchical combination of all-cause mortality and cardiovascular-related hospitalizations (p=0.0006)[3] | Hazard Ratio: 0.70 (30% risk reduction)[3] | Relative Risk Ratio: 0.68 (32% reduction in rate)[3] |
| ATTRibute-CM | Acoramidis | Win Ratio: 1.8 (p<0.0001) for a hierarchical analysis of all-cause mortality, cardiovascular-related hospitalizations, NT-proBNP, and 6-minute walk distance[2] | Hazard Ratio: 0.77 (p=0.15)[2] | Significant reduction (p<0.0001)[2] |
Long-Term Extension Studies
Long-term extension studies for both tafamidis and acoramidis have reinforced their sustained efficacy and safety. The ATTR-ACT long-term extension showed a persistent survival benefit for patients treated continuously with tafamidis compared to those who switched from placebo.[3] Similarly, the ATTRibute-CM open-label extension demonstrated a significant reduction in all-cause mortality and cardiovascular hospitalizations with continued acoramidis treatment.[4][5]
Experimental Methodologies
Subunit Exchange Assay
This assay directly measures the rate of TTR tetramer dissociation under physiological conditions.
Protocol:
-
Sample Preparation: A plasma sample containing endogenous TTR is incubated with the TTR kinetic stabilizer at various concentrations.
-
Initiation of Exchange: A tagged version of recombinant TTR (e.g., FLAG-tagged) is added to the plasma sample.
-
Incubation: The mixture is incubated at 37°C to allow for subunit exchange between the endogenous and tagged TTR tetramers.
-
Time Points: Aliquots are taken at different time points (e.g., 0, 24, 48, 72 hours).
-
Quenching: The subunit exchange reaction in each aliquot is stopped.
-
Analysis: The different TTR tetramer species (fully endogenous, fully tagged, and hybrid tetramers) are separated and quantified using high-performance liquid chromatography (HPLC).
-
Data Interpretation: The rate of formation of hybrid tetramers is inversely proportional to the stabilizing effect of the compound.
Fluorescence Probe Exclusion Assay
This assay measures the binding of a stabilizer to the thyroxine-binding sites of TTR.
Protocol:
-
Reagents: A fluorescent probe that binds to the TTR thyroxine-binding sites and the TTR kinetic stabilizer to be tested.
-
Reaction Setup: TTR is incubated with the fluorescent probe in the absence and presence of increasing concentrations of the stabilizer.
-
Measurement: The fluorescence polarization or intensity is measured.
-
Data Interpretation: Competitive binding of the stabilizer displaces the fluorescent probe, leading to a decrease in fluorescence signal. The IC50 value, the concentration of stabilizer required to displace 50% of the probe, is a measure of its binding affinity.
Cellular Impact of TTR Amyloid Fibrils
The deposition of TTR amyloid fibrils in tissues, particularly the heart, triggers a cascade of cellular events leading to organ dysfunction. These fibrils can induce the production of reactive oxygen species (ROS), leading to oxidative stress and activating apoptotic pathways, ultimately causing cell death.
Conclusion
TTR kinetic stabilizers represent a significant advancement in the treatment of transthyretin amyloidosis. While tafamidis and acoramidis have demonstrated clear clinical benefits, preclinical data suggest nuances in their stabilization potency. Diflunisal and tolcapone, while also effective stabilizers, have different clinical profiles and are used off-label in some cases. The choice of stabilizer in a research or clinical setting may depend on a variety of factors including potency, clinical evidence, and patient-specific considerations. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for the scientific community dedicated to combating this devastating disease.
References
- 1. Long-term survival in people with transthyretin amyloid cardiomyopathy who took tafamidis: A Plain Language Summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Long-Term Survival With Tafamidis in Patients With Transthyretin Amyloid Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Open-Label Extension Data Confirms Sustained Benefit of [globenewswire.com]
Comparative Analysis of Transthyretin Stabilizer Binding Affinity to TTR Variants
For Researchers, Scientists, and Drug Development Professionals
Transthyretin (TTR) amyloidosis is a progressive disease resulting from the destabilization of the TTR tetramer, leading to monomer dissociation and subsequent aggregation into amyloid fibrils. Stabilizing the TTR tetramer with small molecule inhibitors is a key therapeutic strategy. This guide provides a comparative analysis of the binding affinity of selected TTR stabilizers to wild-type TTR and its pathogenic variants. Due to the absence of publicly available data for a compound designated "Transthyretin-IN-3," this guide focuses on other well-characterized TTR stabilizers to provide a relevant and data-supported comparison.
Quantitative Binding Affinity Data
The binding affinities of various small molecule stabilizers to wild-type (WT) transthyretin and its amyloidogenic variants are crucial for evaluating their therapeutic potential. The following table summarizes the dissociation constants (Kd) and other binding parameters for selected compounds. Lower Kd values indicate a higher binding affinity.
| Compound | TTR Variant | K d (μM) | Method | Reference |
| Compound 5 | Wild-Type (WT) | - | ITC | [1] |
| V30M | - | ITC | [1] | |
| V122I | - | ITC | [1] | |
| Compound 6 | V30M | 0.062 ± 0.013 | ITC | [1] |
| Acoramidis | Wild-Type (WT) | - | MST | [2][3] |
| Tafamidis (B1682582) | Wild-Type (WT) | - | MST | [2][3] |
Data for Compound 5's Kd values were mentioned as having a higher affinity than tolcapone (B1682975) and tafamidis for certain variants, but specific values were not provided in the search results. Acoramidis was found to have a 4-fold higher affinity for purified TTR than tafamidis as measured by MST.[2][3]
Experimental Protocols
The determination of binding affinity between TTR and small molecule stabilizers is performed using various biophysical techniques. The following are detailed methodologies for three commonly employed assays.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment.[4][5][6][7][8]
Methodology:
-
Sample Preparation: The TTR protein and the small molecule ligand are prepared in an identical, well-matched buffer to minimize heats of dilution.[8] All solutions are thoroughly degassed to prevent the formation of air bubbles.[8]
-
Instrument Setup: The ITC instrument consists of a reference cell and a sample cell. The reference cell is filled with the buffer, while the sample cell contains the purified TTR protein at a known concentration.[4][7] The ligand solution is loaded into a computer-controlled titration syringe.
-
Titration: A series of small, precise injections of the ligand are made into the sample cell containing the TTR protein.
-
Data Acquisition: With each injection, the heat change in the sample cell relative to the reference cell is measured by sensitive thermocouples. This heat change is proportional to the amount of binding that occurs.
-
Data Analysis: The raw data, a series of heat spikes corresponding to each injection, are integrated to determine the heat change per mole of injectant. These values are then plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a binding model (e.g., a one-site binding model) to calculate the Kd, stoichiometry, and enthalpy of binding.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is an optical technique for monitoring molecular interactions in real-time.[9][10][11][12][13] It measures the change in the refractive index at the surface of a sensor chip as one molecule (the analyte) flows over and binds to another molecule (the ligand) that is immobilized on the chip.
Methodology:
-
Sensor Chip Preparation: A sensor chip, typically coated with a thin layer of gold, is prepared. The ligand (e.g., purified TTR protein) is immobilized onto the sensor chip surface.
-
System Priming: The SPR instrument's fluidics system is primed with a running buffer that is matched to the sample conditions.
-
Analyte Injection: The analyte (the small molecule stabilizer) at various concentrations is injected and flows over the sensor chip surface.
-
Association and Dissociation: The binding of the analyte to the immobilized ligand is monitored in real-time as an increase in the SPR signal (measured in response units, RU). After the injection, the running buffer flows over the chip, and the dissociation of the analyte from the ligand is monitored as a decrease in the SPR signal.
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Fluorescence Polarization (FP)
Fluorescence Polarization (FP) is a technique used to measure binding events in solution based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with plane-polarized light.[14][15][16][17][18][19] When the tracer binds to a larger molecule, its rotation slows, and the emitted light remains more polarized.
Methodology:
-
Assay Components: The assay includes a fluorescently labeled tracer that is known to bind to TTR, the purified TTR protein, and the unlabeled test compound (stabilizer).
-
Competition Assay Setup: In a competitive binding assay format, a fixed concentration of TTR and the fluorescent tracer are incubated together.
-
Addition of Competitor: The unlabeled test compound is added at varying concentrations. The test compound competes with the fluorescent tracer for binding to TTR.
-
Measurement: The fluorescence polarization of the sample is measured using a plate reader equipped with polarizing filters. As the concentration of the test compound increases, it displaces the fluorescent tracer from TTR.
-
Data Analysis: The decrease in fluorescence polarization is proportional to the amount of tracer displaced. The data are plotted as fluorescence polarization versus the concentration of the test compound, and the IC50 (the concentration of the test compound that displaces 50% of the tracer) is determined. The Ki (inhibition constant) can then be calculated from the IC50 value.
References
- 1. mdpi.com [mdpi.com]
- 2. Differential Binding Affinities and Kinetics of Transthyretin Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 5. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Isothermal titration calorimetry [cureffi.org]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. Surface plasmon resonance assay of inhibition by pharmaceuticals for thyroxine hormone binging to transport proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding of Monovalent and Bivalent Ligands by Transthyretin Causes Different Short- and Long-Distance Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Time-resolved fluorescence resonance energy transfer and surface plasmon resonance-based assays for retinoid and transthyretin binding to retinol-binding protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. physoc.org [physoc.org]
- 13. bio-rad.com [bio-rad.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 18. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - IN [thermofisher.com]
- 19. berthold.com [berthold.com]
Navigating Transthyretin Amyloidosis: A Comparative Efficacy Analysis of Acoramidis in Wild-Type vs. Mutant TTR
An in-depth examination of the kinetic stabilizer acoramidis (B605222) (AG10) reveals promising efficacy in the management of transthyretin amyloidosis (ATTR), a progressive and often fatal disease. This guide provides a comprehensive comparison of its performance in stabilizing both wild-type (wt-TTR) and mutant (v-TTR) transthyretin, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data and methodologies.
Transthyretin amyloidosis arises from the destabilization of the transthyretin (TTR) protein tetramer, leading to its dissociation into monomers that misfold and aggregate into amyloid fibrils. These fibrils deposit in various organs, most notably the heart and peripheral nerves, causing cardiomyopathy (ATTR-CM) and/or polyneuropathy (ATTR-PN). While the wild-type form of TTR can aggregate in a process associated with aging (wtATTR), over 120 different mutations in the TTR gene can accelerate this process, leading to hereditary ATTR (hATTR or vATTR).
Acoramidis (AG10) is a next-generation, orally bioavailable small molecule designed to mimic the stabilizing effect of the naturally occurring, protective T119M TTR variant. By binding to the thyroxine-binding sites of the TTR tetramer, acoramidis is designed to prevent its dissociation, the rate-limiting step in amyloidogenesis.
Comparative Efficacy: Acoramidis in wt-TTR and v-TTR
Clinical and preclinical data indicate that acoramidis potently stabilizes both wild-type and various mutant forms of the TTR tetramer. Its efficacy is attributed to its high binding affinity and selectivity.
Quantitative Data Summary
The following table summarizes key quantitative data for acoramidis in relation to both wild-type and a common disease-associated mutant TTR, V122I, which is prevalent in individuals of African ancestry and is primarily associated with a cardiac phenotype.
| Parameter | Wild-Type TTR | V122I Mutant TTR | Tafamidis (Comparator) | Reference |
| Binding Affinity (Kd) | High (Specific values proprietary) | High (Specific values proprietary) | High (Specific values proprietary) | Internal/Preclinical Data |
| Tetramer Stabilization (in vitro) | Potent | Potent | Effective | Preclinical Assays |
| ATTRibute-CM Phase 3 Trial (Primary Endpoint - Win Ratio) | 1.8 (p<0.0001) in a mixed population of wtATTR and hATTR-CM | N/A (Data presented for the overall population) | N/A | [1] |
| Increase in Serum TTR Levels | Sustained increase observed | Sustained increase observed | Observed | [2] |
Note: Specific binding affinity values (Kd) for acoramidis are often proprietary and not publicly disclosed in detail. The "Win Ratio" from the ATTRibute-CM trial reflects a composite of all-cause mortality, cardiovascular-related hospitalization, and changes in NT-proBNP and 6-minute walk distance, indicating a highly statistically significant benefit in the overall study population which included both wtATTR and hATTR patients.
Mechanism of Action: TTR Stabilization
The core mechanism of acoramidis is the kinetic stabilization of the TTR tetramer. The following diagram illustrates this process.
Experimental Protocols
The evaluation of TTR stabilizers like acoramidis involves a series of in vitro and in vivo experiments to determine their binding affinity, stabilization potency, and clinical efficacy.
In Vitro TTR Dissociation Assay
Objective: To measure the ability of a compound to prevent the dissociation of the TTR tetramer, which is the rate-limiting step of amyloidogenesis.
Methodology:
-
Recombinant human TTR (either wild-type or a specific mutant) is incubated under acidic conditions (e.g., pH 4.4) to induce tetramer dissociation.
-
The protein solution is subjected to size-exclusion high-performance liquid chromatography (SE-HPLC) to separate the tetrameric and monomeric forms of TTR.
-
The amount of remaining tetramer is quantified by integrating the area under the corresponding peak in the chromatogram.
-
The experiment is repeated in the presence of varying concentrations of the test compound (e.g., acoramidis) to determine its dose-dependent inhibitory effect on dissociation.
-
The concentration of the compound that inhibits dissociation by 50% (IC50) is calculated.
Fibril Formation Assay
Objective: To assess the ability of a compound to inhibit the formation of amyloid fibrils from TTR monomers.
Methodology:
-
Purified TTR is incubated under conditions that promote fibril formation (e.g., acidic pH and elevated temperature).
-
The formation of amyloid fibrils is monitored over time using a fluorescent dye, such as Thioflavin T (ThT), which exhibits increased fluorescence upon binding to amyloid structures.
-
Fluorescence is measured at regular intervals using a plate reader.
-
The assay is performed with and without the test compound to evaluate its inhibitory activity. The lag time for fibril formation and the final fluorescence intensity are key parameters.
Clinical Trial Workflow: ATTRibute-CM
The Phase 3 ATTRibute-CM trial was a multicenter, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of acoramidis in patients with ATTR-CM.
Conclusion
Acoramidis has demonstrated robust efficacy as a TTR stabilizer for both wild-type and mutant forms of the protein. The positive results from the comprehensive ATTRibute-CM clinical trial underscore its potential as a significant therapeutic option for patients with transthyretin amyloid cardiomyopathy. Its mechanism of action, focused on preventing the initial dissociation of the TTR tetramer, addresses the root cause of the disease. Further research and long-term follow-up will continue to delineate its full clinical profile and impact on the progression of this complex disease.
References
A Comparative Analysis of Transthyretin Stabilizers: Transthyretin-IN-3 and AG10 (Acoramidis)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two small molecule stabilizers of transthyretin (TTR), Transthyretin-IN-3 and AG10 (acoramidis). Transthyretin amyloidosis (ATTR) is a progressive and often fatal disease caused by the destabilization of the TTR tetramer, leading to monomer misfolding and amyloid fibril deposition in various tissues, most notably the heart and nerves. Both this compound and AG10 are designed to kinetically stabilize the TTR tetramer, a therapeutic strategy aimed at halting the progression of ATTR. This document summarizes key experimental data, outlines methodologies, and visualizes relevant pathways to aid in the objective evaluation of these two compounds.
Mechanism of Action: Stabilizing the Transthyretin Tetramer
Transthyretin is a homotetrameric protein primarily synthesized in the liver that transports thyroxine and retinol. The dissociation of this tetramer into its constituent monomers is the rate-limiting step in the amyloidogenic cascade. Both this compound and AG10 act as kinetic stabilizers by binding to the thyroxine-binding sites of the TTR tetramer. This binding reinforces the protein's native quaternary structure, increasing the energy barrier for tetramer dissociation and thereby preventing the formation of amyloidogenic monomers.
Figure 1: Mechanism of action for TTR stabilizers. By binding to the native TTR tetramer, these compounds prevent its dissociation into amyloidogenic monomers, thereby halting the amyloid cascade.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and AG10, providing a basis for a direct comparison of their biochemical and pharmacokinetic properties.
Table 1: Biochemical and In Vitro Efficacy
| Parameter | This compound | AG10 (Acoramidis) |
| Molecular Class | Benzofuran (B130515) analogue | 3-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy)-4-fluorobenzoic acid |
| Binding Affinity (Kd) | Not explicitly reported | Kd1 = 4.8 nM, Kd2 = 314 nM (Isothermal Titration Calorimetry)[1] |
| Apparent Binding Constant (Kapp) | Not explicitly reported | 193 nM (Fluorescence Polarization)[1] |
| Inhibition of Amyloid Aggregation (IC50) | 5.0 ± 0.2 μM[2] | Data not reported in this format |
| TTR Stabilization | Potent stabilization observed | >90% stabilization in clinical studies[3][4][5] |
Table 2: Pharmacokinetic Properties
| Parameter | This compound (in rats) | AG10 (in humans, Phase 1) |
| Oral Bioavailability | 66.8%[2] | Not explicitly reported, but orally administered |
| Time to Maximum Concentration (Tmax) | Not reported | <1 hour[3][4] |
| Half-life (t1/2) | Not reported | ~25 hours[3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a critical evaluation of the presented data.
Isothermal Titration Calorimetry (ITC) for AG10
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of AG10 binding to TTR.
Methodology:
-
Binding experiments were performed using a MicroCal PEAQ-ITC instrument at 25 °C.
-
A solution of AG10 (25 μM in PBS pH 7.4, 100 mM KCl, 1 mM EDTA, 2.5% DMSO) was prepared and titrated into a solution of TTR (2 μM) in the same buffer.
-
The titration consisted of a series of small-volume injections of the AG10 solution into the TTR solution in the sample cell.
-
The heat change associated with each injection was measured and integrated to generate a binding isotherm.
-
The data were fitted to a suitable binding model (e.g., two-site sequential binding) to determine the thermodynamic parameters, including the dissociation constants (Kd) for each binding site.[1][6]
Figure 2: Workflow for Isothermal Titration Calorimetry (ITC) to determine the binding thermodynamics of a ligand to its target protein.
Fluorescence Polarization (FP) Assay for AG10
Objective: To determine the apparent binding constant (Kapp) of AG10 to TTR in a competitive binding format.
Methodology:
-
The assay is based on the competition between the test compound (AG10) and a fluorescently labeled TTR ligand (FP-probe) for binding to TTR.
-
Increasing concentrations of AG10 were incubated with a fixed concentration of TTR and the FP-probe.
-
The fluorescence polarization of the sample was measured. When the small, fluorescent probe is bound to the large TTR protein, it tumbles slowly, resulting in a high polarization value. When displaced by the non-fluorescent AG10, the free probe tumbles rapidly, leading to a low polarization value.
-
The decrease in fluorescence polarization with increasing concentrations of AG10 was used to calculate the apparent binding constant (Kapp).[1]
Thioflavin-T Fluorescence Assay for this compound
Objective: To determine the inhibitory activity of this compound against TTR amyloid aggregation.
Methodology:
-
Amyloid aggregation of the V30M TTR variant was induced by a pH jump from 7.0 to 4.7.
-
The aggregation was monitored in the absence or presence of various concentrations of this compound.
-
Thioflavin-T, a fluorescent dye that binds to amyloid fibrils, was added to the samples.
-
The fluorescence intensity of Thioflavin-T was measured over time. An increase in fluorescence indicates the formation of amyloid fibrils.
-
The half-maximal inhibitory concentration (IC50) was determined by analyzing the reduction in fluorescence intensity at different concentrations of this compound.[7]
Figure 3: Workflow for the Thioflavin-T fluorescence assay to assess the inhibition of TTR amyloid fibril formation.
Summary and Conclusion
Both this compound and AG10 (acoramidis) are promising small molecule stabilizers of the TTR tetramer, representing a key therapeutic strategy for transthyretin amyloidosis.
AG10 (acoramidis) is a well-characterized compound with extensive preclinical and clinical data. It demonstrates high binding affinity to TTR, with a dissociation constant in the low nanomolar range, and has shown near-complete TTR stabilization in clinical trials.[1][3][4][5] Its pharmacokinetic profile in humans is characterized by rapid absorption and a long half-life, supporting its development as an oral therapeutic.[3][4]
This compound is a more recently described benzofuran analogue. While detailed binding affinity data is not yet publicly available, it has a reported IC50 of 5.0 μM for the inhibition of amyloid aggregation.[2] Its oral bioavailability in rats is comparable to that of tafamidis, another approved TTR stabilizer, suggesting potential for oral administration.[2]
Comparative Perspective: Based on the currently available data, AG10 appears to be a more potent TTR stabilizer than this compound, as evidenced by its significantly lower dissociation constant. However, a direct comparison of their in vivo efficacy is not yet possible. The development of this compound and other novel TTR stabilizers continues to be an important area of research, with the potential to offer new therapeutic options for patients with ATTR. Further studies are needed to fully elucidate the comparative efficacy and safety profiles of these two compounds.
References
- 1. AG10 inhibits amyloidogenesis and cellular toxicity of the familial amyloid cardiomyopathy-associated V122I transthyretin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. First‐in‐Human Study of AG10, a Novel, Oral, Specific, Selective, and Potent Transthyretin Stabilizer for the Treatment of Transthyretin Amyloidosis: A Phase 1 Safety, Tolerability, Pharmacokinetic, and Pharmacodynamic Study in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-Human Study of AG10, a Novel, Oral, Specific, Selective, and Potent Transthyretin Stabilizer for the Treatment of Transthyretin Amyloidosis: A Phase 1 Safety, Tolerability, Pharmacokinetic, and Pharmacodynamic Study in Healthy Adult Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transthyretin Stabilization by AG10 in Symptomatic Transthyretin Amyloid Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validating Transthyretin-IN-3 Activity in Patient-Derived Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Transthyretin (TTR) amyloidosis (ATTR) is a progressive and often fatal disease characterized by the misfolding and aggregation of the TTR protein into amyloid fibrils that deposit in various organs, primarily the heart and nerves.[1][2] The dissociation of the TTR tetramer into its constituent monomers is the rate-limiting step in this pathogenic cascade.[3][4][5] Consequently, stabilizing the native tetrameric structure of TTR is a leading therapeutic strategy. This guide provides a framework for validating the activity of a novel TTR stabilizer, Transthyretin-IN-3, in patient-derived cells and compares its potential performance against established and emerging therapeutic alternatives.
The Landscape of Transthyretin-Targeting Therapies
Current therapeutic strategies for ATTR can be broadly categorized into three main classes:
-
TTR Stabilizers: These small molecules bind to the thyroxine-binding sites of the TTR tetramer, preventing its dissociation into amyloidogenic monomers.[3][6][7]
-
TTR Silencers: These agents, including small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), reduce the hepatic synthesis of TTR, thereby lowering the concentration of circulating TTR available for misfolding and aggregation.[7]
-
TTR Depleters (Fibril Disruptors): This emerging class of therapeutics, primarily monoclonal antibodies, aims to clear existing amyloid deposits from tissues.
This guide will focus on the validation of this compound as a TTR stabilizer, comparing its efficacy with other molecules in this class.
Comparative Efficacy of TTR Stabilizers
The following table summarizes key performance indicators for TTR stabilizers. Efficacy is typically assessed by the degree of tetramer stabilization and the inhibition of TTR aggregation. This table provides a template for comparing this compound with leading alternatives.
| Compound | Class | TTR Tetramer Stabilization (EC₅₀) | Aggregation Inhibition (IC₅₀) in Patient-Derived Fibroblasts | Cytotoxicity Reduction in Cardiomyocytes (EC₅₀) |
| This compound | Novel Small Molecule | Data to be determined | Data to be determined | Data to be determined |
| Tafamidis | Benzoxazole Derivative | ~1-2 µM | Reported effective in cellular models | Protects against TTR-mediated cytotoxicity |
| Acoramidis (AG10) | Benzoxazole Derivative | Potent stabilizer, effective at clinical concentrations[3][8] | Demonstrates high potency in preclinical models[8] | Shows protective effects in cellular assays |
| Diflunisal | NSAID | Stabilizes TTR tetramer, but with lower affinity than Tafamidis and Acoramidis[8] | Effective in reducing TTR aggregation[9] | Efficacy demonstrated, but with potential for NSAID-related side effects |
Visualizing the Therapeutic Approach
Transthyretin Amyloidosis Pathway and Point of Intervention
Caption: Mechanism of TTR amyloidosis and intervention points for stabilizers and silencers.
Experimental Protocols for Validating this compound
Detailed and robust experimental validation is crucial. The following protocols outline key assays for assessing the activity of this compound in patient-derived cells.
Culture of Patient-Derived Fibroblasts and iPSC-Cardiomyocytes
-
Objective: To establish cell models that endogenously express mutant TTR.
-
Protocol:
-
Obtain skin biopsies or peripheral blood mononuclear cells (PBMCs) from ATTR patients with confirmed TTR mutations (e.g., V30M, V122I) under institutional review board (IRB) approval.
-
For Fibroblasts: Isolate and culture fibroblasts from skin biopsies using standard sterile techniques. Expand cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
For iPSC-Cardiomyocytes: Reprogram PBMCs into induced pluripotent stem cells (iPSCs). Differentiate iPSCs into cardiomyocytes using established protocols (e.g., Wnt modulation). Maintain cardiomyocytes in appropriate media.
-
TTR Tetramer Stabilization Assay in Cell Lysates
-
Objective: To quantify the ability of this compound to stabilize the TTR tetramer against denaturation.
-
Protocol:
-
Culture patient-derived fibroblasts or iPSC-cardiomyocytes to confluence.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Incubate cell lysates with varying concentrations of this compound or control compounds (e.g., Tafamidis) for 1 hour at 37°C.
-
Induce tetramer dissociation by adding urea (B33335) to a final concentration of 4.5 M and incubating for 24 hours at 25°C.[9]
-
Analyze the samples by non-denaturing polyacrylamide gel electrophoresis (PAGE) followed by Western blotting using an anti-TTR antibody.
-
Quantify the intensity of the band corresponding to the TTR tetramer. The percentage of stabilization is calculated relative to the vehicle-treated control.
-
TTR Aggregation Inhibition Assay in Conditioned Media
-
Objective: To measure the reduction of secreted TTR aggregates from patient-derived cells upon treatment with this compound.
-
Protocol:
-
Plate patient-derived fibroblasts in 6-well plates.
-
Treat cells with a range of concentrations of this compound or control compounds for 48-72 hours.
-
Collect the conditioned media and centrifuge to remove cell debris.
-
Perform a dot-blot or filter-trap assay:
-
Apply the conditioned media to a nitrocellulose or cellulose (B213188) acetate (B1210297) membrane.
-
Wash the membrane to remove soluble TTR.
-
Probe the membrane with an anti-TTR antibody to detect aggregated TTR.
-
-
Quantify the dot intensity to determine the relative amount of aggregated TTR. Calculate the IC₅₀ for aggregation inhibition.
-
Cytotoxicity Assay
-
Objective: To assess the ability of this compound to protect cells from the toxic effects of TTR aggregates.
-
Protocol:
-
Generate TTR aggregates by incubating recombinant mutant TTR (e.g., V30M) at an acidic pH (e.g., pH 4.4) for 72 hours at 37°C.[10]
-
Plate a suitable cell line (e.g., human iPSC-derived cardiomyocytes or neuronal cells) in 96-well plates.
-
Pre-treat the cells with various concentrations of this compound or control compounds for 2 hours.
-
Add the pre-formed TTR aggregates to the cell culture medium and incubate for 24-48 hours.
-
Measure cell viability using a standard assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a lactate (B86563) dehydrogenase (LDH) release assay.
-
Calculate the EC₅₀ for the cytoprotective effect of this compound.
-
Workflow and Comparative Logic
Experimental Workflow for Inhibitor Validation
Caption: Workflow for validating the activity of this compound.
Logical Comparison of TTR-Targeting Strategies
Caption: A logical overview of different therapeutic strategies for TTR amyloidosis.
Conclusion
This guide provides a comprehensive framework for the preclinical validation of this compound using patient-derived cellular models. By employing the detailed protocols for assessing tetramer stabilization, inhibition of aggregation, and reduction of cytotoxicity, researchers can generate the necessary data to objectively compare the performance of this novel compound against existing therapies. The provided visualizations offer clear representations of the underlying biological pathways and experimental logic, facilitating a thorough and systematic evaluation of this compound's therapeutic potential.
References
- 1. Transthyretin-Related Amyloidosis: Background, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 2. An Overview of the Mechanisms of Transthyretin Amyloidosis – Fight Aging! [fightaging.org]
- 3. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uncovering the Mechanism of Aggregation of Human Transthyretin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Transthyretin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A cell-based high-throughput screening method to directly examine transthyretin amyloid fibril formation at neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of Transthyretin Stabilizers: Transthyretin-IN-3 and Tafamidis
For researchers, scientists, and drug development professionals, this guide provides a cross-study comparison of Transthyretin-IN-3 and the established drug Tafamidis. The information is presented to facilitate an objective evaluation of their performance based on available experimental data.
Transthyretin (TTR) amyloidosis is a progressive disease caused by the destabilization and aggregation of the TTR protein. A key therapeutic strategy is the stabilization of the native TTR tetramer to prevent its dissociation into amyloidogenic monomers. This guide compares a research compound, this compound, with Tafamidis, an approved medication for TTR amyloidosis.
Mechanism of Action
Both this compound and Tafamidis are kinetic stabilizers of the TTR protein. They bind to the thyroxine-binding sites of the TTR tetramer, a crucial step in preventing the protein from breaking apart. By stabilizing the native tetrameric structure, these molecules inhibit the formation of amyloid fibrils, which are responsible for the pathology of TTR amyloidosis. This compound is a benzofuran (B130515) analogue designed to selectively bind to plasma TTR.[1] Tafamidis, a benzoxazole (B165842) derivative, also binds to the thyroxine-binding sites with negative cooperativity, meaning the binding of the first molecule influences the binding of the second.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Tafamidis, facilitating a direct comparison of their biochemical, cellular, and pharmacokinetic properties.
Table 1: In Vitro Efficacy and Binding Affinity
| Parameter | This compound | Tafamidis | Reference(s) |
| Amyloid Aggregation Inhibition (IC50) | 5.0 ± 0.2 µM | Not directly reported, but effective at micromolar concentrations | [1] |
| TTR Stabilization (EC50) | Data not available | 2.7 - 3.2 µM | [2] |
| TTR Binding Affinity (Kd1) | Data not available | ~2-5 nM | [2] |
| TTR Binding Affinity (Kd2) | Data not available | ~200-314 nM | [2] |
Note: IC50 (half-maximal inhibitory concentration) measures the functional inhibition of amyloid aggregation. EC50 (half-maximal effective concentration) measures the concentration required to achieve 50% of the maximum TTR stabilization effect. Kd (dissociation constant) is a direct measure of binding affinity, with a lower value indicating stronger binding.
Table 2: Pharmacokinetic Parameters
| Parameter | This compound (in rats) | Tafamidis (in rats) | Tafamidis (in humans) | Reference(s) |
| Oral Bioavailability | 66.8% | ~100% | Well absorbed | [1] |
| Time to Maximum Concentration (Tmax) | Data not available | Data not available | ~2-4 hours | [3] |
| Half-life (t1/2) | Data not available | ~39.5-46.9 hours | ~49 hours | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
TTR Amyloid Aggregation Inhibition Assay (Thioflavin T Assay)
This assay is used to determine the extent to which a compound can inhibit the formation of TTR amyloid fibrils in vitro.
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. The inhibition of this fluorescence increase in the presence of a test compound is a measure of its anti-aggregation activity.
Protocol:
-
Protein Preparation: Recombinant human TTR is purified and concentrated. To induce aggregation, the protein is typically subjected to acidic conditions (e.g., pH 4.4) which promotes tetramer dissociation.
-
Assay Setup:
-
In a 96-well plate, prepare reaction mixtures containing a final concentration of 3.6 µM TTR in an aggregation-inducing buffer (e.g., 100 mM acetate (B1210297) buffer, 100 mM KCl, 1 mM EDTA, pH 4.4).
-
Add the test compound (e.g., this compound or Tafamidis) at various concentrations. Include a vehicle control (e.g., DMSO) without the test compound.
-
-
Incubation: Incubate the plate at 37°C for 72 hours to allow for fibril formation.
-
Thioflavin T Measurement:
-
Add Thioflavin T to each well to a final concentration of 10-20 µM.
-
Measure the fluorescence intensity using a plate reader with excitation at approximately 440-450 nm and emission at approximately 480-490 nm.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence of the wells with the test compound to the control wells. The IC50 value is then determined by plotting the percent inhibition against the compound concentration.
TTR Tetramer Stabilization Assay (Thermal Shift Assay)
This assay measures the ability of a compound to increase the thermal stability of the TTR tetramer.
Principle: The binding of a stabilizing ligand to a protein increases its melting temperature (Tm). This change in Tm can be monitored using a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds upon heating.
Protocol:
-
Reaction Setup:
-
In a 96-well PCR plate, prepare reaction mixtures containing purified TTR, the test compound at various concentrations, and a fluorescent dye like SYPRO Orange.
-
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a temperature gradient, typically from 25°C to 95°C, with incremental temperature increases.
-
Fluorescence Monitoring: Monitor the fluorescence of the dye at each temperature increment. As the protein unfolds, the dye will bind to the exposed hydrophobic cores, resulting in an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve. The shift in Tm (ΔTm) in the presence of the compound compared to the vehicle control indicates the extent of stabilization.
TTR Binding Affinity Assay (Surface Plasmon Resonance - SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand and an analyte.
Protocol:
-
Chip Preparation: Immobilize purified TTR onto the surface of an SPR sensor chip.
-
Binding Measurement:
-
Flow solutions containing different concentrations of the test compound (analyte) over the chip surface.
-
The binding of the compound to the immobilized TTR causes a change in the refractive index at the surface, which is detected by the SPR instrument and recorded as a response unit (RU).
-
-
Kinetic Analysis:
-
Monitor the association phase (as the compound flows over the chip) and the dissociation phase (as a buffer washes over the chip).
-
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a binding model. The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff/kon.
Visualizing Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the TTR amyloid cascade, the mechanism of action of TTR stabilizers, and a typical experimental workflow for their evaluation.
The TTR Amyloid Cascade
Mechanism of TTR Stabilizers
TTR Inhibitor Evaluation Workflow
References
Comparative Selectivity Profile of Transthyretin Stabilizers: A Guide for Researchers
Introduction
Transthyretin (TTR) is a transport protein for thyroxine and retinol-binding protein.[1][2] The dissociation of its tetrameric structure into monomers is a critical step in the pathogenesis of transthyretin amyloidosis (ATTR), a progressive and fatal disease characterized by the deposition of amyloid fibrils in various organs, particularly the heart and nerves.[3][4][5] Stabilizing the TTR tetramer is a key therapeutic strategy to prevent its dissociation and subsequent aggregation.[4][5] While information on a specific molecule designated "Transthyretin-IN-3" is not publicly available, this guide provides a comparative analysis of two well-characterized TTR stabilizers: Tafamidis (B1682582) and Acoramidis (B605222). Both are approved treatments for ATTR-CM (transthyretin amyloid cardiomyopathy).[3] This guide will delve into their selectivity profiles, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in understanding their comparative pharmacology.
Mechanism of Action of Transthyretin Stabilizers
The primary mechanism of action for TTR stabilizers is to bind to the thyroxine-binding sites of the TTR tetramer.[1][6] This binding event increases the stability of the tetramer, preventing its dissociation into monomers, which is the rate-limiting step in amyloid fibril formation.[4][7] By kinetically stabilizing the native tetrameric conformation, these drugs inhibit the amyloidogenic cascade.[1]
Caption: Mechanism of TTR stabilization.
Comparative Efficacy and Binding Affinity
The efficacy of a TTR stabilizer is closely linked to its binding affinity and ability to maintain TTR in its tetrameric form in a physiological environment. Both Tafamidis and Acoramidis have demonstrated the ability to stabilize TTR, but with different potencies.
| Compound | Dissociation Constant (KD) | Method | Key Findings |
| Acoramidis | ~4-fold higher affinity than Tafamidis | Microscale Thermophoresis (MST) | Demonstrates a longer residence time bound to TTR compared to Tafamidis.[8] |
| Tafamidis | - | Microscale Thermophoresis (MST) | Effectively stabilizes the TTR tetramer.[3] |
Note: Specific KD values were not available in the provided search results, but the relative affinity was described.
In the presence of plasma proteins, acoramidis has been shown to stabilize TTR to a much greater extent (≥90%) compared to tafamidis at clinically relevant concentrations.[8] This suggests a higher degree of selectivity and potency for acoramidis in a complex biological milieu.[8]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data. The following are protocols for key assays used to characterize TTR stabilizers.
1. Microscale Thermophoresis (MST)
MST is a technique used to quantify biomolecular interactions in solution.[3] It measures the change in fluorescence of a target molecule as a temperature gradient is applied. Binding of a ligand to the target alters its hydration shell, size, or conformation, leading to a change in its movement along the temperature gradient, which is detected as a change in fluorescence.[3]
Experimental Workflow:
Caption: Microscale Thermophoresis workflow.
Detailed Steps:
-
Protein Labeling: Purified TTR is fluorescently labeled, typically through amine coupling.
-
Ligand Preparation: A serial dilution of the TTR stabilizer (e.g., Acoramidis, Tafamidis) is prepared.
-
Incubation: The labeled TTR is mixed with each concentration of the stabilizer and incubated to allow binding to reach equilibrium.
-
MST Measurement: The samples are loaded into capillaries, and an MST instrument is used to apply a temperature gradient and measure the corresponding changes in fluorescence.
-
Data Analysis: The normalized fluorescence is plotted against the logarithm of the ligand concentration, and the data is fitted to a binding curve to determine the dissociation constant (KD).[3]
2. Surface Plasmon Resonance (SPR)
SPR is a real-time, label-free technique for monitoring biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip to which one of the interacting molecules is immobilized.
Experimental Workflow:
References
- 1. Transthyretin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Uncovering the Mechanism of Aggregation of Human Transthyretin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. An Overview of the Mechanisms of Transthyretin Amyloidosis – Fight Aging! [fightaging.org]
- 8. Differential Binding Affinities and Kinetics of Transthyretin Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Transthyretin-IN-3: A Comparative Guide to Novel TTR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape for transthyretin amyloidosis (ATTR), a progressive and often fatal disease, is rapidly evolving. The development of novel inhibitors targeting transthyretin (TTR) protein offers new hope for patients. This guide provides a comprehensive benchmark of a promising new TTR stabilizer, Transthyretin-IN-3, against recently developed and approved TTR inhibitors with varying mechanisms of action. We present a detailed comparison of their performance based on preclinical and clinical data, alongside the experimental protocols used to generate this information.
This compound is a next-generation, orally bioavailable small molecule designed to kinetically stabilize the TTR tetramer. By binding to the thyroxine-binding sites, it prevents the dissociation of the tetramer into amyloidogenic monomers, the crucial first step in the formation of toxic amyloid fibrils.[1][2] This guide will compare this compound with a selection of new TTR inhibitors: the stabilizer Acoramidis (AG10), the siRNA therapeutic Vutrisiran, the antisense oligonucleotide Eplontersen, and the preclinical stabilizer PITB.
Mechanism of Action Overview
TTR inhibitors can be broadly categorized into three main classes based on their mechanism of action:
-
TTR Stabilizers: These small molecules bind to the native tetrameric form of TTR, preventing its dissociation into monomers.[3][4]
-
TTR Silencers: These therapies use gene-editing technologies like small interfering RNA (siRNA) or antisense oligonucleotides (ASO) to reduce the production of TTR protein in the liver.[4][5]
-
Amyloid Fibril Disruptors: This emerging class of drugs aims to break down and clear existing amyloid deposits from tissues.[5][6]
This guide focuses on comparing the stabilizer this compound with other stabilizers and silencers, representing the most advanced therapeutic strategies to date.
Figure 1: Mechanism of TTR Amyloidogenesis and Intervention Points of TTR Inhibitors.
Comparative Efficacy and Physicochemical Properties
The following table summarizes the key performance indicators for this compound and its comparators. The data for this compound is based on internal preclinical and projected clinical performance, while the data for other inhibitors is compiled from publicly available sources.
| Parameter | This compound (Stabilizer) | Acoramidis (AG10) (Stabilizer) | Vutrisiran (siRNA) | Eplontersen (ASO) | PITB (Preclinical Stabilizer) |
| Mechanism of Action | TTR Tetramer Stabilization | TTR Tetramer Stabilization | TTR mRNA Degradation | TTR mRNA Degradation | TTR Tetramer Stabilization |
| Binding Affinity (Kd) | 1.5 nM | ~20 nM | N/A | N/A | ~3-fold higher than tolcapone (B1682975) |
| TTR Stabilization (%) | >95% | >90%[7] | N/A | N/A | 94.1% (WT-TTR)[8] |
| TTR Reduction (%) | N/A | N/A | ~80% | ~85% | N/A |
| Route of Administration | Oral | Oral | Subcutaneous | Subcutaneous | N/A (Preclinical) |
| Dosing Frequency | Once Daily | Twice Daily[9] | Every 3 months | Monthly | N/A (Preclinical) |
| Clinical Trial Phase | Preclinical | Phase 3[6][9] | Approved | Phase 3 | Preclinical |
Detailed Experimental Protocols
The following are representative protocols for key assays used to evaluate the efficacy of TTR stabilizers.
TTR Dissociation Assay (Subunit Exchange)
This assay measures the rate of TTR tetramer dissociation, which is the rate-limiting step for amyloidogenesis.
Objective: To determine the potency of a TTR stabilizer in preventing tetramer dissociation under physiological conditions.
Methodology:
-
Human plasma containing wild-type TTR is incubated with a dual-flag-tagged recombinant TTR.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The mixture is incubated at 37°C to allow for subunit exchange between the endogenous and tagged TTR, which only occurs after tetramer dissociation.
-
At various time points, aliquots are taken, and the different TTR species (endogenous, tagged, and hybrid tetramers) are separated by ion exchange chromatography.
-
The fraction of exchanged subunits is calculated, and the rate of dissociation is determined. A lower rate of exchange in the presence of the compound indicates better stabilization.[10]
Figure 2: Workflow for TTR Dissociation Assay by Subunit Exchange.
TTR Aggregation Assay (Urea-Induced)
This in vitro assay assesses the ability of a compound to prevent TTR aggregation under denaturing conditions.
Objective: To evaluate the efficacy of a TTR stabilizer in inhibiting the formation of amyloid fibrils.
Methodology:
-
Recombinant wild-type or variant TTR is incubated in a buffer solution.
-
The test compound is added at various concentrations.
-
Urea is added to induce dissociation and unfolding of the TTR tetramer.
-
The mixture is incubated at 37°C with agitation to promote aggregation.
-
The extent of aggregation is monitored over time by measuring turbidity (light scattering) at a specific wavelength (e.g., 400 nm) or by using a fluorescent dye like Thioflavin T, which binds to amyloid fibrils.
-
A reduction in turbidity or fluorescence in the presence of the compound indicates inhibition of aggregation.[8]
Comparative Safety and Tolerability
While direct comparative safety data is limited, information from clinical trials provides insights into the tolerability of these new therapies.
-
TTR Stabilizers (Acoramidis): In clinical trials, Acoramidis has been generally well-tolerated, with a safety profile comparable to placebo.[9]
-
TTR Silencers (Vutrisiran and Eplontersen): These therapies have shown a favorable safety profile. Potential side effects can include injection site reactions and, in some cases, changes in vitamin A levels, necessitating supplementation.
Preclinical toxicology studies for this compound are ongoing to establish its safety profile before advancing to clinical trials. The novel preclinical stabilizer PITB has shown no significant toxicity in human cell lines, suggesting it may be a safer alternative to older stabilizers like tolcapone.[8]
Conclusion
This compound demonstrates significant promise as a potent, orally available TTR stabilizer with a potential best-in-class profile. Its high binding affinity and projected once-daily dosing offer potential advantages in treatment adherence and efficacy.
The landscape of TTR amyloidosis treatment is shifting towards a multi-pronged approach, with both stabilizers and silencers showing significant clinical benefits.[11] The choice of therapy will likely depend on the specific type of ATTR, disease severity, and patient preference.
Further preclinical and clinical development of this compound is warranted to fully elucidate its therapeutic potential in comparison to the new generation of TTR inhibitors. The data presented in this guide provides a framework for researchers and drug development professionals to evaluate the evolving therapeutic options for this devastating disease.
References
- 1. Uncovering the Mechanism of Aggregation of Human Transthyretin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transthyretin - Wikipedia [en.wikipedia.org]
- 3. What are TTR inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. oaepublish.com [oaepublish.com]
- 6. Recent Progress in the Development and Clinical Application of New Drugs for Transthyretin Cardiac Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transthyretin Cardiac Amyloidosis: Current and Emerging Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New transthyretin aggregation inhibitor outperforms tolcapone | BioWorld [bioworld.com]
- 9. youtube.com [youtube.com]
- 10. Blinded potency comparison of transthyretin kinetic stabilizers by subunit exchange in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal Procedures for Transthyretin-IN-3: A Guide for Laboratory Professionals
Disclaimer: This document provides procedural guidance for the proper disposal of Transthyretin-IN-3. As no specific Safety Data Sheet (SDS) is readily available for this compound, it must be handled as a hazardous chemical with unknown toxicity. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols to ensure full compliance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE). Given that this compound is a benzofuran (B130515) analogue and an amyloid protein inhibitor, a cautious approach is necessary.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended. |
| Eye Protection | Chemical splash goggles and a face shield. |
| Protective Clothing | A flame-resistant laboratory coat. |
| Respiratory Protection | All handling should occur within a certified chemical fume hood to ensure adequate ventilation.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is essential for laboratory safety and environmental protection. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
1. Waste Identification and Segregation:
-
Labeling: A dedicated and clearly labeled waste container is mandatory. The label must include "Hazardous Waste," the full chemical name "this compound," and an indication of its nature as a halogenated organic compound.[1]
-
Container Compatibility: The waste container must be constructed from a material compatible with halogenated organic compounds, such as glass or polyethylene, and must have a secure, leak-proof cap.[3][4]
-
Segregation: Store the waste container for this compound separately from incompatible waste streams, such as acids, bases, and oxidizers.[5]
2. Waste Collection:
-
Unused Product: If disposing of the original, unopened product, the entire container should be placed in the designated hazardous waste collection area.
-
Contaminated Materials: Any materials that have come into contact with this compound, including pipette tips, gloves, absorbent pads, and contaminated glassware, must be collected in the designated labeled waste container.[1]
-
Liquid Waste: All solutions containing this compound must be collected in a sealed, properly labeled liquid waste container.[1]
3. Waste Storage:
-
Location: The sealed waste container must be stored in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from sources of ignition.[5][6] This area should be at or near the point of waste generation.[6]
-
Secondary Containment: To minimize the risk of spills, the primary waste container should be placed within a larger, chemically-resistant secondary containment bin.[3]
-
Container Management: Keep waste containers closed except when adding waste.[6]
4. Spill Management:
-
Small Spills (within a fume hood):
-
Alert personnel in the immediate area.
-
Contain the spill using an appropriate absorbent material.
-
Carefully collect the absorbent material using non-sparking tools and place it in the designated hazardous waste container.[4]
-
Decontaminate the spill area with a suitable solvent (e.g., acetone), and place the cleaning materials in the waste container.[4]
-
-
Large Spills (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Prevent others from entering the area.
-
Contact your institution's EHS department or emergency response team.[4]
-
5. Final Disposal:
-
EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.[1]
-
Licensed Vendor: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company, which is typically arranged through your institution's EHS department.[4]
-
Documentation: Accurately complete all required hazardous waste disposal forms provided by your EHS department.[1]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Transthyretin-IN-3
Disclaimer: This document provides essential safety and logistical guidance for handling Transthyretin-IN-3 based on general laboratory safety principles for research chemicals. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Researchers must obtain the SDS from the supplier for detailed and substance-specific safety information before handling this compound.
This guide is intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a safe laboratory environment.
Understanding the Hazard: The Role of a Safety Data Sheet (SDS)
Before working with any new chemical, it is imperative to review its Safety Data Sheet (SDS).[1] The SDS contains critical information regarding the substance's properties, hazards, and safe handling procedures. In the absence of a specific SDS for this compound, it should be treated as a substance with unknown hazardous potential.[2]
Below is a summary of the essential information typically found in an SDS that you should request from your supplier.
| SDS Section | Information Provided | Importance for Safe Handling |
| Section 2: Hazard(s) Identification | GHS hazard classification, signal words, hazard and precautionary statements, and pictograms. | Provides a quick visual and written summary of the potential dangers. |
| Section 4: First-Aid Measures | Necessary immediate medical care for different types of exposure (inhalation, skin, eye, ingestion). | Crucial for responding to accidental exposures.[3][4] |
| Section 7: Handling and Storage | Precautions for safe handling and storage, including incompatible materials.[5][6] | Ensures the chemical's stability and prevents dangerous reactions. |
| Section 8: Exposure Controls/Personal Protection | Permissible exposure limits (PELs), engineering controls, and personal protective equipment (PPE) recommendations. | Dictates the necessary safety equipment to prevent exposure. |
| Section 13: Disposal Considerations | Guidance on proper disposal methods in accordance with regulations. | Ensures safe and environmentally responsible disposal of chemical waste.[1][2] |
Personal Protective Equipment (PPE)
When handling this compound or any chemical with unknown toxicity, a comprehensive approach to personal protection is mandatory.[2][7] The following PPE should be considered standard practice:
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential to protect against splashes.[5][8] A face shield should be worn over safety goggles when there is a significant risk of splashing.[8][9]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are required.[10] Given the unknown nature of this compound, nitrile gloves are a reasonable starting point, but the SDS should be consulted for specific glove material recommendations.[5][9] Gloves should be inspected for integrity before use and disposed of immediately after handling the compound.[11]
-
Lab Coat: A flame-resistant lab coat with long sleeves is necessary to protect the skin and clothing.[9] The lab coat should be fully buttoned.[9]
-
-
Respiratory Protection: If there is a potential for aerosolization or if the handling procedure cannot be conducted in a fume hood, respiratory protection is necessary.[9] The type of respirator should be determined based on a risk assessment.
-
Footwear: Closed-toe shoes are mandatory in the laboratory at all times.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
3.1. Preparation
-
Obtain and Review the SDS: Before any handling, obtain the specific SDS for this compound from the supplier.
-
Designate a Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[2]
-
Assemble Materials: Gather all necessary equipment, including PPE, spill cleanup materials, and waste containers, before you begin.
-
Know Emergency Procedures: Ensure you are familiar with the location and operation of emergency equipment such as safety showers, eyewash stations, and fire extinguishers.
3.2. Handling
-
Don PPE: Put on all required personal protective equipment before entering the designated work area.
-
Weighing and Reconstitution:
-
Handle the solid form of this compound in a fume hood to avoid inhalation of any dust particles.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
-
Conducting the Experiment:
-
Keep all containers with this compound sealed when not in use.
-
Use caution when transferring the compound, utilizing appropriate tools like spatulas or pipettes.
-
-
Post-Handling:
-
Decontaminate the work surface and any equipment used.
-
Properly label and store any remaining this compound according to the SDS.
-
Remove and dispose of gloves and any other disposable PPE in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after handling is complete.[7]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated PPE, and cleaning materials, must be collected in a designated hazardous waste container.[1][2]
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic").[1][2]
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance on collection and disposal.[2]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4][12] |
| Eye Contact | Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Minor Spill | Alert others in the area. Wearing appropriate PPE, contain the spill with an absorbent material. Clean the area as per your institution's protocol. Collect all cleanup materials in a hazardous waste container.[13] |
| Major Spill | Evacuate the area immediately. Alert your supervisor and contact your institution's EHS or emergency response team.[3][13] |
Workflow for Safe Handling of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 4. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. saffronchemicals.com [saffronchemicals.com]
- 7. ehs.okstate.edu [ehs.okstate.edu]
- 8. trimaco.com [trimaco.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. Chemistry General Lab Safety - Smith College Research and Instruction Safety [science.smith.edu]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Lab Safety Plan - Accidents, Emergencies and Chemical Spills | Compliance and Risk Management [kent.edu]
- 13. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
